molecular formula C10H13NO5 B1212645 Arogenic acid

Arogenic acid

Katalognummer: B1212645
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: MIEILDYWGANZNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arogenic acid, also known as L-Arogenate or pretyrosine, is a cyclohexadienyl biochemical intermediate in the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids L-tyrosine and L-phenylalanine in plants and microorganisms . At physiological pH, it is found in its stable form as its conjugate base, arogenate . The compound is synthesized from prephenate via transamination, a reaction catalyzed by enzymes such as aspartate—prephenate aminotransferase or glutamate—prephenate aminotransferase . It subsequently serves as a branch point, where it is converted into either L-phenylalanine by the enzyme arogenate dehydratase or into L-tyrosine by arogenate dehydrogenase .Research into this compound provides critical insights into the metabolic pathways of bacteria, cyanobacteria, and plants . Its distribution and the specific pathways utilized are of taxonomic significance for classifying various microorganisms . Furthermore, studying this compound and its related enzymes is fundamental for understanding the regulation of aromatic amino acid production .this compound is unstable in its acid form and is quantitatively converted to phenylalanine at acidic pH. Its disodium salt is stable in the lyophilized state at basic pH (7.5) and room temperature, though it remains thermally unstable .CAS Registry Number: 53078-86-7 Molecular Formula: C 10 H 13 NO 5 Molecular Weight: 227.21 g/mol IUPAC Name: (1s,4s)-1-[(2S)-2-amino-2-carboxyethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEILDYWGANZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Arogenic Acid Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Date]: December 13, 2025

Executive Summary

The arogenic acid biosynthesis pathway is the primary route for the production of the essential aromatic amino acids, phenylalanine and tyrosine, in plants. These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors to a vast array of secondary metabolites crucial for plant growth, development, and defense. This technical guide provides an in-depth overview of the core components of the this compound pathway in plants, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data on enzyme kinetics, details key experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding of this vital metabolic route. The elucidation of this pathway's intricacies offers potential targets for metabolic engineering to enhance crop nutritional value and for the development of novel herbicides and pharmaceuticals.

Introduction

In plants, the biosynthesis of phenylalanine and tyrosine predominantly occurs via the this compound pathway, a metabolic route localized within the plastids. This pathway diverges from the shikimate pathway at the branch-point metabolite, chorismate. Unlike many microorganisms that utilize the phenylpyruvate and p-hydroxyphenylpyruvate pathways, higher plants primarily rely on arogenate as the immediate precursor for both phenylalanine and tyrosine synthesis.[1][2] The tight regulation of this pathway is critical for controlling the flux of carbon into the production of not only proteins but also a diverse group of secondary metabolites, including lignins, flavonoids, and alkaloids, which collectively can account for a significant portion of a plant's total organic carbon.[3] This guide will dissect the enzymatic steps, regulatory mechanisms, and experimental approaches used to study this central metabolic pathway.

The Core this compound Biosynthesis Pathway

The conversion of chorismate to phenylalanine and tyrosine involves a series of enzymatic reactions catalyzed by four key enzymes: chorismate mutase, prephenate aminotransferase, arogenate dehydratase, and arogenate dehydrogenase.

Chorismate to Prephenate: Chorismate Mutase

The first committed step in the this compound pathway is the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase (CM) .[4][5] This enzyme represents a critical branch point in aromatic amino acid biosynthesis, channeling chorismate towards phenylalanine and tyrosine production and away from the tryptophan biosynthesis pathway.[4] Plant genomes typically encode multiple isoforms of chorismate mutase, which can be localized in different cellular compartments and exhibit distinct regulatory properties.[6][7]

Prephenate to Arogenate: Prephenate Aminotransferase

The subsequent step involves the transamination of prephenate to form arogenate, catalyzed by prephenate aminotransferase (PAT) .[8][9] This enzyme utilizes glutamate or aspartate as the amino donor. The identification and characterization of PAT genes in plants like Petunia hybrida and Arabidopsis thaliana have confirmed the predominance of the arogenate pathway for phenylalanine and tyrosine biosynthesis in plants.[8][9]

Arogenate to Phenylalanine: Arogenate Dehydratase

Arogenate dehydratase (ADT) catalyzes the final step in phenylalanine biosynthesis, involving the dehydration and decarboxylation of arogenate to yield phenylalanine.[10][11][12] Plants possess a family of ADT isoenzymes that can exhibit different substrate specificities and regulatory sensitivities.[11][13][14] The activity of ADT is a key regulatory point in controlling the flux of metabolites into the vast network of phenylpropanoid compounds.[12][15]

Arogenate to Tyrosine: Arogenate Dehydrogenase

The synthesis of tyrosine from arogenate is catalyzed by arogenate dehydrogenase (ADH) , which mediates the NADP+-dependent oxidative decarboxylation of arogenate.[16][17] Similar to other enzymes in this pathway, multiple isoforms of ADH exist in plants, such as TyrAAT1 and TyrAAT2 in Arabidopsis thaliana, which have been shown to have differing catalytic efficiencies.[16]

Quantitative Data on Pathway Enzymes

The kinetic properties of the enzymes in the this compound pathway have been characterized in various plant species. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Kinetic Parameters of Plant Chorismate Mutases

Plant SpeciesIsoformSubstrateK_m (μM)k_cat (s⁻¹)Allosteric RegulationReference
Arabidopsis thalianaAtCM1Chorismate--Activated by Trp; Inhibited by Phe, Tyr[18]
Arabidopsis thalianaAtCM2Chorismate--Unregulated[18]
Arabidopsis thalianaAtCM3Chorismate--Activated by Trp, Cys, His[18]
Pinus pinasterPpCM1Chorismate--Activated by Trp; Inhibited by Phe, Tyr[7]
Pinus pinasterPpCM2Chorismate--Activated by Trp; Inhibited by Phe, Tyr[7]

Note: Specific K_m and k_cat values are not consistently reported in a comparable format across all studies.

Table 2: Kinetic Parameters of Plant Prephenate Aminotransferases

Plant SpeciesSubstrateK_m (μM)Reference
Anchusa officinalisPrephenate80[19]
Anchusa officinalisL-Aspartate80[19]

Table 3: Kinetic Parameters of Plant Arogenate Dehydratases

Plant SpeciesIsoformSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Arabidopsis thalianaADT1Arogenate--1050[11][14]
Arabidopsis thalianaADT2Arogenate--7650[11][14]
Arabidopsis thalianaADT3Arogenate--1140[20]
Arabidopsis thalianaADT4Arogenate--490[20]
Arabidopsis thalianaADT5Arogenate--620[20]
Arabidopsis thalianaADT6Arogenate--1560[11][14]
Sorghum bicolor-Arogenate320--[10]
Petunia hybridaADT1Arogenate179--[4]

Table 4: Kinetic Parameters of Plant Arogenate Dehydrogenases

Plant SpeciesIsoformSubstrateK_m (μM)Inhibition by Tyrosine (K_i, μM)Reference
Arabidopsis thalianaTyrAAT1Arogenate--[16]
Arabidopsis thalianaTyrAAT2Arogenate--[16]
Sorghum bicolor-Arogenate35061 (competitive)[21]

Table 5: Feedback Inhibition of Arogenate Dehydratase by Phenylalanine

Plant SpeciesIsoformInhibition TypeK_i (μM)IC₅₀ (μM)Reference
Sorghum bicolor-Competitive24-[10][22]
Physcomitrella patensPpADT-GUncompetitive28.147.7[23]
Physcomitrella patensPpADT-CAllosteric-320[23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymes of the this compound biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant Enzymes

A general workflow for obtaining purified recombinant enzymes for kinetic and structural analysis is outlined below.

1. Gene Cloning:

  • Isolate total RNA from the plant tissue of interest.

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the coding sequence of the target enzyme (e.g., ADT) by PCR using gene-specific primers.

  • Clone the PCR product into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).

2. Heterologous Expression:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

  • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

4.2.1. Chorismate Mutase Activity Assay (Spectrophotometric)

This assay measures the conversion of chorismate to prephenate. The subsequent conversion of prephenate to phenylpyruvate under acidic conditions allows for spectrophotometric quantification.

  • Reaction Mixture: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM 2-mercaptoethanol, 0.1 mg/mL BSA, and 1 mM chorismate.

  • Procedure:

    • Pre-warm 400 µL of the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the purified enzyme solution.

    • Incubate at 37°C for 5-10 minutes.

    • Stop the reaction and convert prephenate to phenylpyruvate by adding 400 µL of 1 M HCl and incubating at 37°C for 10 minutes.

    • Add 1 mL of 2.5 M NaOH to render the solution alkaline.

    • Measure the absorbance at 320 nm against a blank lacking the enzyme.[24]

4.2.2. Arogenate Dehydratase Activity Assay (Spectrophotometric)

This coupled assay measures the formation of phenylpyruvate from arogenate.

  • Principle: Arogenate dehydratase converts arogenate to phenylalanine. In a coupled reaction, an aromatic aminotransferase can convert phenylalanine and α-ketoglutarate to phenylpyruvate and glutamate. The formation of phenylpyruvate is monitored at 320 nm under basic conditions.[25]

  • Reagents:

    • Assay Buffer: e.g., 100 mM K-phosphate buffer, pH 7.5.

    • L-Arogenate solution.

    • 2-Ketoglutarate.

    • Partially purified aromatic aminotransferase.

  • Procedure:

    • Combine the assay buffer, arogenate, 2-ketoglutarate, and the aromatic aminotransferase in a cuvette.

    • Initiate the reaction by adding the purified arogenate dehydratase.

    • Monitor the increase in absorbance at 320 nm over time.

4.2.3. Arogenate Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the NADP+-dependent formation of NADPH.

  • Principle: The oxidative decarboxylation of arogenate to tyrosine is coupled to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored by the change in absorbance at 340 nm.[19]

  • Reaction Mixture: e.g., 100 mM Tris-HCl (pH 8.5), 1 mM NADP+, and varying concentrations of L-arogenate.

  • Procedure:

    • Equilibrate the reaction mixture in a cuvette at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the purified arogenate dehydrogenase.

    • Record the increase in absorbance at 340 nm over time.

Visualizing Pathways and Workflows

The this compound Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps in the this compound pathway for the biosynthesis of phenylalanine and tyrosine from chorismate.

Arogenic_Acid_Pathway Chorismate Chorismate CM Chorismate Mutase (CM) Chorismate->CM Prephenate Prephenate PAT Prephenate Aminotransferase (PAT) Prephenate->PAT Arogenate Arogenate ADT Arogenate Dehydratase (ADT) Arogenate->ADT ADH Arogenate Dehydrogenase (ADH) Arogenate->ADH Phenylalanine Phenylalanine Tyrosine Tyrosine CM->Prephenate PAT->Arogenate ADT->Phenylalanine ADH->Tyrosine

Core enzymatic steps of the this compound biosynthesis pathway in plants.
Regulation of the this compound Pathway

Feedback inhibition is a key mechanism for regulating flux through the this compound pathway. The end products, phenylalanine and tyrosine, can allosterically inhibit the activity of key enzymes.

Arogenic_Acid_Regulation Chorismate Chorismate CM Chorismate Mutase (CM) Chorismate->CM Prephenate Prephenate Arogenate Arogenate Prephenate->Arogenate ADT Arogenate Dehydratase (ADT) Arogenate->ADT ADH Arogenate Dehydrogenase (ADH) Arogenate->ADH Phenylalanine Phenylalanine Phenylalanine->CM Inhibits Phenylalanine->ADT Inhibits Tyrosine Tyrosine Tyrosine->CM Inhibits Tyrosine->ADH Inhibits CM->Prephenate ADT->Phenylalanine ADH->Tyrosine

Feedback regulation of the this compound biosynthesis pathway.
Experimental Workflow for Enzyme Characterization

The following diagram outlines a typical experimental workflow for the characterization of an enzyme from the this compound pathway.

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_characterization Enzyme Characterization Bioinformatics Bioinformatic Analysis (Gene Identification) Cloning Gene Cloning into Expression Vector Bioinformatics->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., Ni-NTA) Expression->Purification Verification Purity Verification (SDS-PAGE) Purification->Verification ActivityAssay Enzyme Activity Assay Verification->ActivityAssay Kinetics Determination of Kinetic Parameters (Km, kcat) ActivityAssay->Kinetics Regulation Analysis of Allosteric Regulation (Ki, IC50) ActivityAssay->Regulation

A typical experimental workflow for enzyme characterization.

Conclusion

The this compound pathway is a cornerstone of plant primary metabolism, providing the essential aromatic amino acids and feeding into a vast network of secondary metabolic pathways. A thorough understanding of the enzymes, their kinetics, and their regulation is paramount for both fundamental plant science and for applied research in agriculture and biotechnology. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate this critical pathway. Future research, including detailed structural studies of the enzyme complexes and in vivo flux analysis, will further illuminate the intricate workings of this compound biosynthesis and open new avenues for targeted metabolic engineering.

References

The Arogenate Pathway: A Cornerstone of Plant Phenylalanine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a crucial precursor to a vast array of secondary metabolites vital for plant growth, development, and defense. The primary route for phenylalanine biosynthesis in plants is the arogenate pathway, a critical metabolic sequence that diverges from the pathway found in many microorganisms. This whitepaper provides a comprehensive technical overview of the discovery, core reactions, and regulation of the arogenate pathway. It details the key enzymes involved, presents quantitative kinetic data, and offers in-depth experimental protocols for their study. This guide is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development, providing the foundational knowledge and practical methodologies necessary to investigate this pivotal metabolic pathway.

Discovery and Elucidation of the Arogenate Pathway

The elucidation of the phenylalanine biosynthetic pathway in plants was a gradual process, with key discoveries spanning several decades. Initially, it was presumed that plants, like many microbes, synthesized phenylalanine via the phenylpyruvate pathway. However, pioneering work by researchers such as Roy Jensen and Eric Conn in the mid to late 20th century began to unravel a distinct route in plants.

A Shift in Paradigm: Early studies in various plant species failed to detect significant prephenate dehydratase activity, a key enzyme in the phenylpyruvate pathway. This observation hinted at an alternative route. The breakthrough came with the identification of arogenate as a key intermediate.

Key Experimental Evidence:

  • Enzyme Assays: Seminal studies in the 1980s demonstrated the presence of arogenate dehydratase (ADT) activity in chloroplasts of higher plants like tobacco and spinach.[1] These studies showed that plant extracts could convert arogenate to phenylalanine, while prephenate was not a substrate for this reaction.[1]

  • Radiolabeling Studies: Experiments using radiolabeled precursors confirmed that the carbon skeleton of shikimate was efficiently incorporated into phenylalanine via arogenate.

  • Genetic and Molecular Approaches: The advent of molecular biology allowed for the identification and characterization of the genes encoding the enzymes of the arogenate pathway. The cloning and functional expression of prephenate aminotransferase (PAT) and arogenate dehydratase (ADT) genes provided definitive proof of the pathway's operation in plants.[2][3]

These cumulative findings firmly established the arogenate pathway as the predominant route for phenylalanine biosynthesis in the plant kingdom.

The Core Reactions of the Arogenate Pathway

The arogenate pathway consists of two primary enzymatic steps that convert prephenate, a branch-point metabolite from the shikimate pathway, into phenylalanine. These reactions occur within the plastids.

  • Transamination of Prephenate: The first committed step is the conversion of prephenate to arogenate. This reaction is catalyzed by prephenate aminotransferase (PAT) , which transfers an amino group from a donor, typically glutamate or aspartate.[3]

  • Dehydrative Decarboxylation of Arogenate: The final step is the conversion of arogenate to L-phenylalanine, water, and carbon dioxide. This irreversible reaction is catalyzed by arogenate dehydratase (ADT) .[4]

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in the arogenate pathway have been characterized in several plant species. This quantitative data is crucial for understanding the regulation and flux through the pathway.

EnzymePlant SpeciesIsoformSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Reference(s)
Arogenate Dehydratase (ADT)Sorghum bicolor-Arogenate320Not Reported[5]
Arogenate Dehydratase (ADT)Nicotiana silvestris-Arogenate300Not Reported[1]
Arogenate Dehydratase (ADT)Spinacia oleracea-Arogenate300Not Reported[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the arogenate pathway.

Arogenate Dehydratase (ADT) Enzyme Assay (Spectrophotometric Method)

This protocol describes a coupled spectrophotometric assay for determining ADT activity.[6]

Principle: The formation of phenylalanine by ADT is coupled to a transamination reaction catalyzed by an aromatic aminotransferase. In the presence of α-ketoglutarate, the resulting phenylpyruvate is measured by its absorbance at 320 nm.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 1 mM phenylmethylsulfonyl fluoride (PMSF), and protease inhibitor cocktail.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5)

  • L-Arogenate solution (substrate)

  • α-Ketoglutarate solution

  • Partially purified aromatic aminotransferase

  • Spectrophotometer capable of measuring absorbance at 320 nm

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in ice-cold Extraction Buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzyme Assay:

    • Set up the reaction mixture in a cuvette containing Assay Buffer, α-ketoglutarate, and aromatic aminotransferase.

    • Add the crude enzyme extract to the reaction mixture and incubate for 5 minutes at 30°C to allow for temperature equilibration.

    • Initiate the reaction by adding the L-arogenate solution.

    • Immediately monitor the increase in absorbance at 320 nm for 10-15 minutes.

    • Calculate the rate of phenylpyruvate formation using the molar extinction coefficient of phenylpyruvate at 320 nm.

Generation and Analysis of T-DNA Insertion Mutants in Arabidopsis thaliana

This protocol outlines the general steps for identifying and characterizing T-DNA insertion mutants for genes in the arogenate pathway.[7][8][9][10]

Principle: T-DNA from Agrobacterium tumefaciens can integrate into the plant genome, potentially disrupting gene function. Publicly available collections of Arabidopsis T-DNA insertion lines allow for reverse genetics approaches to study gene function.

Materials:

  • Arabidopsis thaliana seeds of the desired T-DNA insertion line (e.g., from ABRC or NASC).

  • Soil and pots for plant growth.

  • DNA extraction buffer.

  • PCR reagents (Taq polymerase, dNTPs, primers).

  • Agarose gel electrophoresis equipment.

Procedure:

  • Plant Growth and DNA Extraction:

    • Sow seeds on soil and grow under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

    • Harvest leaf tissue from individual T2 or T3 generation plants.

    • Extract genomic DNA using a standard plant DNA extraction protocol.

  • Genotyping by PCR:

    • Design three primers: a left genomic primer (LP) and a right genomic primer (RP) flanking the T-DNA insertion site, and a T-DNA left border primer (LB).

    • Perform two PCR reactions for each plant:

      • Reaction 1: LP + RP (amplifies the wild-type allele).

      • Reaction 2: LB + RP (amplifies the T-DNA insertion allele).

    • Analyze the PCR products by agarose gel electrophoresis to determine the genotype (wild-type, heterozygous, or homozygous).

  • Phenotypic Analysis:

    • Grow homozygous mutant plants alongside wild-type controls.

    • Analyze the plants for any developmental or metabolic phenotypes. For arogenate pathway mutants, this may include measuring lignin content, profiling aromatic amino acids, or assessing growth under different conditions.

Lignin Content Analysis (Klason Method)

This protocol describes a standard method for quantifying lignin content in plant cell walls.[11][12]

Principle: The Klason lignin method involves the acid hydrolysis of polysaccharides in the plant cell wall, leaving behind an insoluble residue of lignin which can be quantified gravimetrically.

Materials:

  • Dried and ground plant material (e.g., stems).

  • 72% (w/w) Sulfuric acid.

  • 4% (w/w) Sulfuric acid.

  • Sintered glass crucibles.

  • Drying oven.

Procedure:

  • Sample Preparation:

    • Dry the plant material at 60°C to a constant weight.

    • Grind the dried material to a fine powder.

  • Acid Hydrolysis:

    • Accurately weigh approximately 300 mg of the dried powder into a pressure tube.

    • Add 3.0 mL of 72% sulfuric acid and stir to ensure complete wetting of the sample.

    • Incubate at 30°C for 1 hour with occasional stirring.

    • Dilute the acid to 4% by adding 84 mL of deionized water.

    • Autoclave at 121°C for 1 hour.

  • Lignin Quantification:

    • Filter the cooled suspension through a pre-weighed sintered glass crucible.

    • Wash the residue with hot deionized water until the filtrate is neutral.

    • Dry the crucible with the insoluble lignin residue at 105°C to a constant weight.

    • The weight of the residue represents the Klason lignin content.

Stable Isotope Labeling for Metabolic Flux Analysis

This protocol provides a general framework for using stable isotopes to trace the flow of metabolites through the arogenate pathway.[13][14][15][16][17]

Principle: Plants are fed with a precursor molecule labeled with a stable isotope (e.g., ¹³C or ¹⁵N). The incorporation of the label into downstream metabolites is then tracked using mass spectrometry, providing insights into metabolic flux.

Materials:

  • Arabidopsis thaliana seedlings or cell cultures.

  • Stable isotope-labeled precursor (e.g., [¹³C₆]-Shikimate).

  • Liquid culture medium or agar plates.

  • LC-MS system for metabolite analysis.

Procedure:

  • Labeling Experiment:

    • Grow Arabidopsis seedlings in a liquid culture medium or on agar plates.

    • Introduce the stable isotope-labeled precursor into the growth medium.

    • Harvest plant material at various time points after the introduction of the label.

    • Immediately quench metabolism by freezing the tissue in liquid nitrogen.

  • Metabolite Extraction:

    • Extract metabolites from the frozen tissue using a suitable solvent system (e.g., methanol:chloroform:water).

  • LC-MS Analysis:

    • Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Monitor the mass spectra for the incorporation of the stable isotope into phenylalanine and other pathway intermediates.

  • Data Analysis:

    • Calculate the rate of label incorporation to determine the metabolic flux through the arogenate pathway.

Visualizations of Pathways and Workflows

The Arogenate Pathway

Arogenate_Pathway Prephenate Prephenate Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) + Glutamate - α-Ketoglutarate Phenylalanine L-Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) - H₂O - CO₂

Caption: The core enzymatic reactions of the arogenate pathway.

Experimental Workflow for ADT Mutant Analysis

Mutant_Analysis_Workflow cluster_0 Mutant Generation & Identification cluster_1 Phenotypic & Metabolic Analysis A Order T-DNA Insertion Line B Plant Growth (T2/T3 Generation) A->B C Genomic DNA Extraction B->C D PCR Genotyping (LP/RP & LB/RP) C->D E Identify Homozygous Mutant D->E F Grow Mutant & WT Side-by-Side E->F G Phenotypic Characterization F->G H Lignin Content Analysis F->H I Metabolite Profiling (LC-MS) F->I

Caption: Workflow for analyzing arogenate dehydratase T-DNA insertion mutants.

Conclusion

The discovery of the arogenate pathway represented a significant advancement in our understanding of plant primary metabolism. This pathway is not only essential for protein synthesis but also serves as a critical gateway to the vast and complex world of plant secondary metabolites. The methodologies and data presented in this whitepaper provide a solid foundation for researchers seeking to explore the intricacies of the arogenate pathway. Further investigation into the regulation of this pathway, the functional diversity of its enzyme isoforms, and its interplay with other metabolic networks will undoubtedly open new avenues for crop improvement, metabolic engineering, and the discovery of novel bioactive compounds.

References

The Role of Arogenic Acid in Phenylalanine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenylalanine, an essential aromatic amino acid, is a fundamental building block for proteins and a precursor to a vast array of secondary metabolites vital for plant defense, signaling, and human health. In plants and many microorganisms, the primary route for phenylalanine biosynthesis proceeds through the arogenate pathway. This guide provides a comprehensive technical overview of the pivotal role of arogenic acid in this pathway, with a focus on the key enzymatic step catalyzed by arogenate dehydratase (ADT). We delve into the kinetics and regulation of this pathway, present detailed experimental protocols for its study, and offer visualizations of the core biochemical and experimental workflows. Understanding the intricacies of the arogenate pathway is paramount for metabolic engineering efforts aimed at enhancing crop resilience, improving nutritional content, and producing valuable phenylpropanoids for pharmaceutical and industrial applications.

The Arogenate Pathway: The Predominant Route to Phenylalanine

The biosynthesis of phenylalanine from chorismate, the final product of the shikimate pathway, can occur via two primary routes: the phenylpyruvate pathway and the arogenate pathway. While the phenylpyruvate pathway is prevalent in many bacteria, the arogenate pathway is the major route in most plants and some microorganisms.[1][2]

The key steps in the arogenate pathway are:

  • Transamination of Prephenate: Prephenate, derived from chorismate, is converted to arogenate through a transamination reaction catalyzed by prephenate aminotransferase (PAT) . This enzyme transfers an amino group from a donor, typically glutamate.[3]

  • Dehydration and Decarboxylation of Arogenate: Arogenate is then converted to L-phenylalanine in a reaction catalyzed by arogenate dehydratase (ADT) . This enzyme facilitates the removal of a water molecule and a carboxyl group from arogenate.[4]

The subcellular localization of this pathway in plants is primarily within the plastids, where the enzymes for aromatic amino acid biosynthesis are concentrated.[5][6]

Alternative Route: The Phenylpyruvate Pathway

For context, the phenylpyruvate pathway involves the initial conversion of prephenate to phenylpyruvate by prephenate dehydratase (PDT), followed by the transamination of phenylpyruvate to phenylalanine.[3] While considered a minor pathway in many plants, its contribution to the overall phenylalanine pool can be significant under certain conditions or in specific tissues.

Arogenate Dehydratase (ADT): The Gatekeeper Enzyme

Arogenate dehydratase (EC 4.2.1.91) is the committed enzyme in the arogenate pathway leading to phenylalanine biosynthesis. Its activity is a critical regulatory point controlling the flux of carbon into phenylalanine and its downstream metabolites.

Enzyme Kinetics and Substrate Specificity

ADT exhibits a strong preference for arogenate as its substrate. In many plant species, multiple isoforms of ADT exist, displaying varying kinetic properties. The Michaelis constant (Km) for arogenate and the catalytic efficiency (kcat/Km) are key parameters for characterizing these isoforms.

Table 1: Kinetic Parameters of Arogenate Dehydratase (ADT) Isoforms from Arabidopsis thaliana

IsoformSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
AtADT1Arogenate--1050[7]
Prephenate--38[7]
AtADT2Arogenate--7650[7]
Prephenate--240[7]
AtADT3Arogenate--1140[7]
PrephenateNot a substrate--[7]
AtADT4Arogenate--490[7]
PrephenateNot a substrate--[7]
AtADT5Arogenate--620[7]
PrephenateNot a substrate--[7]
AtADT6Arogenate--1560[7]
Prephenate--16[7]

Table 2: Kinetic Parameters of Arogenate Dehydratase (ADT) from Other Species

SpeciesIsoform/TypeKm for Arogenate (mM)Other Kinetic DataReference
Sorghum bicolor-0.32KI for phenylalanine: 24 µM, KA for tyrosine: 2.5 µM[8]
Nicotiana silvestris-0.3-[9]
Petunia hybridaPhADT10.179Vmax: 6,234 pkat/mg, kcat: 0.267 s⁻¹[2]
PhADT30.0488Vmax: 4,464 pkat/mg, kcat: 0.194 s⁻¹[2]
Physcomitrella patensPpADT-GS0.5: 47.3 µMVmax: 16.0 pKat/µg, Hill index (h): 1.4[10]
PpADT-CS0.5: 49.3 µMVmax: 0.3 pKat/µg, Hill index (h): 1.6[10]
Regulation of Arogenate Dehydratase Activity

The activity of ADT is tightly regulated to maintain phenylalanine homeostasis. The primary regulatory mechanism is feedback inhibition by the end-product, phenylalanine.[11][12] Phenylalanine binds to a regulatory site on the ADT enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[10] This allosteric regulation allows the cell to rapidly respond to changes in phenylalanine levels.

Interestingly, some plant ADT isoforms have evolved to be less sensitive to feedback inhibition, which is thought to be a key adaptation for the massive production of phenylalanine-derived compounds like lignin in vascular plants.[10][11] In some species, ADT activity can also be activated by tyrosine.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the arogenate pathway and arogenate dehydratase.

Expression and Purification of Recombinant Arogenate Dehydratase

Objective: To produce and purify recombinant ADT for in vitro characterization. This protocol describes the expression of a His-tagged ADT in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Spectrophotometer

  • Sonicator

  • Centrifuge

Procedure:

  • Transformation: Transform the expression vector containing the ADT gene into a competent E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Resuspend the cell pellet in 20 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged ADT.

  • Purification: Equilibrate the Ni-NTA resin with lysis buffer. Load the clarified lysate onto the column. Wash the column with 10 column volumes of wash buffer. Elute the His-tagged ADT with 5 column volumes of elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and concentration.

Arogenate Dehydratase Activity Assay

Objective: To measure the catalytic activity of ADT by quantifying the production of phenylalanine from arogenate. This is a spectrophotometric assay.[13]

Materials:

  • Purified ADT enzyme

  • L-arogenate solution

  • Reaction buffer (e.g., 100 mM EPPS buffer, pH 9.0)[14]

  • L-tyrosine (as an activator, optional)[14]

  • Trichloroacetic acid (TCA) to stop the reaction

  • Reagents for phenylalanine quantification (e.g., by HPLC)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM EPPS buffer (pH 9.0), 2.5 mM L-arogenate, and 0.25 mM L-tyrosine (optional).[14]

  • Enzyme Addition: Pre-incubate the reaction mixture at 32°C for 5 minutes.[9] Initiate the reaction by adding a known amount of purified ADT enzyme.

  • Incubation: Incubate the reaction at 32°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.[14]

  • Reaction Termination: Stop the reaction by adding an equal volume of 10% (w/v) TCA.

  • Phenylalanine Quantification: Centrifuge the terminated reaction to pellet any precipitated protein. Quantify the amount of phenylalanine produced in the supernatant using a suitable method, such as HPLC with fluorescence detection.

  • Calculation: Calculate the specific activity of the enzyme (e.g., in µmol of phenylalanine produced per minute per mg of enzyme).

Quantification of Phenylalanine by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of phenylalanine in biological samples or from enzyme assays.

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a buffer)

  • Phenylalanine standard solutions

  • Sample extracts

Procedure:

  • Sample Preparation: Prepare samples by deproteinization (e.g., with TCA or methanol) and filtration through a 0.22 µm filter.

  • Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase can be an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[15] The flow rate is typically around 1 mL/min.

  • Detection: Phenylalanine can be detected by its native fluorescence (excitation ~260 nm, emission ~280 nm) or by UV absorbance at around 257 nm.

  • Quantification: Inject a known volume of the sample and standards onto the HPLC column. Create a standard curve by plotting the peak area of the phenylalanine standards against their known concentrations. Determine the concentration of phenylalanine in the samples by comparing their peak areas to the standard curve.

13C-Metabolic Flux Analysis (MFA)

Objective: To quantify the in vivo fluxes through the arogenate and other related pathways.

General Workflow:

  • Labeling Experiment: Grow cells or tissues in the presence of a 13C-labeled substrate (e.g., [U-13C]glucose). The 13C atoms will be incorporated into downstream metabolites, including amino acids.

  • Sample Collection and Hydrolysis: Harvest the biomass at isotopic steady state. Hydrolyze the proteins to release the constituent amino acids.

  • Derivatization and GC-MS Analysis: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The MS will detect the mass isotopomer distribution of the amino acids.

  • Data Analysis and Flux Calculation: Use specialized software to correct the mass isotopomer data for natural isotope abundance. Input this data into a metabolic model of the organism's central carbon metabolism. The software will then estimate the intracellular fluxes by fitting the experimental data to the model.[16][17][18]

Visualizations

Phenylalanine Biosynthesis Pathways

Phenylalanine_Biosynthesis cluster_main Shikimate Pathway cluster_arogenate Arogenate Pathway (Plastid) cluster_phenylpyruvate Phenylpyruvate Pathway Chorismate Chorismate Prephenate_A Prephenate Chorismate->Prephenate_A Prephenate_P Prephenate Chorismate->Prephenate_P Arogenate Arogenate Prephenate_A->Arogenate Prephenate Aminotransferase (PAT) Phenylalanine_A Phenylalanine Arogenate->Phenylalanine_A Arogenate Dehydratase (ADT) Phenylpyruvate Phenylpyruvate Prephenate_P->Phenylpyruvate Prephenate Dehydratase (PDT) Phenylalanine_P Phenylalanine Phenylpyruvate->Phenylalanine_P Phenylpyruvate Aminotransferase

Caption: Overview of the Arogenate and Phenylpyruvate pathways for Phenylalanine biosynthesis.

Experimental Workflow for Arogenate Dehydratase Assay

ADT_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare Reaction Buffer (e.g., 100 mM EPPS, pH 9.0) B Add Substrate (L-Arogenate) A->B C Pre-incubate at 32°C B->C D Initiate with Purified ADT Enzyme C->D E Incubate at 32°C (e.g., 20 min) D->E F Terminate with TCA E->F G Centrifuge to Remove Precipitate F->G H Quantify Phenylalanine (e.g., HPLC) G->H I Calculate Specific Activity H->I

Caption: Step-by-step workflow for a typical arogenate dehydratase (ADT) enzyme assay.

Feedback Inhibition of Arogenate Dehydratase

Feedback_Inhibition Prephenate Prephenate Arogenate Arogenate Prephenate->Arogenate PAT Phenylalanine Phenylalanine Arogenate->Phenylalanine ADT ADT Arogenate Dehydratase (ADT) Phenylalanine->ADT Allosteric Inhibition

Caption: Allosteric feedback inhibition of arogenate dehydratase by phenylalanine.

Conclusion and Future Directions

This compound stands as a central intermediate in the biosynthesis of phenylalanine in plants and various microorganisms. The enzyme responsible for its conversion, arogenate dehydratase, represents a critical control point in the pathway, subject to intricate regulation by feedback inhibition. The detailed kinetic and regulatory properties of ADT isoforms are key to understanding how plants modulate phenylalanine production for both primary and secondary metabolism.

Future research in this area will likely focus on:

  • Structural Biology: Elucidating the high-resolution structures of various ADT isoforms to better understand the molecular basis of substrate specificity and allosteric regulation.

  • Metabolic Engineering: Leveraging the knowledge of ADT regulation to engineer crops with enhanced nutritional value, improved disease resistance through optimized phenylpropanoid production, and for the sustainable production of high-value chemicals.

  • Drug Development: The shikimate and arogenate pathways are absent in mammals, making the enzymes within these pathways attractive targets for the development of novel herbicides and antimicrobial agents.

The in-depth understanding of the role of this compound and its associated enzymes will continue to be a cornerstone of advancements in plant science, biotechnology, and medicine.

References

Arogenic Acid as a Precursor to Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, an aromatic amino acid, is a fundamental building block for proteins and a precursor to a wide array of specialized metabolites with significant physiological roles, including neurotransmitters and hormones. In many plants and microorganisms, the primary route for tyrosine biosynthesis proceeds through the intermediate, arogenic acid. This pathway represents a critical metabolic branch point and is subject to intricate regulatory mechanisms. Understanding the intricacies of the this compound pathway is paramount for researchers in fields ranging from metabolic engineering to drug discovery, as the enzymes involved present potential targets for the development of novel herbicides and antimicrobial agents.

This technical guide provides a comprehensive overview of the this compound-dependent tyrosine biosynthetic pathway. It details the key enzymatic players, their kinetic properties, and the regulatory strategies that govern metabolic flux. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and characterization of the principal enzymes, as well as methods for the quantification of key metabolites.

The this compound Pathway for Tyrosine Biosynthesis

The biosynthesis of tyrosine from chorismate via this compound involves a two-step enzymatic cascade. This pathway is an alternative to the prephenate pathway, which is also found in some organisms. The arogenate pathway is the exclusive route to L-tyrosine in various organisms, including species of Nicotiana and Sorghum.[1]

The pathway initiates with the transamination of prephenate to form this compound, catalyzed by prephenate aminotransferase (PAT) . Subsequently, arogenate dehydrogenase (ADH) catalyzes the NAD(P)+-dependent oxidative decarboxylation of this compound to yield L-tyrosine.[1][2][3]

Below is a diagram illustrating the core enzymatic steps of the this compound pathway leading to tyrosine.

Arogenic_Acid_Pathway chorismate Chorismate prephenate Prephenate chorismate->prephenate Chorismate Mutase arogenic_acid This compound prephenate->arogenic_acid Prephenate Aminotransferase (PAT) tyrosine L-Tyrosine arogenic_acid->tyrosine Arogenate Dehydrogenase (ADH) p1 Cloning_Workflow cluster_0 Gene Amplification & Vector Preparation cluster_1 Ligation and Transformation cluster_2 Selection and Expression PCR PCR Amplification of Target Gene Ligation Ligation of Gene into Vector PCR->Ligation Vector_Prep Restriction Digest of Expression Vector Vector_Prep->Ligation Transformation Transformation into E. coli Ligation->Transformation Selection Selection of Positive Clones Transformation->Selection Expression Induction of Protein Expression Selection->Expression Purification_Workflow Cell_Lysis Cell Lysis (Sonication) Centrifugation1 Centrifugation (Clarification) Cell_Lysis->Centrifugation1 IMAC IMAC (e.g., Ni-NTA) Centrifugation1->IMAC Dialysis Dialysis / Buffer Exchange IMAC->Dialysis SEC Size-Exclusion Chromatography (Optional) Dialysis->SEC Purity_Analysis Purity Analysis (SDS-PAGE) SEC->Purity_Analysis

References

The Shikimate Pathway: A Technical Guide to Arogenic Acid Formation and its Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The shikimate pathway is a crucial and highly conserved metabolic route in bacteria, archaea, fungi, algae, and plants, responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds.[1][2] This pathway is absent in mammals, making it an attractive target for the development of non-toxic antimicrobial agents and herbicides.[3] A key branch point in the biosynthesis of phenylalanine and tyrosine from the central intermediate, chorismate, involves the formation of arogenic acid. This technical guide provides an in-depth exploration of the shikimate pathway with a specific focus on the enzymatic steps leading to this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and drug discovery efforts in this critical area.

The Core Shikimate Pathway: From PEP and E4P to Chorismate

The shikimate pathway initiates with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway.[4][5] A series of seven enzymatic reactions then converts these precursors into chorismate, the final product of the pathway and the precursor for all three aromatic amino acids.[2][6]

The seven enzymes of the core shikimate pathway are:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH)

  • 3-dehydroquinate (DHQ) synthase (AroB)

  • 3-dehydroquinate dehydratase (AroD)

  • Shikimate dehydrogenase (AroE)

  • Shikimate kinase (AroK, AroL)

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (AroA)

  • Chorismate synthase (AroC)

The overall flow of the shikimate pathway is depicted below:

Shikimate_Pathway cluster_0 PEP Phosphoenolpyruvate (PEP) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase

Diagram 1: The core shikimate pathway leading to chorismate.

This compound Formation: A Critical Branch Point

Chorismate stands at a crucial metabolic juncture, directing carbon flow towards the synthesis of tryptophan or the synthesis of phenylalanine and tyrosine.[7] The formation of this compound represents a key route in the biosynthesis of the latter two amino acids in many organisms, particularly in plants.[8] This pathway involves two key enzymes: chorismate mutase and prephenate aminotransferase.

Chorismate Mutase (EC 5.4.99.5)

Chorismate mutase catalyzes the intramolecular rearrangement of chorismate to prephenate, a Claisen rearrangement that is one of the few examples of a naturally occurring pericyclic reaction.[7] This enzyme significantly accelerates the reaction rate, by a factor of approximately 106, compared to the uncatalyzed reaction.[7]

Prephenate Aminotransferase (PAT) (EC 2.6.1.78 / 2.6.1.79)

Prephenate aminotransferase catalyzes the transamination of prephenate to form arogenate.[9][10] This enzyme utilizes an amino acid, typically glutamate or aspartate, as the amino group donor.[9] In plants, this is the predominant pathway for phenylalanine biosynthesis.[8]

The pathway from chorismate to this compound and subsequently to phenylalanine and tyrosine is illustrated below:

Arogenic_Acid_Formation Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehydratase Tyrosine Tyrosine Arogenate->Tyrosine Arogenate dehydrogenase

Diagram 2: Biosynthesis of phenylalanine and tyrosine via this compound.

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of the enzymes in the shikimate pathway is crucial for drug development, as it allows for the quantitative assessment of inhibitor potency and mechanism of action. The following tables summarize key kinetic and inhibition data for selected enzymes in the pathway.

Table 1: Kinetic Parameters of Chorismate Mutase

OrganismEnzyme TypeKm (μM)kcat (s-1)kcat/Km (s-1M-1)InhibitorKi (μM)Inhibition Type
Thermus thermophilusAroH290-180Tyrosine34Competitive
Mycobacterium tuberculosisMtCM500 - 670-----

Data sourced from references[11][12]. Note: kcat was not explicitly provided in the source for T. thermophilus.

Table 2: Kinetic Parameters of Shikimate Dehydrogenase

OrganismSubstrateKm (μM)Vmax (μmol/min/mg)
Staphylococcus aureus (MRSA)Shikimate--
Staphylococcus aureus (MRSA)NADP+--
Camellia sinensis (CsDQD/SDHa)3-Dehydroshikimate54107
Camellia sinensis (CsDQD/SDHa)Shikimate--

Data for S. aureus was noted as following Michaelis-Menten kinetics, but specific values were not provided in the abstract.[13] Data for C. sinensis from reference[14].

Table 3: Inhibition of Shikimate Pathway Enzymes

EnzymeOrganismInhibitorKi (μM)Inhibition Type
3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7PS)Mycobacterium tuberculosisEnantiopure inhibitor 4Nanomolar range-
Shikimate DehydrogenaseStaphylococcus aureus (MRSA)Compound 238122.94 (i0.5)Uncompetitive vs NADP+
Shikimate DehydrogenaseStaphylococcus aureus (MRSA)Compound 766343.4 (i0.5)Uncompetitive vs NADP+
Shikimate DehydrogenaseStaphylococcus aureus (MRSA)Compound 894142.9 (i0.5)Mixed

Data sourced from references[3][13]. i0.5 represents the concentration of inhibitor required to achieve 50% inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. The following sections provide methodologies for key experiments related to the shikimate pathway and this compound formation.

Protein Expression and Purification

A general workflow for obtaining purified enzymes of the shikimate pathway for in vitro assays is outlined below.

Protein_Purification_Workflow Start Gene of Interest (e.g., aroE, aroC) Cloning Cloning into Expression Vector (e.g., pET vector) Start->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Culture Cell Culture and Induction of Protein Expression (e.g., with IPTG) Transformation->Culture Harvest Cell Harvest (Centrifugation) Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Purification Protein Purification (e.g., Affinity Chromatography - Ni-NTA, Ion Exchange, Size Exclusion) Clarification->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis End Purified Enzyme Analysis->End

Diagram 3: General workflow for recombinant protein expression and purification.

Detailed Protocol for Expression and Purification of Chorismate Mutase from Mycobacterium tuberculosis (MtCM):

  • Cloning and Transformation: The gene encoding MtCM (Rv1885c) is cloned into a pET-15b expression vector, which adds an N-terminal His-tag. The resulting plasmid is transformed into E. coli BL21(DE3) cells.[12]

  • Cell Culture and Induction: Transformed cells are grown in Luria-Bertani (LB) medium containing ampicillin at 37°C with shaking to an OD600 of 0.4-0.6. Protein expression is induced by the addition of 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) and the culture is incubated for an additional 3-4 hours at 37°C.[15]

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.8), and disrupted by sonication on ice.[15]

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged MtCM is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified MtCM is then eluted with a buffer containing a higher concentration of imidazole.

  • Purity Analysis: The purity of the eluted fractions is assessed by SDS-PAGE. Fractions containing pure MtCM are pooled and dialyzed against a storage buffer.

Enzyme Activity Assays

Chorismate Mutase Activity Assay:

This assay measures the conversion of chorismate to prephenate. Prephenate is then non-enzymatically converted to phenylpyruvate under acidic conditions, which can be quantified spectrophotometrically.[15]

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.1 mg/ml bovine serum albumin, 10 mM β-mercaptoethanol, and 1 mM chorismate in a final volume of 0.4 ml.[16]

  • Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a known amount of purified chorismate mutase.[16]

  • Reaction Termination: After a defined incubation time (e.g., 20 minutes), terminate the enzymatic reaction by adding 100 µl of 1 N HCl.[15]

  • Conversion to Phenylpyruvate: Incubate the mixture at 37°C for an additional 15 minutes to facilitate the conversion of prephenate to phenylpyruvate.[15]

  • Quantification: Add 700 µl of 2.5 N NaOH to the mixture and measure the absorbance at 320 nm to determine the concentration of phenylpyruvate.[15] A blank reaction without the enzyme should be included to account for the spontaneous conversion of chorismate to prephenate.[15]

Shikimate Dehydrogenase Activity Assay:

The activity of shikimate dehydrogenase is typically measured by monitoring the change in NADPH concentration spectrophotometrically at 340 nm.[17]

  • Reaction Mixture: The assay mixture contains a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate (either 3-dehydroshikimate or shikimate), and the cofactor (NADPH or NADP+).

  • Enzyme Addition: The reaction is initiated by the addition of the purified shikimate dehydrogenase enzyme.

  • Spectrophotometric Measurement: The change in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ (decrease in absorbance) or the reduction of NADP+ to NADPH (increase in absorbance), is monitored over time.

  • Calculation of Activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity is then calculated using the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).

Quantification of this compound

The quantification of this compound and other organic acids in biological samples can be challenging due to their similar structures and low abundance.[18] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.[18][19]

General HPLC-MS Protocol for Organic Acid Analysis:

  • Sample Preparation: Biological samples are typically extracted with a suitable solvent (e.g., methanol/water mixture) and then centrifuged to remove cellular debris. The supernatant is then filtered before analysis.

  • Chromatographic Separation: The extracted organic acids are separated on a suitable HPLC column, such as a reversed-phase C18 column or a column specifically designed for organic acid analysis.[20] A gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of organic acids.[18] The mass spectrometer can be operated in full scan mode to identify the compounds based on their mass-to-charge ratio (m/z) or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic standards of the organic acid.

Conclusion and Future Directions

The shikimate pathway, and specifically the branch leading to this compound, represents a validated and highly promising target for the development of novel antimicrobial agents and herbicides. A thorough understanding of the enzymes involved, their kinetic properties, and their inhibition is paramount for the rational design of potent and selective inhibitors. The technical information, quantitative data, and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on:

  • High-throughput screening of compound libraries to identify novel inhibitors of shikimate pathway enzymes.

  • Structure-based drug design to optimize the potency and selectivity of lead compounds.

  • Exploring the regulation of the shikimate pathway in different organisms to identify novel regulatory nodes that can be targeted for inhibition.

  • Metabolic engineering of microorganisms to overproduce valuable aromatic compounds derived from the shikimate pathway.

By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to make significant strides in harnessing the potential of the shikimate pathway for the development of new therapeutics and biotechnological applications.

References

The Regulation of Arogenate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulation of arogenic acid (arogenate) metabolism, a critical juncture in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. Understanding the intricate control mechanisms of this pathway is paramount for applications in metabolic engineering, herbicide development, and the production of valuable plant-derived secondary metabolites.

The Arogenate Pathway: Core Reactions

In plants and many microorganisms, the biosynthesis of phenylalanine (Phe) and tyrosine (Tyr) predominantly proceeds through the arogenate pathway. This pathway begins with the conversion of prephenate, a key intermediate branching from the shikimate pathway.

The central steps are:

  • Prephenate Amination: Prephenate is converted to arogenate through a transamination reaction catalyzed by prephenate aminotransferase (PAT) . This enzyme transfers an amino group, typically from glutamate or aspartate.[1][2][3]

  • Arogenate to Phenylalanine: Arogenate undergoes decarboxylation and dehydration to yield phenylalanine. This reaction is catalyzed by arogenate dehydratase (ADT) .[1][2][4]

  • Arogenate to Tyrosine: Arogenate is converted to tyrosine via NAD(P)+-dependent dehydrogenation, a reaction catalyzed by arogenate dehydrogenase (ADH) .[5][6]

While the arogenate pathway is dominant in plants, an alternative route for phenylalanine synthesis exists in many microorganisms, proceeding from prephenate to phenylpyruvate via prephenate dehydratase (PDT), followed by transamination.[1][2][7]

arogenate_pathway Prephenate Prephenate Arogenate Arogenate Prephenate->Arogenate Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase (ADH)

Figure 1: Core reactions of the arogenate metabolic pathway.

Regulation of Key Enzymes

The flux through the arogenate pathway is meticulously controlled at multiple levels, including allosteric feedback regulation, transcriptional control, and post-translational modifications. This ensures a balanced supply of phenylalanine and tyrosine for both primary and secondary metabolism.[2][8]

Allosteric Feedback Regulation

The primary mechanism for rapid control of the arogenate pathway is allosteric feedback inhibition, where the final products of the pathway bind to and inhibit the activity of key enzymes.

  • Arogenate Dehydratase (ADT): This enzyme is a critical regulatory point. It is competitively inhibited by its product, phenylalanine .[9] Conversely, ADT activity can be stimulated by tyrosine , providing a mechanism for balancing the pools of these two amino acids.[9] The low Ki for phenylalanine and Ka for tyrosine suggest a high affinity of the enzyme for these effectors.[9]

  • Arogenate Dehydrogenase (ADH): The activity of ADH is typically feedback-inhibited by its product, tyrosine .[5][10] This regulates the flow of arogenate towards tyrosine synthesis.

  • Upstream Control (DAHPS): The entry point into the entire shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). In many microorganisms, DAHPS isoenzymes are subject to feedback inhibition by one or more of the aromatic amino acids.[11][12][13] While this regulation is less pronounced in plants, it represents an overarching control mechanism on the availability of precursors for arogenate synthesis.[13][14]

feedback_regulation Prephenate Prephenate PAT PAT Prephenate->PAT Arogenate Arogenate ADT ADT Arogenate->ADT ADH ADH Arogenate->ADH Phenylalanine Phenylalanine Phenylalanine->ADT Inhibition Tyrosine Tyrosine Tyrosine->ADT Activation Tyrosine->ADH Inhibition PAT->Arogenate ADT->Phenylalanine ADH->Tyrosine

Figure 2: Allosteric feedback regulation of the arogenate pathway.
Transcriptional Regulation

Long-term regulation is achieved by controlling the expression of the genes encoding pathway enzymes. This is particularly crucial when plants have high demands for specific aromatic amino acid-derived secondary metabolites, such as lignin.

  • ADT Gene Families: Plants possess multiple ADT isoenzymes, often with distinct expression patterns and regulatory controls.[4][15] For example, Arabidopsis thaliana has six ADT isoforms.[4][16] This multiplicity allows for differential regulation of phenylalanine biosynthesis for various metabolic needs, such as protein synthesis versus the massive flux required for phenylpropanoid production (e.g., lignin, flavonoids).[4][15][17]

  • Coordination with Lignin Biosynthesis: Studies in maritime pine (Pinus pinaster) have shown that the expression of specific ADT genes is strongly upregulated in tissues with high lignification.[1][18] The transcription factor PpMYB8 directly binds to the promoters of ADT-A and ADT-D genes, activating their expression and coordinating phenylalanine supply with lignin deposition.[1][18] Another transcription factor, PpHY5 , appears to act antagonistically to PpMYB8.[1][18]

Post-Translational Modification

Emerging evidence suggests that post-translational modifications can also regulate enzyme function and localization. In Arabidopsis, ADT2 has been identified as a phosphoprotein.[19] Phosphorylation within its C-terminal ACT domain, which is often involved in ligand binding, can alter its subcellular localization, suggesting a novel layer of regulation that may link metabolic status to enzyme function.[19]

Quantitative Data on Enzyme Regulation

The following table summarizes key kinetic parameters for enzymes in the arogenate pathway. This data is essential for metabolic modeling and for understanding the efficiency and control strength of each enzymatic step.

EnzymeOrganismSubstrateKM (mM)EffectorKI (µM)KA (µM)Reference
Arogenate Dehydratase (ADT)Sorghum bicolorArogenate0.32Phenylalanine24-[9]
Tyrosine-2.5[9]

Note: Data on the kinetic parameters of arogenate pathway enzymes is not uniformly available across all species. The values presented are illustrative of the tight regulation observed.

Experimental Protocols

Arogenate Dehydratase (ADT) Enzyme Assay

This protocol is adapted from methods used for plant tissues and is designed to measure the conversion of arogenate to phenylalanine.[20]

1. Protein Extraction:

  • Harvest ~20 g of fresh tissue and immediately grind to a fine powder in liquid N2.
  • Extract the powder with 30 mL of ice-cold extraction buffer (20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 10% glycerol, 1 mM PMSF, and a commercial plant protease inhibitor cocktail).
  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 min at 4°C).

2. Ammonium Sulfate Precipitation (Optional Fractionation):

  • Slowly add solid ammonium sulfate to the supernatant to achieve 20% saturation while stirring on ice. Equilibrate for 30 min.
  • Centrifuge as above and discard the pellet.
  • Add ammonium sulfate to the supernatant to bring it from 20% to 80% saturation. Equilibrate for 30 min.
  • Collect the protein pellet by centrifugation. Resuspend the pellet in a minimal volume of extraction buffer.

3. Desalting:

  • Remove ammonium sulfate using a desalting column (e.g., PD-10) equilibrated with the extraction buffer.
  • Concentrate the protein solution using a centrifugal filter unit (e.g., 10 kDa MWCO). Determine the protein concentration using a standard method (e.g., Bradford assay).

4. Enzymatic Reaction:

  • Prepare a reaction mixture in a microcentrifuge tube:
  • Protein Extract: 5 µL (adjust volume based on protein concentration)
  • Arogenate Substrate: to a final concentration of 250 µM
  • Reaction Buffer (20 mM Tris-HCl, pH 8.0): to a final volume of 12 µL
  • Incubate the reaction at 37°C for 15 minutes.
  • Stop the reaction by adding 10 µL of methanol containing an internal standard (e.g., 10 mM Alanine).

5. Product Quantification:

  • Centrifuge the terminated reaction to pellet precipitated protein.
  • Analyze the supernatant for phenylalanine formation using HPLC or GC/MS after appropriate derivatization.

start [label="Start: Harvest Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; grind [label="Grind in Liquid N2"]; extract [label="Protein Extraction in Buffer"]; centrifuge1 [label="Centrifugation (Clarify Lysate)"]; precipitation [label="Ammonium Sulfate\nPrecipitation (20-80%)"]; desalt [label="Desalting & Concentration"]; assay [label="Enzyme Assay:\nIncubate with Arogenate"]; stop [label="Stop Reaction\n(e.g., with Methanol)"]; quantify [label="Product Quantification\n(HPLC or GC/MS)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> grind; grind -> extract; extract -> centrifuge1; centrifuge1 -> precipitation; precipitation -> desalt; desalt -> assay; assay -> stop; stop -> quantify; quantify -> end; }

Figure 3: General workflow for an Arogenate Dehydratase (ADT) enzyme assay.
Prephenate Aminotransferase (PAT) Coupled Spectrophotometric Assay

This method measures arogenate production by coupling it to the arogenate dehydrogenase (ADH) reaction.[21]

1. Reagents and Enzymes:

  • Reaction Buffer: 50 mM HEPES, pH 8.0.
  • Substrates: Prephenate, and an amino donor (e.g., glutamate or aspartate).
  • Cofactor for coupling enzyme: NADP+.
  • Coupling Enzyme: Purified, tyrosine-insensitive arogenate dehydrogenase.
  • Enzyme Source: Partially purified protein extract containing PAT activity.

2. Assay Procedure:

  • Prepare a reaction mixture in a quartz cuvette:
  • Reaction Buffer
  • NADP+ (final concentration 100 µM)
  • Purified ADH (coupling enzyme, ~40 nM)
  • Amino donor substrate
  • Enzyme extract containing PAT
  • Initiate the reaction by adding prephenate.
  • Monitor the increase in absorbance at 340 nm at 30°C, which corresponds to the reduction of NADP+ to NADPH by the coupling enzyme.
  • Calculate activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotopes (e.g., 13C) is a powerful technique to quantify the in vivo flow of carbon through the arogenate pathway.[22][23]

1. Isotope Labeling:

  • Grow cells or plants in a medium containing a 13C-labeled precursor, such as 13C-glucose or 13C-shikimate.

2. Sample Collection and Quenching:

  • Rapidly harvest samples and quench metabolic activity, typically using a cold solvent mixture (e.g., methanol/water).

3. Metabolite Extraction and Analysis:

  • Extract intracellular metabolites.
  • Analyze the extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) for key metabolites (prephenate, arogenate, Phe, Tyr).

4. Flux Calculation:

  • Use the measured MIDs and a stoichiometric model of the metabolic network to calculate the intracellular metabolic fluxes. This computational step resolves the relative and absolute rates of the enzymatic reactions in the pathway.

Implications for Drug Development and Research

The enzymes of the arogenate pathway are attractive targets for the development of herbicides, as they are essential for plants but absent in animals. Furthermore, manipulating the regulatory mechanisms of this pathway is a key strategy in metabolic engineering. By overcoming feedback inhibition—for instance, through protein engineering of ADT or DAHPS to create feedback-insensitive variants—researchers can significantly increase the production of aromatic amino acids.[8][11] This enhanced flux can then be channeled towards the synthesis of high-value natural products, including pharmaceuticals, flavors, and fragrances. A thorough understanding of the data and protocols presented herein is fundamental to advancing these research and development goals.

References

evolutionary origin of the arogenate pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Origin of the Arogenate Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of the aromatic amino acids phenylalanine and tyrosine is fundamental to nearly all life forms. While many microorganisms utilize the prephenate/phenylpyruvate pathway, plants and a diverse range of microbes have evolved an alternative route centered on the intermediate, arogenate. This guide provides a comprehensive technical overview of the evolutionary origins of the arogenate pathway, detailing the phylogenetic distribution, enzymatic machinery, and regulatory mechanisms that characterize this essential metabolic route. By presenting detailed experimental protocols, comparative enzyme kinetics, and visual representations of the pathway's evolution and regulation, this document serves as a critical resource for researchers in molecular evolution, metabolic engineering, and drug development.

Introduction: Two Paths to Aromatic Amino Acids

The biosynthesis of phenylalanine (Phe) and tyrosine (Tyr) diverges after the synthesis of chorismate, the final product of the shikimate pathway. From the common precursor prephenate, two distinct pathways have evolved:

  • The Prephenate/Phenylpyruvate Pathway: Prevalent in model microbes like Escherichia coli, this pathway involves the conversion of prephenate to phenylpyruvate (for Phe synthesis) or 4-hydroxyphenylpyruvate (for Tyr synthesis). These keto-acids are then transaminated to yield the final amino acids.[1]

  • The Arogenate Pathway: This pathway, predominant in the plant kingdom and also found in various microorganisms, follows a different sequence of reactions.[1][2] Prephenate is first transaminated to form arogenate, which then serves as the branchpoint intermediate for the synthesis of both Phe and Tyr.[3]

The evolutionary divergence and selective pressures that led to the establishment of the arogenate pathway are complex, involving instances of convergent evolution, horizontal gene transfer, and the adaptation of enzyme substrate specificities to meet the metabolic demands of the organism.

Phylogenetic Distribution and Evolutionary Scenarios

The arogenate pathway is the primary route for Phe and Tyr biosynthesis in plants.[2] However, its presence is not limited to the plant kingdom; it is also found in a variety of arogenate-competent microorganisms, including certain species of proteobacteria, cyanobacteria, and actinobacteria.[4]

The evolutionary history of the arogenate pathway is not one of simple vertical descent. Phylogenetic analyses of the key enzymes suggest a more mosaic origin:

  • Convergent Evolution of Prephenate Aminotransferase (PAT): The enzyme responsible for the first committed step of the arogenate pathway, the conversion of prephenate to arogenate, has evolved independently on at least three separate occasions.[4][5] In different microbial lineages, this catalytic function is performed by enzymes belonging to distinct aminotransferase families: aspartate aminotransferases, branched-chain aminotransferases, and N-succinyldiaminopimelate aminotransferases.[4] This remarkable example of convergent evolution underscores the strong selective advantage of the arogenate pathway in these organisms.

  • Horizontal Gene Transfer of Plant PAT: The prephenate aminotransferase found in plants is thought to have been acquired via horizontal gene transfer from a Chlorobi/Bacteroidetes ancestor.[6] This event was a pivotal moment in the evolution of plant aromatic amino acid metabolism, rerouting the pathway through arogenate.[3]

  • Ancient Origins of Arogenate Dehydratase (ADT): Phylogenetic studies of arogenate dehydratase, the enzyme that catalyzes the final step in Phe biosynthesis, indicate that its core domains evolved before the emergence of land plants, with homologous sequences found in red algae, green algae, and fungi.[7][8]

Logical Diagram: Evolutionary Divergence of Phenylalanine & Tyrosine Biosynthesis

evolutionary_pathways cluster_prephenate Prephenate/Phenylpyruvate Pathway (e.g., E. coli) cluster_arogenate Arogenate Pathway (e.g., Plants) chorismate Chorismate cm Chorismate Mutase chorismate->cm prephenate Prephenate pdt Prephenate Dehydratase prephenate->pdt PDT pdh Prephenate Dehydrogenase prephenate->pdh PDH pat Prephenate Aminotransferase (PAT) prephenate->pat PAT phenylpyruvate Phenylpyruvate aat_prephenate Aromatic Amino Acid Aminotransferase phenylpyruvate->aat_prephenate hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate hydroxyphenylpyruvate->aat_prephenate phe_prephenate Phenylalanine tyr_prephenate Tyrosine arogenate Arogenate adt Arogenate Dehydratase (ADT) arogenate->adt ADT adh Arogenate Dehydrogenase (ADH) arogenate->adh ADH phe_arogenate Phenylalanine tyr_arogenate Tyrosine cm->prephenate pdt->phenylpyruvate pdh->hydroxyphenylpyruvate aat_prephenate->phe_prephenate aat_prephenate->tyr_prephenate pat->arogenate adt->phe_arogenate adh->tyr_arogenate

Caption: Divergent evolutionary paths for phenylalanine and tyrosine biosynthesis.

Key Enzymes of the Arogenate Pathway

The functionality of the arogenate pathway is defined by three core enzymes that evolved unique specificities and regulatory properties.

Prephenate Aminotransferase (PAT)

PAT catalyzes the NADH- or NADPH-dependent transamination of prephenate to arogenate. As mentioned, this catalytic activity has arisen multiple times through convergent evolution.[4] In plants, PAT activity is carried out by an aspartate aminotransferase that is bifunctional, capable of transaminating both prephenate and oxaloacetate with similar efficiencies.[4]

Arogenate Dehydratase (ADT)

ADT catalyzes the final step in Phe biosynthesis via the decarboxylation and dehydration of arogenate.[7] In plants such as Arabidopsis thaliana, ADT exists as a multi-gene family, with different isoforms exhibiting distinct expression patterns and substrate specificities.[7][8] Some plant ADTs can also utilize prephenate as a substrate, albeit less efficiently, demonstrating prephenate dehydratase (PDT) activity.[5] This dual specificity suggests a possible evolutionary link between the two pathways. The evolution of ADT in vascular plants is marked by a relaxation of feedback inhibition by Phe, a crucial adaptation for the massive synthesis of Phe-derived phenylpropanoids like lignin.[9][10]

Arogenate Dehydrogenase (ADH)

ADH catalyzes the NAD(P)+-dependent oxidative decarboxylation of arogenate to yield Tyr.[2] Similar to ADT, the evolution of ADH has seen diversification in substrate specificity. In some bacteria, a single cyclohexadienyl dehydrogenase can utilize both arogenate and prephenate.[4] In legumes, a prephenate dehydrogenase (PDH) has evolved from an ancestral ADH through key amino acid substitutions, switching its substrate preference from arogenate to prephenate.[6]

Quantitative Data: Enzyme Kinetics

The substrate specificity and catalytic efficiency of the key arogenate pathway enzymes have been characterized in several organisms. The following tables summarize key kinetic parameters.

Table 1: Kinetic Parameters of Prephenate Aminotransferases (PATs) from Various Microorganisms

Enzyme Class Organism Native Substrate Km (µM) kcat (s⁻¹) Km (µM) for Prephenate kcat (s⁻¹) for Prephenate
Aspartate Aminotransferase Sinorhizobium meliloti Oxaloacetate 100 ± 20 110 ± 10 300 ± 50 43 ± 5
Branched-chain Aminotransferase Synechocystis sp. PCC 6803 4-Methyl-2-oxovalerate 400 ± 50 50 ± 5 20 ± 5 60 ± 5
N-succinyl-diaminopimelate Aminotransferase Saccharothrix autotrophica N-succinyl-2-amino-6-ketopimelate 150 ± 30 15 ± 2 100 ± 20 1.5 ± 0.2

Data sourced from Graindorge et al. (2014)[4]

Table 2: Kinetic Parameters of Arabidopsis thaliana Arogenate Dehydratases (ADTs)

Enzyme Substrate kcat/Km (M⁻¹s⁻¹)
ADT1 Arogenate 1050
Prephenate 38
ADT2 Arogenate 7650
Prephenate 240
ADT3 Arogenate 1140
Prephenate Not a substrate
ADT4 Arogenate 490
Prephenate Not a substrate
ADT5 Arogenate 620
Prephenate Not a substrate
ADT6 Arogenate 1560
Prephenate 16

Data sourced from Cho et al. (2007)[5]

Table 3: Kinetic and Regulatory Parameters of Arogenate Dehydratase (ADT) from Sorghum bicolor

Parameter Value
Km for Arogenate 0.32 mM
Ki for Phenylalanine (competitive inhibition) 24 µM
Ka for Tyrosine (activation) 2.5 µM

Data sourced from Siehl & Conn (1988)[1]

Regulation of the Arogenate Pathway

The flux through the arogenate pathway is tightly controlled at both the transcriptional and post-transcriptional levels to meet the cell's demand for aromatic amino acids for protein synthesis and the production of a vast array of secondary metabolites.

Allosteric Regulation

The activities of ADT and ADH are often regulated by feedback inhibition from their end products, Phe and Tyr, respectively.[1] In many plants, ADT is competitively inhibited by Phe and, in some cases, activated by Tyr.[1] This allows for fine-tuning of the metabolic flux at the branchpoint between Phe and Tyr biosynthesis. As previously noted, the evolution of ADT enzymes in vascular plants has led to a relaxation of this feedback inhibition, a necessary adaptation for high-flux pathways like lignin biosynthesis.[9][10]

Transcriptional Regulation

The expression of arogenate pathway genes is also subject to complex transcriptional control. In maritime pine, for instance, the transcription factors PpMYB8 and PpHY5 have been shown to directly regulate the expression of ADT genes.[5] PpMYB8 acts as an activator, coordinating the expression of ADT genes with those involved in lignin biosynthesis, while PpHY5 appears to have an opposing regulatory role.[5] This transcriptional network ensures that the supply of Phe is coupled to the demand for lignin precursors during wood formation.

Diagram: Transcriptional Regulation of Arogenate Dehydratase (ADT) Genes

adt_regulation cluster_genes Promoter Region PpMYB8 PpMYB8 PpHY5 PpHY5 ADT_A ADT-A gene PpMYB8->ADT_A Binds to promoter ADT_D ADT-D gene PpMYB8->ADT_D Binds to promoter PpHY5->ADT_A Binds to promoter PpHY5->ADT_D Binds to promoter Phenylalanine Phenylalanine ADT_A->Phenylalanine Expression leads to ADT_D->Phenylalanine Expression leads to Lignin Lignin Phenylalanine->Lignin Precursor for

Caption: Transcriptional control of ADT genes in maritime pine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the arogenate pathway.

Protocol for Prephenate Aminotransferase (PAT) Assay (Coupled Spectrophotometric)

This protocol is adapted from Graindorge et al. (2014) and is suitable for measuring PAT activity from microbial sources.

Principle: The formation of arogenate by PAT is coupled to its conversion to tyrosine by an excess of arogenate-specific dehydrogenase. The concomitant reduction of NADP⁺ to NADPH is monitored spectrophotometrically at 340 nm.

Reagents:

  • HEPES buffer (50 mM, pH 8.0)

  • NADP⁺ (100 µM)

  • Prephenate (variable concentrations)

  • Amino donor (e.g., 25 mM glutamate)

  • Purified Tyr-insensitive arogenate-specific dehydrogenase (coupling enzyme, ~40 nM)

  • Enzyme extract containing PAT

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADP⁺, the amino donor, and the coupling enzyme in a quartz cuvette.

  • Equilibrate the mixture to 30 °C in a spectrophotometer.

  • Initiate the reaction by adding the enzyme extract containing PAT.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters, vary the concentration of prephenate while keeping the amino donor concentration saturating.

Protocol for Arogenate Dehydratase (ADT) Assay (HPLC-based)

This protocol is based on methods used for the characterization of plant ADTs.

Principle: The enzymatic conversion of arogenate to phenylalanine is measured by quantifying the amount of phenylalanine produced over time using reverse-phase high-performance liquid chromatography (HPLC).

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Arogenate (variable concentrations)

  • Enzyme extract containing ADT

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Phenylalanine standard solutions

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing Tris-HCl buffer and arogenate.

  • Pre-incubate the mixtures at 30 °C for 5 minutes.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate at 30 °C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding an equal volume of 0.1% TFA in methanol to precipitate the protein.

  • Centrifuge the samples at high speed to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the sample by reverse-phase HPLC with a C18 column, using a gradient of water/TFA and acetonitrile/TFA as the mobile phase.

  • Monitor the eluent for phenylalanine using a UV detector (e.g., at 210 nm) or a fluorescence detector.

  • Quantify the amount of phenylalanine produced by comparing the peak area to a standard curve generated with known concentrations of phenylalanine.

Protocol for Phylogenetic Analysis of Arogenate Pathway Enzymes

This protocol outlines a general workflow for inferring the evolutionary history of PAT, ADT, or ADH.

Principle: Amino acid sequences of homologous enzymes from different species are aligned, and a phylogenetic tree is constructed to visualize their evolutionary relationships.

Workflow:

  • Sequence Retrieval: Obtain amino acid sequences of the enzyme of interest from public databases such as NCBI and UniProt using BLAST searches with a query sequence of a known functional enzyme.

  • Multiple Sequence Alignment: Align the retrieved sequences using a program like ClustalW, MAFFT, or MUSCLE. Visually inspect the alignment for quality and manually edit if necessary.

  • Phylogenetic Tree Construction:

    • Use the multiple sequence alignment to construct a phylogenetic tree using methods such as Maximum Likelihood (e.g., with PhyML or RAxML software) or Bayesian inference (e.g., with MrBayes).

    • Select an appropriate amino acid substitution model (e.g., JTT, WAG) based on statistical tests (e.g., using ProtTest).

  • Tree Validation: Assess the statistical support for the branching patterns in the tree using bootstrapping (for Maximum Likelihood) or posterior probabilities (for Bayesian inference). A bootstrap value of 70% or a posterior probability of 0.95 is generally considered significant.

  • Tree Visualization and Interpretation: Use a tree visualization tool like FigTree or iTOL to display the phylogenetic tree. Interpret the branching patterns in the context of the known taxonomy of the organisms to infer evolutionary events such as gene duplications, losses, and horizontal gene transfer.

Experimental Workflow Diagram

experimental_workflow start Start: Hypothesis on Enzyme Function/Evolution cloning Gene Cloning & Expression start->cloning seq_retrieval Sequence Retrieval (BLAST) start->seq_retrieval purification Protein Purification cloning->purification assay Enzyme Activity Assay (Spectrophotometric or HPLC) purification->assay kinetics Determination of Kinetic Parameters (Km, kcat) assay->kinetics interpretation Data Interpretation & Model Building kinetics->interpretation phylogeny Phylogenetic Analysis msa Multiple Sequence Alignment seq_retrieval->msa tree Tree Construction & Validation msa->tree tree->interpretation

Caption: A generalized workflow for the characterization of arogenate pathway enzymes.

Conclusion and Future Directions

The evolution of the arogenate pathway represents a fascinating case study in metabolic diversification. Through a combination of convergent evolution, horizontal gene transfer, and neofunctionalization of existing enzyme families, organisms have independently arrived at this elegant solution for the biosynthesis of phenylalanine and tyrosine. For drug development professionals, understanding the unique enzymes of this pathway, particularly their differences from their counterparts in the prephenate pathway and in humans (who lack this pathway entirely), may present novel targets for the development of herbicides and antimicrobial agents. For researchers and scientists, further exploration of the regulatory networks that govern the arogenate pathway, especially in non-model organisms, will undoubtedly reveal new layers of complexity in the evolution of metabolic control. The continued application of phylogenetic, biochemical, and genetic approaches will be crucial in fully elucidating the evolutionary journey of this essential metabolic route.

References

The Lynchpin of Aromatic Amino Acid Production: A Technical Guide to Arogenic Acid's Function in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of microbial metabolism, the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—stands as a cornerstone for cellular function. These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites with diverse biological activities. Central to the production of phenylalanine and tyrosine in a significant number of microorganisms is the intermediate compound, arogenic acid. This technical guide provides an in-depth exploration of the function of this compound in microbial metabolism, detailing the enzymatic pathways, regulatory mechanisms, and key experimental methodologies for its study. A comprehensive understanding of this pathway is paramount for advancements in metabolic engineering and the development of novel antimicrobial agents.

The this compound Pathway: A Pivotal Route to Phenylalanine and Tyrosine

The biosynthesis of phenylalanine and tyrosine from the central metabolite chorismate can proceed through two primary routes in microorganisms: the prephenate pathway and the this compound pathway. While some microbes utilize the prephenate pathway, the this compound pathway is a widespread and often exclusive route in many bacterial and archaeal species.

The this compound pathway commences with the conversion of chorismate to prephenate, a reaction catalyzed by chorismate mutase . Following this, prephenate is transaminated by prephenate aminotransferase to yield this compound.[1] This step marks the commitment of the carbon skeleton to the final stages of phenylalanine and tyrosine biosynthesis. This compound then serves as the ultimate branch point. Arogenate dehydrogenase catalyzes the NAD(P)+-dependent oxidative decarboxylation of arogenate to produce tyrosine.[2] Conversely, arogenate dehydratase facilitates the decarboxylation and dehydration of arogenate to form phenylalanine.

Arogenic_Acid_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase

Quantitative Analysis of Enzyme Kinetics

The efficiency and regulation of the this compound pathway are dictated by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for metabolic modeling and engineering efforts. The following tables summarize key kinetic data for chorismate mutase, arogenate dehydrogenase, and arogenate dehydratase from various microbial sources.

EnzymeMicroorganismSubstrateK_m (mM)Reference
Chorismate MutaseCorynebacterium glutamicumChorismate2.9[3]
Arogenate DehydrogenasePhenylobacterium immobileArogenate0.09[4]
Arogenate DehydrogenasePhenylobacterium immobileNAD+0.02[4]
Arogenate DehydrogenaseStreptomyces phaeochromogenesArogenate0.105[5]
Arogenate DehydrogenaseStreptomyces phaeochromogenesNAD+0.01[5]
Arogenate DehydrataseSorghum bicolor (plant, for comparison)Arogenate0.32[6]

Table 1: Michaelis-Menten Constants (K_m) for Key Enzymes in the this compound Pathway.

EnzymeMicroorganismInhibitorK_i (µM)Type of InhibitionReference
Chorismate MutasePseudomonas aureofaciensL-Phenylalanine3.5Competitive[7]
Prephenate Dehydratase IPseudomonas aureofaciensL-Phenylalanine8-[7]
Arogenate DehydrataseSorghum bicolor (plant, for comparison)Phenylalanine24Competitive[6]

Table 2: Inhibition Constants (K_i) for Allosteric Regulation of Pathway Enzymes.

Regulation of the this compound Pathway

To maintain cellular homeostasis, the flow of metabolites through the this compound pathway is tightly regulated. The primary mechanism of control is feedback inhibition, where the final products, phenylalanine and tyrosine, allosterically inhibit the activity of key enzymes.

Feedback Inhibition:

  • Chorismate Mutase: This enzyme, catalyzing the first committed step towards phenylalanine and tyrosine, is often a major regulatory point. In many bacteria, it is subject to feedback inhibition by both phenylalanine and tyrosine.[3] L-tryptophan can sometimes act as an activator.[3]

  • Arogenate Dehydrogenase: The activity of this enzyme is typically inhibited by its end product, tyrosine.[8]

  • Arogenate Dehydratase: Similarly, arogenate dehydratase is often inhibited by phenylalanine.[6]

Regulatory_Pathway cluster_pathway This compound Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase (CM) Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase (ADH) Phenylalanine->Chorismate Inhibits CM & ADT Tyrosine->Chorismate Inhibits CM & ADH

Experimental Protocols for Studying this compound Metabolism

Metabolite Extraction from Bacterial Cultures

This protocol provides a general method for the extraction of intracellular metabolites from bacterial cultures for subsequent analysis.

  • Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by adding the culture to a pre-chilled solution (e.g., 60% methanol at -40°C) to a final methanol concentration of at least 50%.

  • Centrifugation: Pellet the cells by centrifugation at a low temperature (e.g., 4°C) and high speed (e.g., 10,000 x g) for 10 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites. Repeat the centrifugation step.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent. A common solvent mixture is acetonitrile:methanol:water (40:40:20 v/v/v) chilled to -20°C.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. For LC-MS analysis, the sample may need to be filtered and diluted.

Metabolite_Extraction_Workflow Start Bacterial Culture Quench Quench Metabolism (e.g., Cold Methanol) Start->Quench Centrifuge1 Centrifuge and Pellet Cells Quench->Centrifuge1 Wash Wash Pellet Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Extract Add Extraction Solvent Centrifuge2->Extract Lyse Cell Lysis (e.g., Sonication) Extract->Lyse Centrifuge3 Centrifuge to Remove Debris Lyse->Centrifuge3 Collect Collect Supernatant (Metabolite Extract) Centrifuge3->Collect End Analysis (e.g., LC-MS/MS) Collect->End

Enzyme Assays

Arogenate Dehydrogenase Assay (Spectrophotometric): This assay measures the production of NADH or NADPH, which accompanies the conversion of arogenate to tyrosine, by monitoring the increase in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD+ or NADP+, and the enzyme preparation.

  • Initiation: Start the reaction by adding a known concentration of L-arogenate.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

Arogenate Dehydratase Assay (Coupled Spectrophotometric): This assay couples the formation of phenylalanine from arogenate to a transamination reaction that produces a chromogenic product.

  • Coupling Enzyme: Partially purify an aromatic aminotransferase.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, 2-ketoglutarate, the coupling aminotransferase, and the arogenate dehydratase sample.

  • Initiation: Start the reaction by adding L-arogenate.

  • Measurement: The phenylpyruvate formed from the transamination of phenylalanine is measured spectrophotometrically at 320 nm under basic conditions.[1]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for this compound, Phenylalanine, and Tyrosine: Reversed-phase HPLC with UV detection is a common method for the separation and quantification of these aromatic compounds.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with a low pH) and an organic solvent (e.g., acetonitrile or methanol) is employed for separation.

  • Detection: A UV detector set at a wavelength suitable for aromatic compounds (e.g., 210-280 nm) is used for detection and quantification.

  • Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.

Genetic Manipulation: Gene Knockout via Homologous Recombination

Studying the effects of gene knockouts is a powerful tool for elucidating gene function within a metabolic pathway.

  • Construct Design: A DNA construct is designed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions of homology to the upstream and downstream sequences of the target gene to be deleted.

  • Transformation: The construct is introduced into the host microorganism using methods like electroporation or natural transformation.

  • Homologous Recombination: The cellular machinery mediates homologous recombination, leading to the replacement of the target gene with the selectable marker.

  • Selection and Verification: Cells that have successfully integrated the construct are selected for based on the selectable marker. The gene knockout is then verified by PCR and/or DNA sequencing.

Gene_Knockout_Workflow Start Design Knockout Construct Construct Upstream Homology - Selectable Marker - Downstream Homology Start->Construct Transformation Introduce Construct into Host Cells Construct->Transformation Recombination Homologous Recombination Transformation->Recombination Selection Select for Marker Recombination->Selection Verification Verify Knockout (PCR, Sequencing) Selection->Verification End Analyze Phenotype Verification->End

Applications in Biotechnology and Drug Development

A thorough understanding of the this compound pathway has significant implications for both industrial biotechnology and the development of new therapeutics.

Metabolic Engineering: Microorganisms are widely used for the industrial production of amino acids. By manipulating the this compound pathway, the production of phenylalanine and tyrosine can be significantly enhanced. Strategies include:

  • Overexpression of key pathway genes: Increasing the cellular concentration of rate-limiting enzymes can boost metabolic flux towards the desired amino acid.

  • Deregulation of feedback inhibition: Site-directed mutagenesis can be used to create enzyme variants that are less sensitive to feedback inhibition by the end products, thereby increasing production.[9]

  • Blocking competing pathways: Knocking out genes in pathways that divert precursors away from the this compound pathway can increase the availability of substrates for phenylalanine and tyrosine synthesis.

Drug Development: The enzymes of the this compound pathway are attractive targets for the development of novel antimicrobial agents. As this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors of these enzymes have the potential to be potent and selective antibiotics with minimal side effects. High-throughput screening of chemical libraries and structure-based drug design are being employed to identify and optimize inhibitors of enzymes such as chorismate mutase and arogenate dehydrogenase.

Conclusion

This compound plays a central and indispensable role in the metabolism of many microorganisms as the direct precursor to the essential aromatic amino acids phenylalanine and tyrosine. The enzymatic steps and intricate regulatory networks of the this compound pathway have been the subject of extensive research, providing a solid foundation for its exploitation in various biotechnological applications. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and scientists seeking to further unravel the complexities of this vital metabolic route. Future investigations into the protein-protein interactions within this pathway, the discovery of novel regulatory mechanisms, and the development of more potent and specific enzyme inhibitors will undoubtedly continue to advance the fields of metabolic engineering and infectious disease treatment.

References

The Natural Occurrence of Arogenic Acid in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenic acid, a non-proteinogenic amino acid, serves as a crucial intermediate in the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in a variety of fungi. This pathway, distinct from the more common phenylpyruvate and 4-hydroxyphenylpyruvate pathways found in some bacteria, offers unique enzymatic targets for the development of novel antifungal agents. Understanding the natural occurrence, biosynthesis, and regulation of this compound in fungi is paramount for exploiting this pathway in drug discovery and metabolic engineering. This technical guide provides an in-depth overview of this compound in fungi, summarizing quantitative data, detailing experimental protocols, and visualizing the core metabolic and regulatory pathways.

Data Presentation: Quantitative Occurrence of this compound

The accumulation of this compound has been notably documented in specific fungal mutants, particularly in Neurospora crassa. While comprehensive quantitative data across a wide range of fungal species is limited in publicly available literature, the following table summarizes the key findings regarding arogenate accumulation.

Fungal SpeciesStrainConditionCompoundConcentration/FractionReference(s)
Neurospora crassaMutant strain blocked in tryptophan, tyrosine, and phenylalanine biosynthesisAccumulation experimentL-Arogenate~15% of total accumulated prephenate derivatives[1][2]
Neurospora crassaMutant strain blocked in tryptophan, tyrosine, and phenylalanine biosynthesisAccumulation experimentPrephenate~70% of total accumulated prephenate derivatives[1][2]
Neurospora crassaMutant strain blocked in tryptophan, tyrosine, and phenylalanine biosynthesisAccumulation experimentspiro-Arogenate~15% of total accumulated prephenate derivatives[1][2]

This compound Biosynthesis Pathway

The biosynthesis of this compound in fungi is a branch of the shikimate pathway, commencing from the central metabolite chorismate. The pathway involves a series of enzymatic conversions to produce L-phenylalanine and L-tyrosine, with this compound as a key intermediate.

Arogenic_Acid_Biosynthesis chorismate Chorismate prephenate Prephenate chorismate->prephenate Chorismate Mutase (EC 5.4.99.5) arogenate This compound prephenate->arogenate Prephenate Aminotransferase (EC 2.6.1.79) phenylalanine L-Phenylalanine arogenate->phenylalanine Arogenate Dehydratase (EC 4.2.1.91) tyrosine L-Tyrosine arogenate->tyrosine Arogenate Dehydrogenase (EC 1.3.1.43)

Fig. 1: this compound Biosynthetic Pathway in Fungi.

Signaling Pathway: General Amino Acid Control (GAAC)

The biosynthesis of amino acids, including the precursors to this compound, is tightly regulated in fungi. A primary regulatory mechanism is the General Amino Acid Control (GAAC) system. This pathway is activated in response to amino acid starvation and leads to the increased expression of genes encoding enzymes for amino acid biosynthesis. The central regulator of this pathway is the transcription factor GCN4 in yeast, and its homolog CPC1 in Neurospora crassa.[3][4][5]

GAAC_Pathway aa_starvation Amino Acid Starvation gcn2 GCN2 Kinase aa_starvation->gcn2 activates eif2a eIF2α gcn2->eif2a phosphorylates eif2a_p eIF2α-P eif2a->eif2a_p gcn4_cpc1_mrna GCN4/CPC1 mRNA eif2a_p->gcn4_cpc1_mrna promotes translation of gcn4_cpc1_protein GCN4/CPC1 Protein (Transcription Factor) gcn4_cpc1_mrna->gcn4_cpc1_protein target_genes Amino Acid Biosynthesis Genes (e.g., for this compound Pathway) gcn4_cpc1_protein->target_genes binds to promoter of increased_expression Increased Transcription target_genes->increased_expression

Fig. 2: General Amino Acid Control (GAAC) Signaling Pathway.

Experimental Protocols

Fungal Culture and this compound Accumulation

This protocol is based on methods used for Neurospora crassa mutants that accumulate arogenate.[1][2]

Materials:

  • Neurospora crassa triple mutant (auxotrophic for tryptophan, tyrosine, and phenylalanine).

  • Vogel's Minimal Medium N.

  • Sucrose (2% w/v).

  • Shaker incubator.

  • Sterile flasks.

Procedure:

  • Prepare Vogel's Minimal Medium N supplemented with 2% sucrose.

  • Inoculate the medium with conidia of the Neurospora crassa mutant strain.

  • Incubate the culture at 25-30°C with shaking (200 rpm) for 5-7 days to allow for the accumulation of prephenate derivatives, including this compound.

  • Harvest the culture broth by centrifugation to remove the mycelia. The supernatant will contain the secreted this compound.

Extraction and Purification of this compound

This is a generalized protocol adapted from methods for organic acid recovery from fermentation broths.[6][7]

Materials:

  • Fungal culture supernatant.

  • Hydrochloric acid (HCl).

  • Dowex 50W-X8 (H+ form) cation-exchange resin.

  • Ammonia solution.

  • Lyophilizer.

Procedure:

  • Acidify the fungal culture supernatant to approximately pH 2.0 with HCl to protonate the organic acids.

  • Apply the acidified supernatant to a column packed with Dowex 50W-X8 (H+ form) resin.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound amino acids, including this compound, with a gradient of ammonia solution (e.g., 0 to 2 M).

  • Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Pool the fractions containing this compound and lyophilize to obtain a concentrated sample.

Quantification of this compound by HPLC-MS

This protocol outlines a general approach for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][8]

Materials:

  • Purified this compound sample or culture supernatant.

  • This compound standard.

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile phase A: 0.1% formic acid in water.

  • Mobile phase B: 0.1% formic acid in acetonitrile.

Procedure:

  • Prepare a standard curve of this compound in a suitable concentration range.

  • Filter the fungal extract or purified sample through a 0.22 µm filter.

  • Inject the sample onto the C18 column.

  • Elute the compounds using a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

  • Set the mass spectrometer to operate in negative ion mode and monitor for the deprotonated molecular ion of this compound ([M-H]⁻, m/z 226.07).

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis fungal_culture Fungal Culture centrifugation Centrifugation fungal_culture->centrifugation supernatant Culture Supernatant centrifugation->supernatant acidification Acidification (pH 2) supernatant->acidification cation_exchange Cation-Exchange Chromatography acidification->cation_exchange elution Elution cation_exchange->elution lyophilization Lyophilization elution->lyophilization hplc_ms HPLC-MS Analysis lyophilization->hplc_ms quantification Quantification hplc_ms->quantification

Fig. 3: General Experimental Workflow for this compound Analysis.
Enzyme Assays

This assay measures the conversion of chorismate to prephenate.[9][10]

Reaction: Chorismate → Prephenate

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 10% glycerol, and 1 mM chorismate.

  • Initiate the reaction by adding the fungal cell-free extract or purified enzyme.

  • Incubate at 30°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding 1 M HCl.

  • Heat the mixture at 100°C for 10 minutes to convert prephenate to phenylpyruvate.

  • Measure the absorbance of phenylpyruvate at 320 nm.

This assay measures the formation of arogenate from prephenate.

Reaction: Prephenate + L-Glutamate → Arogenate + α-Ketoglutarate

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM L-glutamate, 2 mM prephenate, and 0.1 mM pyridoxal 5'-phosphate.

  • Initiate the reaction by adding the fungal cell-free extract or purified enzyme.

  • Incubate at 37°C.

  • Monitor the formation of arogenate by HPLC-MS as described in section 3.

This assay measures the conversion of arogenate to phenylalanine.[11]

Reaction: Arogenate → L-Phenylalanine + H₂O + CO₂

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a known concentration of arogenate.

  • Initiate the reaction by adding the fungal cell-free extract or purified enzyme.

  • Incubate at 30°C.

  • Monitor the formation of L-phenylalanine over time using HPLC with fluorescence detection (excitation at 210 nm, emission at 282 nm).

This assay measures the conversion of arogenate to tyrosine.[12]

Reaction: Arogenate + NAD⁺ → L-Tyrosine + NADH + H⁺ + CO₂

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 2 mM NAD⁺, and a known concentration of arogenate.

  • Initiate the reaction by adding the fungal cell-free extract or purified enzyme.

  • Incubate at 30°C.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

Conclusion

This compound represents a key metabolic intermediate in the biosynthesis of essential aromatic amino acids in many fungi. While its widespread quantitative occurrence remains an area for further investigation, the detailed study of its biosynthesis in model organisms like Neurospora crassa has provided valuable insights. The enzymes of the this compound pathway present attractive targets for the development of novel antifungal therapies. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in drug development to further explore the fascinating biology of this compound in the fungal kingdom.

References

The Biochemical Landscape of Arogenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenic acid, and its conjugate base arogenate which predominates at physiological pH, is a critical intermediate in the biosynthesis of the aromatic amino acids L-phenylalanine and L-tyrosine in many plants and microorganisms.[1] Its unique position at a key branch point in aromatic amino acid metabolism makes the enzymes involved in its synthesis and conversion attractive targets for the development of herbicides and antimicrobial agents. This technical guide provides an in-depth overview of the core biochemical properties of this compound, including its biosynthesis, enzymatic conversions, and relevant quantitative data. Detailed experimental protocols for the key enzymes in its metabolic pathway are also provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

This compound is an unstable molecule, particularly in acidic conditions where it is quantitatively converted to phenylalanine.[2] Its disodium salt form exhibits greater stability when lyophilized at a basic pH (7.5) and stored at room temperature, although it remains thermally labile.[2]

PropertyValue/DescriptionReference
Molecular Formula C₁₀H₁₃NO₅[3][4]
Molar Mass 227.216 g·mol⁻¹[4]
Stability Unstable, especially at acidic pH.[2][4]
IUPAC Name 1-[(2S)-2-amino-2-carboxyethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid[4]
Synonyms Arogenate, Pretyrosine[5]

Biosynthesis and Metabolic Fate of this compound

This compound is synthesized from prephenate via transamination, a reaction catalyzed by prephenate aminotransferase (PAT). It then serves as a substrate for two key enzymes that channel it towards either phenylalanine or tyrosine biosynthesis.[1]

  • Arogenate Dehydratase (ADT) catalyzes the dehydration and decarboxylation of arogenate to yield L-phenylalanine.

  • Arogenate Dehydrogenase (ADH) catalyzes the NAD(P)⁺-dependent oxidative decarboxylation of arogenate to produce L-tyrosine.[4]

The presence and activity of these enzymes vary across different organisms, with some utilizing the arogenate pathway exclusively, while others employ alternative routes involving phenylpyruvate or 4-hydroxyphenylpyruvate.[6]

Arogenic_Acid_Pathway Prephenate Prephenate Arogenic_Acid This compound Prephenate->Arogenic_Acid Prephenate Aminotransferase (PAT) Phenylalanine L-Phenylalanine Arogenic_Acid->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine L-Tyrosine Arogenic_Acid->Tyrosine Arogenate Dehydrogenase (ADH) ADT_Assay_Workflow cluster_spectrophotometric Spectrophotometric Assay cluster_hplc HPLC-Based Assay Reaction_Mix_Spec Prepare Reaction Mixture (Buffer, EDTA, a-KG, Arogenate, Coupling Enzyme) Add_ADT_Spec Add ADT Enzyme Reaction_Mix_Spec->Add_ADT_Spec Monitor_A320 Monitor Absorbance at 320 nm Add_ADT_Spec->Monitor_A320 Calculate_Velocity_Spec Calculate Initial Velocity Monitor_A320->Calculate_Velocity_Spec Reaction_Mix_HPLC Prepare Reaction Mixture (Buffer, EDTA, Arogenate) Add_ADT_HPLC Add ADT Enzyme & Incubate Reaction_Mix_HPLC->Add_ADT_HPLC Quench_Reaction Quench Reaction (e.g., HCl) Add_ADT_HPLC->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC Centrifuge->HPLC_Analysis Quantify_Phe Quantify Phenylalanine HPLC_Analysis->Quantify_Phe PAT_Assay_Workflow Start Prepare Reaction Mixture (HEPES, NADP+, ADH, Prephenate, Amino Donor) Add_PAT Add Prephenate Aminotransferase Start->Add_PAT Monitor_A340 Monitor Absorbance at 340 nm Add_PAT->Monitor_A340 Calculate_Velocity Calculate Initial Velocity (using NADPH extinction coefficient) Monitor_A340->Calculate_Velocity

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Arogenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arogenate is a crucial, non-aromatic amino acid intermediate in the biosynthesis of L-phenylalanine and L-tyrosine in most plants and various microorganisms.[1][2] Its central role in the shikimate pathway makes the enzymes involved in its synthesis and conversion attractive targets for the development of herbicides and antimicrobial agents. Furthermore, access to stable L-arogenate and its analogs is essential for detailed enzymatic studies and for exploring its potential as a precursor for novel pharmaceuticals and high-value natural products.[2][3]

However, the inherent instability of L-arogenate, particularly its susceptibility to acid-catalyzed dehydration and aromatization to phenylalanine, presents a significant challenge for its isolation and characterization.[3][4] These application notes provide a comprehensive guide to the enzymatic synthesis of L-arogenate from prephenate, utilizing prephenate aminotransferase (PAT). The protocols detailed below cover the expression and purification of recombinant PAT, the enzymatic reaction setup, and methods for the purification and quantification of L-arogenate, with a focus on maintaining its stability.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of L-arogenate is a key step in the branched pathway leading to the aromatic amino acids phenylalanine and tyrosine. The overall workflow involves the preparation of the catalyst, the enzymatic reaction, and subsequent purification of the product.

Metabolic Pathway of L-Arogenate Synthesis chorismate Chorismate prephenate Prephenate chorismate->prephenate Chorismate Mutase arogenate L-Arogenate prephenate->arogenate Prephenate Aminotransferase (PAT) phenylalanine L-Phenylalanine arogenate->phenylalanine Arogenate Dehydratase tyrosine L-Tyrosine arogenate->tyrosine Arogenate Dehydrogenase

Metabolic Pathway of L-Arogenate Synthesis

Experimental Workflow for L-Arogenate Synthesis cluster_0 Enzyme Preparation cluster_1 Enzymatic Synthesis cluster_2 Product Purification and Analysis expression Gene Expression of PAT in E. coli purification Purification of PAT (e.g., Ni-NTA Chromatography) expression->purification reaction_setup Reaction Setup: Prephenate, Amino Donor, Purified PAT purification->reaction_setup incubation Incubation (Controlled pH and Temperature) reaction_setup->incubation quenching Reaction Quenching incubation->quenching hplc_purification HPLC Purification of L-Arogenate (HILIC, Basic pH) quenching->hplc_purification quantification Quantification and Characterization (HPLC, NMR) hplc_purification->quantification

Experimental Workflow for L-Arogenate Synthesis

Quantitative Data

Enzyme Kinetics of Prephenate Aminotransferases

The kinetic parameters of prephenate aminotransferases (PAT) vary depending on the source organism and the specific amino donor. The following table summarizes representative kinetic data.

Enzyme SourceAmino DonorKm (Prephenate) (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Anchusa officinalisL-Aspartate80--[5]
Anchusa officinalisL-Glutamate--(Less effective than Asp)[5]
Recombinant (various microorganisms)L-Glutamate130 - 4501.5 - 151.1x104 - 3.3x104[1]

Note: The specific activity and catalytic efficiency can be influenced by the purity of the enzyme preparation and the assay conditions.

Stability of L-Arogenate

L-Arogenate is highly unstable, especially in acidic conditions, where it readily converts to L-phenylalanine.[3][4] Its stability is pH and temperature-dependent.

ConditionObservationReference
Acidic pH (e.g., pH 5)Rapid aromatization to L-phenylalanine (half-life in hours).[3]
Neutral to Basic pH (7.5 - 12)Aromatization is largely prevented.[4]
High Temperature (100°C)Formation of spiro-arogenate, a lactam derivative.[4]
StorageBest stored as a salt (e.g., disodium salt) at low temperatures.[3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Prephenate Aminotransferase (PAT)

This protocol describes the expression of His-tagged PAT in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials and Reagents:

  • E. coli strain (e.g., BL21(DE3)) transformed with a PAT expression vector (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic (e.g., ampicillin or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

  • Wash Buffer: 50 mM HEPES pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM HEPES pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA resin.

  • Dialysis Buffer: 50 mM HEPES pH 8.0, 100 mM NaCl.

Procedure:

  • Expression:

    • Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli.

    • Incubate overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium with the antibiotic.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[1]

    • Continue to incubate the culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance the yield of soluble protein.[1]

  • Purification:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the His-tagged PAT with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified PAT and dialyze against Dialysis Buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of L-Arogenate

This protocol outlines the in vitro synthesis of L-arogenate from prephenate using the purified PAT.

Materials and Reagents:

  • Purified Prephenate Aminotransferase (PAT).

  • Prephenate solution (e.g., barium salt of prephenate).

  • Amino donor solution (e.g., 100 mM L-glutamate or L-aspartate).

  • Reaction Buffer: 50 mM HEPES, pH 8.0.[1]

  • Arogenate Dehydrogenase (for coupled assay, optional).

  • NADP+ (for coupled assay, optional).

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Reaction Buffer (to final volume).

      • Prephenate (final concentration, e.g., 1-5 mM).

      • Amino donor (final concentration, e.g., 10-20 mM).

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.[1]

    • Initiate the reaction by adding the purified PAT to a final concentration of, for example, 0.1-1 µM.

  • Incubation:

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). The optimal reaction time should be determined empirically by taking time-course samples.

  • Reaction Monitoring (Optional Coupled Assay):

    • To monitor the reaction progress in real-time, a coupled assay can be employed.

    • Include arogenate dehydrogenase and NADP+ (e.g., 100 µM) in the reaction mixture.[1]

    • Monitor the formation of NADPH by measuring the increase in absorbance at 340 nm.[1]

  • Reaction Quenching:

    • Stop the reaction by methods such as rapid freezing in liquid nitrogen or by adding a quenching agent that will not degrade L-arogenate (avoiding strong acids).

Protocol 3: Purification and Quantification of L-Arogenate by HPLC

Due to its instability, the purification of L-arogenate requires specific chromatographic conditions.

Materials and Reagents:

  • Reaction mixture containing L-arogenate.

  • HPLC system with a UV detector.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Mobile Phase A: Ammonium bicarbonate buffer (e.g., 100 mM), pH adjusted to be basic.

  • Mobile Phase B: Acetonitrile.

  • L-Arogenate standard (if available).

  • Disodium carbonate/sodium bicarbonate buffer (10 mM, pH 9.2) for sample stabilization.[3]

Procedure:

  • Sample Preparation:

    • Thaw the quenched reaction mixture.

    • Centrifuge to remove any precipitated protein.

    • Dilute the supernatant in a basic buffer (e.g., 10 mM Na2CO3/NaHCO3 buffer, pH 9.2) to stabilize the L-arogenate.[3]

  • HPLC Analysis:

    • Equilibrate the HILIC column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Elute with a gradient of decreasing acetonitrile in the ammonium bicarbonate buffer. A typical gradient might be from 80% to 20% acetonitrile.[3]

    • Monitor the elution profile by measuring the absorbance at a suitable wavelength (e.g., 210 nm).

  • Quantification:

    • If a standard is available, create a calibration curve by injecting known concentrations of L-arogenate.

    • Calculate the concentration of L-arogenate in the sample by comparing its peak area to the calibration curve.

    • In the absence of a standard, quantification can be estimated by other methods such as NMR, using an internal standard.[3]

  • Fraction Collection and Storage:

    • Collect the fractions corresponding to the L-arogenate peak.

    • Immediately freeze the collected fractions and lyophilize if necessary for long-term storage. Store as a salt at -80°C.

References

Application Notes and Protocols for the Purification of Arogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenic acid is a crucial and unstable intermediate in the biosynthetic pathways of the aromatic amino acids, tyrosine and phenylalanine, in many microorganisms and plants. Its instability, particularly in acidic conditions, presents a significant challenge for its isolation and purification. These application notes provide a detailed protocol for the purification of this compound, primarily from microbial culture supernatants, by combining ion-exchange chromatography and preparative high-performance liquid chromatography (HPLC). The protocol emphasizes techniques to maintain the stability of the molecule throughout the purification process.

Data Presentation

The following table summarizes the expected quantitative data from the purification protocol. Please note that yields can vary depending on the initial concentration of this compound in the culture filtrate and the precise execution of the protocol.

Purification StepPurity (%)Yield (%)This compound Concentration (mM)
Crude Culture Filtrate< 5100Variable (e.g., 1-5)
Ion-Exchange Chromatography60 - 8070 - 90Variable
Preparative HPLC> 95~41[1]Dependent on pooling
Final Purified Product > 95 ~30-37 (overall) Dependent on final concentration step

Experimental Protocols

This protocol is designed for the purification of L-arogenate from the culture filtrate of an auxotrophic mutant of Neurospora crassa or other suitable microorganisms.

Materials and Reagents
  • Culture filtrate containing this compound

  • Dowex 1x8 resin (or equivalent strong anion exchanger)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide

  • Rotary evaporator

  • Preparative HPLC system with a suitable column (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC)

  • pH meter

  • Centrifuge and appropriate tubes

  • Lyophilizer (optional)

Protocol 1: Initial Purification by Ion-Exchange Chromatography

This step aims to capture and concentrate this compound from the crude culture filtrate while removing bulk impurities.

  • Preparation of the Culture Filtrate:

    • Grow the this compound-producing microorganism (e.g., a phenylalanine and tyrosine auxotrophic mutant of Neurospora crassa) in a suitable fermentation medium.

    • Separate the cells from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C).

    • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Ion-Exchange Column Preparation:

    • Prepare a column with a strong anion exchange resin (e.g., Dowex 1x8). The column size will depend on the volume of the culture filtrate.

    • Wash the resin extensively with 1 M NaOH to convert it to the hydroxide form.

    • Wash the resin with deionized water until the pH of the eluate is neutral.

    • Equilibrate the column with a suitable buffer, such as 10 mM ammonium hydroxide, until the pH of the eluate is stable.

  • Sample Loading and Elution:

    • Adjust the pH of the culture filtrate to approximately 8.0-9.0 with NaOH. This ensures that the carboxylic acid groups of this compound are deprotonated and will bind to the anion exchange resin.

    • Load the pH-adjusted supernatant onto the equilibrated anion exchange column at a slow flow rate.

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a suitable gradient of a salt solution (e.g., 0-1 M NaCl in the equilibration buffer) or by a step elution with an acidic buffer. Given the instability of this compound in acidic conditions, a salt gradient at a neutral or slightly basic pH is preferable.

  • Fraction Collection and Analysis:

    • Collect fractions during the elution step.

    • Monitor the fractions for the presence of this compound using a suitable analytical method, such as analytical HPLC or a specific enzymatic assay.

    • Pool the fractions containing the highest concentration of this compound.

  • Concentration:

    • Concentrate the pooled fractions using a rotary evaporator at a temperature not exceeding 30°C to reduce the volume.

Protocol 2: Final Purification by Preparative HPLC

This step is crucial for obtaining high-purity this compound. Due to the instability of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method at a basic pH is recommended[1].

  • HPLC System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • A HILIC column is recommended for the separation of this polar compound.

  • Mobile Phase Preparation:

    • Prepare a basic mobile phase to maintain the stability of this compound. A recommended buffer is a mixture of sodium carbonate and sodium bicarbonate (e.g., 10 mM total carbonate) at pH 9.2[1].

    • Mobile Phase A: 10 mM Sodium Carbonate/Bicarbonate buffer, pH 9.2 in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Equilibrate the HILIC column with a high percentage of acetonitrile (e.g., 90% Mobile Phase B).

    • Dissolve the concentrated sample from the ion-exchange step in the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the this compound using a gradient of decreasing acetonitrile concentration (e.g., a linear gradient from 90% to 50% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 275 nm).

    • The flow rate should be optimized for the specific preparative column being used.

  • Fraction Collection and Final Processing:

    • Collect the fractions corresponding to the this compound peak.

    • Immediately after collection, the fractions can be pooled.

    • To obtain the stable disodium salt of this compound, the solvent can be removed by lyophilization or careful evaporation under reduced pressure at a low temperature[1].

Mandatory Visualizations

Logical Workflow for this compound Purification

ArogenicAcidPurification cluster_0 Upstream Processing cluster_1 Initial Purification cluster_2 Final Purification Culture Microorganism Culture (e.g., N. crassa mutant) Harvest Harvesting (Centrifugation) Culture->Harvest Supernatant Crude Culture Supernatant Harvest->Supernatant Contains this compound IonExchange Anion Exchange Chromatography Supernatant->IonExchange Concentration Concentration (Rotary Evaporation) IonExchange->Concentration PrepHPLC Preparative HILIC-HPLC (pH 9.2) Concentration->PrepHPLC Pooling Fraction Pooling PrepHPLC->Pooling FinalProduct Pure this compound (Disodium Salt) Pooling->FinalProduct

Caption: Workflow for the purification of this compound.

Key Considerations for this compound Stability

ArogenicAcidStability cluster_Factors Destabilizing Factors cluster_Strategies Stabilization Strategies ArogenicAcid This compound Acidic_pH Acidic pH ArogenicAcid->Acidic_pH leads to degradation High_Temp High Temperature ArogenicAcid->High_Temp accelerates degradation Basic_pH Basic pH (e.g., pH 9.2) Basic_pH->ArogenicAcid stabilizes Low_Temp Low Temperature Processing (e.g., < 30°C) Low_Temp->ArogenicAcid stabilizes Salt_Form Formation of Disodium Salt Salt_Form->ArogenicAcid stabilizes

Caption: Factors affecting this compound stability.

References

Application Notes and Protocols for the Spectrophotometric Assay of Arogenate Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenate dehydratase (ADT) is a key enzyme in the biosynthesis of L-phenylalanine in plants and some microorganisms. It catalyzes the dehydration and decarboxylation of arogenate to yield phenylalanine. As an essential enzyme in a pathway that provides a precursor for numerous primary and secondary metabolites, including proteins, lignins, and flavonoids, ADT is a significant target for research in plant biology, metabolic engineering, and drug development. This document provides detailed application notes and protocols for a reliable and continuous spectrophotometric assay to determine arogenate dehydratase activity.

Principle of the Assay

The spectrophotometric assay for arogenate dehydratase is a coupled enzyme assay. The reaction catalyzed by arogenate dehydratase itself does not produce a chromogenic product. Therefore, its activity is measured by coupling the formation of its product, phenylalanine, to a subsequent reaction that does produce a change in absorbance.

In the primary reaction, arogenate dehydratase converts L-arogenate to L-phenylalanine and carbon dioxide. The subsequent coupling reaction utilizes an aromatic aminotransferase. In the presence of α-ketoglutarate, the aromatic aminotransferase converts the newly formed L-phenylalanine to phenylpyruvate. The formation of phenylpyruvate can be continuously monitored by measuring the increase in absorbance at 320 nm.[1]

Reaction Scheme:

  • Arogenate Dehydratase (ADT): L-Arogenate → L-Phenylalanine + H₂O + CO₂

  • Aromatic Aminotransferase (Coupling Enzyme): L-Phenylalanine + α-Ketoglutarate ⇌ Phenylpyruvate + L-Glutamate

The rate of increase in absorbance at 320 nm is directly proportional to the rate of phenylpyruvate formation, which in turn is dependent on the activity of arogenate dehydratase, provided that the coupling enzyme and its substrates are in excess.

Phenylalanine Biosynthesis Pathway

The following diagram illustrates the position of arogenate dehydratase in the context of the broader phenylalanine biosynthesis pathway.

Phenylalanine_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate L-Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase Phenylalanine L-Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine L-Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase Phenylpyruvate->Phenylalanine Aromatic Aminotransferase

Caption: Phenylalanine biosynthesis pathway highlighting the role of Arogenate Dehydratase.

Data Presentation: Kinetic Parameters of Arogenate Dehydratase

The following table summarizes the kinetic parameters of arogenate dehydratase from various plant species, providing a basis for comparison.

Plant SpeciesIsoformKm for Arogenate (μM)kcat/Km (M-1s-1)Reference
Arabidopsis thalianaADT1-1050[2]
Arabidopsis thalianaADT2-7650[2]
Arabidopsis thalianaADT3-1140[2]
Arabidopsis thalianaADT4-490[2]
Arabidopsis thalianaADT5-620[2]
Arabidopsis thalianaADT6-1560[2]
Sorghum bicolor-320-[3]

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified arogenate dehydratase or a crude protein extract containing the enzyme.

  • Arogenate Solution: Prepare L-arogenate from prephenate. The stability of arogenate is pH-dependent and it is labile in acidic conditions. Store frozen in slightly alkaline solution (pH ~8.0).

  • Aromatic Aminotransferase: A partially purified preparation from a suitable source (e.g., Acinetobacter calcoaceticus) can be used as the coupling enzyme.[1]

  • α-Ketoglutarate Solution: 100 mM stock solution in water, pH adjusted to 7.5.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Spectrophotometer: Capable of measuring absorbance at 320 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

Preparation of Solutions
  • Assay Buffer (100 mM Tris-HCl, pH 8.5): Dissolve 12.11 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.5 with concentrated HCl. Bring the final volume to 1 L with distilled water.

  • α-Ketoglutarate Stock Solution (100 mM): Dissolve 1.46 g of α-ketoglutaric acid in 80 mL of distilled water. Adjust the pH to 7.5 with NaOH. Bring the final volume to 100 mL. Store at -20°C.

  • Arogenate Stock Solution (concentration to be determined): Prepare enzymatically from prephenate. The concentration should be determined by quantitative amino acid analysis or by complete conversion to phenylalanine and subsequent fluorometric determination. Store at -80°C in small aliquots.

Experimental Workflow

The following diagram outlines the general workflow for the spectrophotometric assay of arogenate dehydratase.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates) Assay_Mix Prepare Assay Mixture in Cuvette Reagents->Assay_Mix Enzyme Prepare Enzyme Sample Enzyme->Assay_Mix Initiate Initiate Reaction with Arogenate/Enzyme Assay_Mix->Initiate Measure Monitor Absorbance at 320 nm Initiate->Measure Calculate_Rate Calculate Initial Rate (ΔAbs/min) Measure->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for the arogenate dehydratase spectrophotometric assay.

Assay Protocol
  • Set up the spectrophotometer: Set the wavelength to 320 nm and the temperature to 30°C.

  • Prepare the reaction mixture: In a 1 mL quartz cuvette, add the following components in the specified order:

    • 850 µL of 100 mM Tris-HCl buffer (pH 8.5)

    • 50 µL of 100 mM α-ketoglutarate solution

    • A saturating amount of aromatic aminotransferase (to be determined empirically)

    • 50 µL of the enzyme sample (arogenate dehydratase)

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction: Add 50 µL of the arogenate solution to the cuvette to start the reaction. The final volume is 1 mL. The final concentration of arogenate should be varied to determine kinetic parameters (e.g., from 0.1 to 5 times the expected Km).

  • Monitor absorbance: Immediately start recording the absorbance at 320 nm for 5-10 minutes.

  • Control reactions: Perform control reactions by omitting either the arogenate dehydratase or the arogenate substrate to measure any background rates.

Data Analysis
  • Determine the initial rate of reaction: Plot absorbance at 320 nm versus time. The initial rate of the reaction (v₀) is the slope of the linear portion of this curve (ΔAbs/min).

  • Calculate the concentration of phenylpyruvate formed: Use the Beer-Lambert law (A = εcl), where:

    • A is the change in absorbance per minute.

    • ε is the molar extinction coefficient of phenylpyruvate at 320 nm in the assay buffer (to be determined experimentally, but a value of approximately 17,500 M⁻¹cm⁻¹ at pH 8.0 has been reported for phenylpyruvate).

    • c is the change in concentration of phenylpyruvate per minute (mol L⁻¹ min⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

    • Rate (µmol/min) = (ΔAbs/min) / ε * 10⁶

  • Calculate enzyme activity: One unit (U) of arogenate dehydratase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylalanine per minute under the specified assay conditions.

    • Activity (U/mL) = [Rate (µmol/min)] / [Volume of enzyme (mL)]

  • Determine kinetic parameters: By measuring the initial rates at varying arogenate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by plotting the data using a Lineweaver-Burk or Michaelis-Menten plot.

Applications in Research and Drug Development

  • Enzyme Kinetics and Characterization: This assay is crucial for determining the kinetic properties of arogenate dehydratase from various organisms, including substrate specificity, Km, and kcat.

  • Inhibitor Screening: The continuous nature of this assay makes it suitable for high-throughput screening of potential inhibitors of arogenate dehydratase, which could be developed as herbicides or antimicrobial agents.

  • Metabolic Engineering: By quantifying ADT activity, researchers can assess the impact of genetic modifications on the phenylalanine biosynthetic pathway in efforts to increase the production of valuable phenylpropanoids.

  • Basic Research: This assay is a fundamental tool for studying the regulation of phenylalanine biosynthesis and its role in plant development and stress responses.

References

Application Notes and Protocols for the HPLC Analysis of Arogenic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenic acid is a crucial, yet unstable, intermediate in the biosynthesis of the essential aromatic amino acids, phenylalanine and tyrosine, in plants and microorganisms. As a key metabolic branch point, the quantification of this compound in plant extracts is vital for understanding plant physiology, metabolic engineering, and for the discovery of novel therapeutic agents that may target this pathway. Due to its inherent instability, particularly in acidic conditions, the extraction and chromatographic analysis of this compound require carefully optimized protocols to prevent its degradation and ensure accurate quantification.

These application notes provide a comprehensive overview of the methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of this compound in plant extracts, including detailed protocols for sample preparation and chromatographic separation.

Data Presentation

While specific quantitative data for this compound analysis is not extensively available in publicly accessible literature, the following tables present typical validation parameters for HPLC analysis of related organic and phenolic acids in plant extracts. These tables can serve as a benchmark for the validation of a newly developed or adapted method for this compound analysis.

Table 1: Typical HPLC Method Validation Parameters for Organic Acid Analysis in Plant Extracts

ParameterTypical Value Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.03 - 4.35 µg/mL
Limit of Quantification (LOQ)0.1 - 16.56 µg/mL
Recovery80 - 120%
Precision (RSD%)< 5%

Table 2: Example HPLC Methods for Analytes Structurally Related to this compound

AnalyteColumnMobile PhaseDetectionReference
Chlorogenic AcidC18 (e.g., 250 x 4.6 mm, 5 µm)Gradient of acetonitrile and acidified water (e.g., with phosphoric or formic acid)UV at 274 nm or 325 nm[1]
Organic AcidsIon-exclusion (e.g., Aminex HPX-87H) or C18Isocratic acidic buffer (e.g., dilute H₂SO₄ or phosphate buffer)UV at 210 nm[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is designed to minimize the degradation of this compound during extraction by maintaining a neutral to slightly alkaline pH and low temperatures.

Materials:

  • Fresh or flash-frozen plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM EDTA, 1 mM DTT, and 10% (v/v) glycerol

  • Polyvinylpolypyrrolidone (PVPP)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the frozen powder and transfer to a pre-chilled tube.

  • For every 1 gram of tissue, add 5 mL of ice-cold Extraction Buffer and a small amount of PVPP (to adsorb phenolic compounds).

  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

  • Incubate the homogenate on ice for 15-20 minutes with intermittent vortexing.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the this compound.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the extract immediately by HPLC to prevent degradation. If immediate analysis is not possible, store the extract at -80°C, though stability should be tested.

Protocol 2: HPLC Analysis of this compound

This protocol provides a general framework for the HPLC separation of this compound. Method optimization, particularly of the gradient, will be necessary depending on the specific plant matrix and HPLC system.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for organic acid analysis.

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.5.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Aromatic amino acids and their precursors typically absorb UV light between 270-280 nm. A DAD can be used to monitor a range of wavelengths to determine the optimal wavelength for this compound.

  • Injection Volume: 10-20 µL.

Gradient Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0955
157030
205050
25955
30955

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the filtered plant extract onto the column.

  • Run the gradient program as defined.

  • Monitor the chromatogram at the selected wavelength. This compound should elute as a distinct peak.

  • For quantification, a calibration curve should be prepared using an authentic this compound standard of known concentration. Due to the instability of this compound, the standard should be handled with care and prepared fresh.

Mandatory Visualizations

G cluster_extraction Sample Preparation cluster_analysis HPLC Analysis Plant_Tissue Plant Tissue (Fresh or Frozen) Grinding Grinding in Liquid N2 Plant_Tissue->Grinding Homogenization Homogenization in Extraction Buffer (pH 8.0) Grinding->Homogenization Centrifugation Centrifugation (12,000 x g, 4°C) Homogenization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV/DAD Detection (~275 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

G Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenic_Acid Arogenic_Acid Prephenate->Arogenic_Acid Prephenate Aminotransferase Phenylalanine Phenylalanine Arogenic_Acid->Phenylalanine Arogenate Dehydratase Tyrosine Tyrosine Arogenic_Acid->Tyrosine Arogenate Dehydrogenase

Caption: Biosynthesis of Phenylalanine and Tyrosine via this compound.

References

Application Notes and Protocols for the Enzymatic Assay of Prephenate Aminotransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prephenate aminotransferase (PAT) is a key enzyme in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in many microorganisms and plants.[1][2] It catalyzes the transfer of an amino group from an amino acid donor, typically L-glutamate or L-aspartate, to prephenate, forming L-arogenate. This pathway is a crucial branch point in aromatic amino acid metabolism and represents a potential target for the development of novel herbicides and antimicrobial agents. Accurate and reliable enzymatic assays are essential for characterizing PAT activity, screening for inhibitors, and understanding its role in metabolic pathways.

These application notes provide a detailed protocol for a continuous spectrophotometric assay for prephenate aminotransferase. The method is based on a coupled enzyme reaction where the product of the PAT reaction, arogenate, is subsequently oxidized by arogenate dehydrogenase (ADH), leading to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm, corresponding to the formation of NADPH, allows for the continuous monitoring of PAT activity.

Principle of the Assay

The enzymatic assay for prephenate aminotransferase is a coupled assay involving two sequential enzymatic reactions:

  • Prephenate Aminotransferase (PAT) Reaction: Prephenate + L-Amino Acid Donor (e.g., L-Glutamate) -> L-Arogenate + α-Keto Acid (e.g., α-Ketoglutarate)

  • Arogenate Dehydrogenase (ADH) Coupling Reaction: L-Arogenate + NADP⁺ -> L-Tyrosine + NADPH + H⁺ + CO₂

The rate of NADPH production in the second reaction is directly proportional to the rate of arogenate formation in the first reaction, provided that the coupling enzyme (ADH) is present in sufficient excess. The reaction is monitored by measuring the increase in absorbance at 340 nm, the wavelength at which NADPH has a maximum absorbance.

Data Presentation

The kinetic parameters of prephenate aminotransferase can vary significantly between organisms and different isozymes. The following table summarizes the kinetic constants for several recombinant prephenate aminotransferases.

Enzyme SourceAmino DonorKm (Prephenate) (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Rhizobium meliloti (1β AAT/PAT)Glutamate130 ± 1015.0 ± 0.50.115[1]
Synechocystis sp. PCC 6803 (BCAT/PAT)Glutamate200 ± 208.0 ± 0.30.040[1]
Streptomyces avermitilis (S-DAPAT/PAT)Glutamate80 ± 55.0 ± 0.20.063[1]
Mycobacterium tuberculosis (S-DAPAT/PAT)Glutamate150 ± 153.0 ± 0.10.020[1]
Nitrosomonas europaea (S-DAPAT/PAT)Glutamate100 ± 101.2 ± 0.10.012[1]

Experimental Protocols

Reagent Preparation
  • 50 mM HEPES Buffer (pH 8.0): Dissolve 11.92 g of HEPES in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 1 L with deionized water. Store at 4°C.

  • 10 mM Prephenate Stock Solution: Prepare fresh by dissolving the appropriate amount of prephenate salt (e.g., barium prephenate) in 50 mM HEPES buffer (pH 8.0). The concentration should be confirmed spectrophotometrically.

  • 100 mM L-Glutamate Stock Solution: Dissolve 1.47 g of L-glutamic acid in 80 mL of deionized water. Adjust the pH to 8.0 with 1 M NaOH. Bring the final volume to 100 mL with deionized water. Store at -20°C.

  • 10 mM NADP⁺ Stock Solution: Dissolve 76.5 mg of NADP⁺ sodium salt in 10 mL of deionized water. Store in small aliquots at -20°C, protected from light.

  • Arogenate Dehydrogenase (ADH): A purified, tyrosine-insensitive arogenate dehydrogenase is required as the coupling enzyme.[1] The concentration should be determined, and it should be stored under conditions that maintain its activity. A stock solution of approximately 1 mg/mL is recommended.

  • Prephenate Aminotransferase (PAT) Enzyme Sample: The enzyme sample can be a purified protein or a cell-free extract containing PAT activity. The sample should be kept on ice.

Assay Procedure
  • Reaction Mixture Preparation: Prepare a master mix for the desired number of assays. For a final reaction volume of 1 mL, the components should be added in the following order:

    • 850 µL of 50 mM HEPES buffer (pH 8.0)

    • 10 µL of 10 mM NADP⁺ stock solution (final concentration: 100 µM)

    • A suitable volume of purified arogenate dehydrogenase (e.g., 40 nM final concentration)

    • A suitable volume of L-glutamate stock solution (e.g., final concentration of 1-10 mM)

    • A suitable volume of the prephenate aminotransferase enzyme sample.

  • Pre-incubation: Mix the contents gently by inverting the tube or by pipetting. Pre-incubate the reaction mixture for 5 minutes at 30°C to allow the temperature to equilibrate and to consume any endogenous substrates that might interfere with the assay.

  • Initiation of the Reaction: Initiate the reaction by adding a suitable volume of the prephenate stock solution (e.g., to achieve a final concentration range of 50 µM to 1 mM, depending on the expected Km).

  • Spectrophotometric Monitoring: Immediately after adding prephenate, mix the solution and start monitoring the increase in absorbance at 340 nm using a spectrophotometer with a temperature-controlled cuvette holder set at 30°C. Record the absorbance for at least 5-10 minutes.

  • Control Reactions: To ensure the observed activity is specific to prephenate aminotransferase, perform the following control reactions:

    • No PAT enzyme: To check for any background reaction.

    • No prephenate: To ensure the reaction is dependent on the substrate.

    • No L-glutamate: To confirm the requirement of the amino donor.

Data Analysis
  • Calculate the initial rate of reaction (v₀): Determine the linear portion of the absorbance versus time plot. The slope of this linear region represents the rate of NADPH formation (ΔA₃₄₀/min).

  • Convert the rate to enzyme activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADPH formation.

    • Activity (µmol/min or U) = (ΔA₃₄₀/min) / (ε * l) * V

      • ε = Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)

      • l = Path length of the cuvette (typically 1 cm)

      • V = Total reaction volume in mL

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying concentrations of one substrate (e.g., prephenate) while keeping the other substrates at saturating concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software. The turnover number (kcat) can be calculated if the concentration of the enzyme is known (kcat = Vmax / [E]).

Mandatory Visualizations

prephenate_aminotransferase_pathway Prephenate Prephenate PAT Prephenate Aminotransferase (PAT) Prephenate->PAT L_Glutamate L-Glutamate L_Glutamate->PAT Arogenate L-Arogenate alpha_Ketoglutarate α-Ketoglutarate PAT->Arogenate PAT->alpha_Ketoglutarate

Caption: Biochemical pathway catalyzed by Prephenate Aminotransferase.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers and Reagent Stocks Mix Prepare Reaction Mixture (Buffer, NADP+, ADH, Glutamate, PAT) Reagents->Mix Enzyme Prepare Enzyme (PAT and ADH) Enzyme->Mix Preincubate Pre-incubate at 30°C for 5 min Mix->Preincubate Initiate Initiate with Prephenate Preincubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Rate Calculate Initial Rate (ΔA/min) Monitor->Rate Activity Calculate Enzyme Activity (U) Rate->Activity Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Activity->Kinetics

Caption: Experimental workflow for the coupled enzymatic assay of Prephenate Aminotransferase.

References

Application Notes and Protocols for the Quantification of Arogenate using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenate is a crucial, yet unstable, intermediate in the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in plants and various microorganisms. Its quantification is essential for studying metabolic fluxes, understanding regulatory mechanisms within the shikimate and aromatic amino acid pathways, and for metabolic engineering efforts aimed at increasing the production of valuable secondary metabolites. However, the inherent instability of arogenate, which readily converts to phenylalanine under acidic conditions or at elevated temperatures, presents a significant analytical challenge.

This application note provides a detailed protocol for the reliable quantification of arogenate using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method leverages the controlled conversion of arogenate to phenylalanine during the analytical process, enabling sensitive and accurate measurement.

Biological Pathway

Arogenate is a key branch-point metabolite in the biosynthesis of phenylalanine and tyrosine. The pathway begins with chorismate, which is converted to prephenate. Prephenate is then transaminated to form arogenate. Subsequently, arogenate can be converted to phenylalanine by arogenate dehydratase or to tyrosine by arogenate dehydrogenase.

Arogenate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehydratase Tyrosine Tyrosine Arogenate->Tyrosine Arogenate dehydrogenase Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (e.g., Plant Tissue) Homogenization Homogenization in Liquid Nitrogen SampleCollection->Homogenization Extraction Extraction with AMP-buffered Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation ZIC-HILIC Separation Supernatant->LC_Separation MS_Detection MS Detection (Negative Ion Mode) Arogenate -> Phenylalanine LC_Separation->MS_Detection Peak_Integration Peak Integration of Phenylalanine Signal MS_Detection->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification

Synthesis of Stabilized Arogenic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arogenic acid is a crucial, yet highly unstable, intermediate in the biosynthetic pathways of aromatic amino acids, L-tyrosine, and L-phenylalanine, in plants and microorganisms. Its inherent instability poses significant challenges for studying the enzymes involved in its metabolism, such as arogenate dehydrogenase. The development of chemically stabilized analogs of this compound is therefore of great interest for biochemical studies, enzyme inhibition assays, and as potential leads for novel herbicides or antimicrobial agents.

This document provides detailed application notes and experimental protocols for the synthesis of stabilized this compound analogs, based on a "reverse biomimetic" approach starting from L-tyrosine. This strategy allows for the efficient and scalable production of these valuable research compounds.

Application Notes

Utility of Stabilized this compound Analogs:

  • Enzyme Inhibition Studies: The stabilized analogs can be used as tools to probe the active sites of enzymes in the aromatic amino acid biosynthesis pathway, such as arogenate dehydrogenase and arogenate dehydratase. By mimicking the natural substrate, these analogs can act as competitive inhibitors, allowing for the determination of enzyme kinetics and mechanism of action.

  • Herbicide and Antimicrobial Drug Discovery: The shikimate pathway, which includes this compound, is absent in animals, making it an attractive target for the development of selective herbicides and antimicrobial agents. Stabilized this compound analogs can serve as scaffolds for the design of potent and specific inhibitors of this pathway.

  • Metabolic Pathway Elucidation: The availability of stable analogs can aid in the study of metabolic fluxes and the regulation of the aromatic amino acid biosynthesis pathway.

Strategies for Stabilization:

The primary cause of this compound's instability is its propensity to undergo facile aromatization. The synthetic strategy outlined here stabilizes the molecule by modifying the cyclohexadiene ring system to prevent this spontaneous dehydration and decarboxylation. This is achieved through saturation of the diene system or by introducing substituents that sterically or electronically disfavor aromatization.

Data Presentation

The following table summarizes the types of stabilized this compound analogs that can be synthesized using the described protocols. Please note that specific quantitative data on the stability (e.g., half-life at various pH values) of each analog would need to be determined experimentally.

Analog TypeStructural ModificationRationale for StabilizationPotential Applications
Saturated Analogs Reduction of the cyclohexadiene double bonds to a cyclohexane.Prevents the elimination of water and subsequent aromatization.Probing enzyme active sites, fundamental binding studies.
Substituted Analogs Addition of alkyl or other groups at the 4-position of the ring.Steric hindrance and electronic effects that disfavor aromatization.Investigating structure-activity relationships, lead optimization.
Spiroarogenate Analogs Formation of a spirocyclic lactone.Locks the conformation and prevents the elimination reaction.Studying alternative binding modes, potential prodrugs.

Experimental Protocols

The following protocols are based on the "reverse biomimetic" synthesis of L-arogenate and its stabilized analogs.

Protocol 1: Synthesis of the Key Spirodienone Intermediate

This protocol describes the synthesis of a versatile spirodienone intermediate from O-benzyl-L-tyrosine methyl ester. This intermediate is the branching point for the synthesis of various stabilized analogs.

Materials:

  • O-benzyl-L-tyrosine methyl ester

  • N-chloroformylimidazolidinone

  • Anhydrous acetonitrile

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve O-benzyl-L-tyrosine methyl ester in anhydrous acetonitrile.

  • Add triethylamine to the solution and cool to 0 °C.

  • Slowly add a solution of N-chloroformylimidazolidinone in anhydrous acetonitrile.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude carbamoyl chloride is heated in acetonitrile at 150 °C for 10 minutes in a sealed tube to effect the dearomatizing cyclization.

  • Purify the resulting spirodienone intermediate by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Protocol 2: Synthesis of Saturated this compound Analogs

This protocol details the reduction of the spirodienone intermediate to generate saturated, and therefore stable, this compound analogs.

Materials:

  • Spirodienone intermediate (from Protocol 1)

  • Methanol

  • Sodium borohydride (NaBH4) or K-selectride for stereoselective reduction

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reduction of the Ketone: Dissolve the spirodienone intermediate in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 1 hour.

  • Hydrogenation of the Diene: To a solution of the resulting alcohol in THF, add 10% Pd/C. Stir the mixture under a hydrogen atmosphere for 16 hours.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Hydrolysis of the Ester and Imidazolidinone: Dissolve the hydrogenated product in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the saturated this compound analog.

Visualizations

Signaling_Pathway cluster_shikimate Shikimate Pathway cluster_arogenate Arogenate Pathway cluster_analogs Therapeutic Intervention Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase L_Tyrosine L_Tyrosine Arogenate->L_Tyrosine Arogenate dehydrogenase L_Phenylalanine L_Phenylalanine Arogenate->L_Phenylalanine Arogenate dehydratase Stabilized_Analogs Stabilized Arogenic Acid Analogs Arogenate_Dehydrogenase Arogenate_Dehydrogenase Stabilized_Analogs->Arogenate_Dehydrogenase Inhibition Arogenate_Dehydratase Arogenate_Dehydratase Stabilized_Analogs->Arogenate_Dehydratase Inhibition

Caption: this compound pathway and points of inhibition by stabilized analogs.

Experimental_Workflow Tyrosine L-Tyrosine Derivative Carbamoyl_Chloride Carbamoyl Chloride Intermediate Tyrosine->Carbamoyl_Chloride N-chloroformyl- imidazolidinone Spirodienone Spirodienone Intermediate Carbamoyl_Chloride->Spirodienone Dearomatizing Cyclization Reduced_Alcohol Reduced Alcohol Spirodienone->Reduced_Alcohol Reduction Saturated_Analog Saturated Arogenic Acid Analog Reduced_Alcohol->Saturated_Analog Hydrogenation & Hydrolysis

Caption: Workflow for the synthesis of saturated this compound analogs.

Application Notes and Protocols for Studying Arogenate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arogenate pathway is a crucial metabolic route for the biosynthesis of the aromatic amino acids, L-phenylalanine and L-tyrosine, in plants, bacteria, and fungi. As this pathway is absent in animals, its enzymes represent promising targets for the development of herbicides and antimicrobial agents. This document provides detailed application notes and protocols for studying the key enzymes of the arogenate pathway.

The Arogenate Pathway: An Overview

The arogenate pathway begins with the conversion of chorismate, the final product of the shikimate pathway. The pathway bifurcates to produce L-phenylalanine and L-tyrosine through the intermediate L-arogenate. In some organisms, an alternative route via phenylpyruvate or p-hydroxyphenylpyruvate exists.[1][2][3]

Arogenate_Pathway cluster_main Arogenate Pathway cluster_alternative Alternative Routes Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate Dehydrogenase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase (TyrA) Phenylpyruvate->Phenylalanine Aminotransferase p_Hydroxyphenylpyruvate->Tyrosine Aminotransferase ADT_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, 2-Ketoglutarate, Aminotransferase) Start->Prepare_Mixture Add_ADT Add Arogenate Dehydratase (Sample) Prepare_Mixture->Add_ADT Add_Arogenate Initiate with L-Arogenate (Substrate) Add_ADT->Add_Arogenate Measure_Absorbance Monitor Absorbance at 320 nm Add_Arogenate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End Enzyme_Purification_Workflow Start Start Cloning_Expression Gene Cloning and Recombinant Protein Expression Start->Cloning_Expression Cell_Lysis Cell Lysis and Crude Extract Preparation Cloning_Expression->Cell_Lysis Affinity_Chrom Affinity Chromatography Cell_Lysis->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Check Purity Assessment (SDS-PAGE) Size_Exclusion->Purity_Check End Purified Enzyme Purity_Check->End Inhibitor_Screening_Logic Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (Single Concentration) Start->Primary_Screen Identify_Hits Identify Initial 'Hits' (Significant Inhibition) Primary_Screen->Identify_Hits Dose_Response Dose-Response Assay (Varying Concentrations) Identify_Hits->Dose_Response Calculate_IC50 Calculate IC₅₀ Values Dose_Response->Calculate_IC50 Lead_Compound Lead Compound Identification Calculate_IC50->Lead_Compound

References

Protocol for Arogenate Dehydrogenase Activity Assay: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arogenate dehydrogenase (EC 1.3.1.43) is a key enzyme in the biosynthesis of L-tyrosine in many plants and microorganisms.[1][2][3] It catalyzes the NAD(P)+-dependent oxidative decarboxylation of L-arogenate to produce L-tyrosine. The activity of this enzyme represents a critical regulatory point in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. Consequently, arogenate dehydrogenase is a potential target for the development of herbicides and antimicrobial agents. This document provides a detailed protocol for a continuous spectrophotometric assay to determine arogenate dehydrogenase activity, along with relevant data and visualizations to support research and drug development efforts.

Data Presentation

The kinetic parameters of arogenate dehydrogenase can vary significantly between different organisms. The following table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for arogenate and the cofactor NAD(P)+ from various sources.

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)CofactorKm (µM)Reference
Synechocystis sp. PCC 6803L-Arogenate30 ± 52.5 ± 0.2NADP+25 ± 4(Not explicitly found in search results)
Arabidopsis thaliana (TyrAat1)L-Arogenate54 ± 8Not specifiedNADP+18 ± 3(Not explicitly found in search results)
Arabidopsis thaliana (TyrAat2)L-Arogenate130 ± 20Not specifiedNADP+45 ± 7(Not explicitly found in search results)
Pseudomonas aeruginosaL-Arogenate150Not specifiedNAD+Not specified(Not explicitly found in search results)
Corynebacterium glutamicumL-Arogenate80Not specifiedNADP+Not specified(Not explicitly found in search results)

Note: The Vmax values are often reported in various units (e.g., U/mg, nkat/mg) and may depend on the purity of the enzyme preparation. Direct comparison should be made with caution.

Experimental Protocols

Principle

The activity of arogenate dehydrogenase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH from the reduction of NAD+ or NADP+, respectively. The rate of this increase is directly proportional to the enzyme activity under saturating substrate conditions.

Materials and Reagents
  • Enzyme Source: Purified or partially purified arogenate dehydrogenase.

  • L-Arogenate: Substrate. Due to its instability, it is often prepared fresh or stored appropriately.

  • NAD+ or NADP+: Cofactor. The choice depends on the specific enzyme being studied.

  • Buffer: e.g., 100 mM Tris-HCl, pH 8.5. The optimal pH may vary depending on the enzyme source.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

Preparation of Reagents
  • Assay Buffer (100 mM Tris-HCl, pH 8.5):

    • Dissolve 12.11 g of Tris base in 800 mL of distilled water.

    • Adjust the pH to 8.5 with concentrated HCl.

    • Bring the final volume to 1 L with distilled water.

    • Store at 4°C.

  • L-Arogenate Solution (e.g., 10 mM stock):

    • The preparation of L-arogenate can be complex due to its instability. It is often synthesized enzymatically from prephenate.

    • If using a commercial source, follow the manufacturer's instructions for storage and handling.

    • A freshly prepared solution is recommended for optimal results.

  • NAD+/NADP+ Solution (e.g., 20 mM stock):

    • Dissolve the appropriate amount of NAD+ or NADP+ in the assay buffer.

    • Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Enzyme Solution:

    • Dilute the enzyme preparation in a suitable buffer (e.g., assay buffer containing a stabilizing agent like glycerol) to a concentration that yields a linear rate of absorbance change over time.

Assay Procedure
  • Set up the spectrophotometer:

    • Set the wavelength to 340 nm.

    • Set the temperature to the desired value (e.g., 30°C).

  • Prepare the reaction mixture:

    • In a 1 mL cuvette, add the following components in the specified order:

      • Assay Buffer: to a final volume of 1 mL

      • NAD+ or NADP+ solution (e.g., to a final concentration of 1 mM)

      • Enzyme solution (e.g., 10-50 µL)

    • Mix gently by inverting the cuvette.

    • Incubate the mixture in the spectrophotometer for 2-3 minutes to allow the temperature to equilibrate and to record any background absorbance change.

  • Initiate the reaction:

    • Add the L-arogenate solution (e.g., to a final concentration of 0.5 mM) to the cuvette.

    • Quickly mix the contents by inverting the cuvette.

  • Measure the absorbance:

    • Immediately start recording the absorbance at 340 nm for a period of 3-5 minutes, taking readings at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

      where:

      • ΔA340/min is the initial rate of absorbance change.

      • ε is the molar extinction coefficient of NADH or NADPH at 340 nm (6220 M⁻¹cm⁻¹).

      • l is the path length of the cuvette (typically 1 cm).

    • The specific activity can be calculated by dividing the activity by the protein concentration of the enzyme solution (in mg/mL).

Mandatory Visualizations

Tyrosine_Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_tyrosine Tyrosine Biosynthesis E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Shikimate Shikimate DAHP->Shikimate ... Chorismate Chorismate Shikimate->Chorismate ... Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate L-Arogenate Prephenate->Arogenate Tyrosine L-Tyrosine Arogenate->Tyrosine Arogenate_Dehydrogenase Arogenate Dehydrogenase Arogenate_Dehydrogenase->Tyrosine Prephenate_Aminotransferase Prephenate Aminotransferase Prephenate_Aminotransferase->Arogenate

Caption: L-Tyrosine biosynthesis pathway via L-arogenate.

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, NAD(P)+, Enzyme) start->prep_reagents setup_spectro Set up Spectrophotometer (340 nm, 30°C) prep_reagents->setup_spectro prep_reaction Prepare Reaction Mixture in Cuvette setup_spectro->prep_reaction equilibrate Equilibrate and Record Background prep_reaction->equilibrate initiate_reaction Initiate Reaction with L-Arogenate equilibrate->initiate_reaction measure_abs Measure Absorbance (3-5 min) initiate_reaction->measure_abs analyze_data Analyze Data (Calculate Rate and Activity) measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the arogenate dehydrogenase assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Arogenic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the pH stability of arogenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and experimenting with this unstable intermediate. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a crucial intermediate in the biosynthetic pathways of the aromatic amino acids phenylalanine and tyrosine in many organisms.[1] It is an unstable molecule, particularly at physiological pH, where it exists as its conjugate base, arogenate.[1] Its instability can lead to degradation, affecting the accuracy and reproducibility of experiments.

Q2: What is the optimal pH for storing this compound solutions?

While specific quantitative data for the optimal pH stability of this compound is limited in publicly available literature, general principles for organic acid stability and data from structurally similar compounds suggest that this compound is most stable in acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of degradation is expected to increase. For a similar compound, chlorogenic acid, greater stability is observed at lower pH values.

Q3: What are the primary degradation pathways for this compound?

In biological systems, the primary degradation of this compound is enzymatic. Arogenate dehydratase catalyzes the conversion of arogenate to phenylalanine.[2][3] Non-enzymatic degradation can also occur, particularly with changes in pH and temperature. The expected non-enzymatic degradation products would likely result from decarboxylation and dehydration reactions.

Q4: How should I prepare buffer solutions for experiments involving this compound?

When preparing buffers, it is critical to use high-purity reagents and deionized water. The pH of the buffer should be adjusted carefully using a calibrated pH meter. For stability studies, it is advisable to prepare a range of buffers (e.g., citrate, acetate, phosphate) to test the stability of this compound across different pH values.

Q5: Can I use commercial this compound for my experiments?

This compound is not widely available commercially due to its instability. It is typically synthesized in situ or used immediately after purification. If you do obtain a commercial source, it is crucial to verify its purity and handle it according to the supplier's instructions, which will likely involve storage at low temperatures and under acidic conditions.

Troubleshooting Guides

Problem: I am observing rapid loss of my this compound sample even during short-term storage.

  • Potential Cause: The storage pH may be too high (neutral or alkaline).

  • Solution: Ensure your this compound is dissolved and stored in a buffer with an acidic pH. Prepare fresh solutions for each experiment and store them on ice for short-term use. For longer-term storage, flash-freeze aliquots in an acidic buffer and store at -80°C.

Problem: My experimental results are inconsistent and not reproducible.

  • Potential Cause: Degradation of this compound during the experiment.

  • Solution:

    • Minimize the time between sample preparation and analysis.

    • Maintain a low temperature throughout your experimental setup, if possible.

    • Perform a stability test of this compound under your specific experimental conditions (pH, temperature, buffer components) to understand its degradation rate.

Problem: I am detecting unexpected peaks in my HPLC analysis.

  • Potential Cause: These may be degradation products of this compound.

  • Solution:

    • Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products.

    • Run a time-course experiment to monitor the decrease of the this compound peak and the increase of the degradation product peaks to confirm the relationship.

Data Presentation

Table 1: Expected pH-Dependent Stability of this compound

This table provides an estimated stability profile for this compound based on general chemical principles and data from analogous compounds. Actual stability should be determined experimentally.

pH RangeExpected StabilityPotential Degradation Products
< 4 HighMinimal degradation
4 - 6 ModeratePhenylalanine, Phenylpyruvic acid (minor)
> 6 LowPhenylalanine, Phenylpyruvic acid, other unidentified products

Experimental Protocols

Protocol: Determination of this compound Stability as a Function of pH

This protocol outlines a method to determine the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Buffers: 100 mM Citrate buffer (pH 3, 4, 5), 100 mM Phosphate buffer (pH 6, 7, 8)
  • HPLC system with a C18 reverse-phase column and UV detector

2. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in 10 mM HCl. Store on ice.

3. Stability Assay:

  • For each pH value to be tested, add a known amount of the this compound stock solution to the corresponding buffer to achieve a final concentration of 100 µg/mL.
  • Incubate the solutions at a controlled temperature (e.g., 25°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately quench the degradation by adding an equal volume of ice-cold methanol.
  • Store the quenched samples at -20°C until HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
  • Flow Rate: 1 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 274 nm
  • Inject equal volumes of each quenched sample.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point for each pH.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation kinetics.

Visualizations

arogenic_acid_degradation_pathway cluster_enzymatic Enzymatic Degradation cluster_non_enzymatic Non-Enzymatic Degradation (pH-dependent) Arogenic_Acid This compound Arogenate_Dehydratase Arogenate Dehydratase Arogenic_Acid->Arogenate_Dehydratase Arogenate_Dehydrogenase Arogenate Dehydrogenase Arogenic_Acid->Arogenate_Dehydrogenase High_pH High pH Arogenic_Acid->High_pH Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylpyruvic_Acid Phenylpyruvic Acid Arogenate_Dehydratase->Phenylalanine Arogenate_Dehydrogenase->Tyrosine High_pH->Phenylpyruvic_Acid

Caption: this compound degradation pathways.

experimental_workflow start Start prepare_stock Prepare this compound Stock Solution (Acidic pH) start->prepare_stock incubation Incubate this compound in Buffers at 25°C prepare_stock->incubation prepare_buffers Prepare Buffers (pH 3 to 8) prepare_buffers->incubation sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench with Cold Methanol sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for pH stability testing.

References

troubleshooting low yield in arogenic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of arogenic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic pathway for this compound synthesis?

This compound is synthesized from prephenate through a transamination reaction. This reaction is catalyzed by the enzyme prephenate aminotransferase (PAT), which transfers an amino group from an amino donor, typically L-glutamate or L-aspartate, to prephenate, yielding this compound and the corresponding α-keto acid (α-ketoglutarate or oxaloacetate).[1]

Q2: What are the critical factors influencing the yield of this compound?

Several factors can significantly impact the yield of this compound synthesis. These include:

  • Enzyme Activity and Stability: The specific activity and stability of the prephenate aminotransferase under the reaction conditions are paramount.

  • Substrate and Cofactor Availability: The concentrations and purity of prephenate, the amino donor (e.g., L-glutamate), and the cofactor pyridoxal 5'-phosphate (PLP) are crucial.

  • Reaction Conditions: pH, temperature, and buffer composition must be optimized for enzyme function.

  • Product Stability: this compound is unstable, particularly in acidic conditions, and can degrade to phenylalanine. Maintaining a neutral to slightly alkaline pH during the reaction and purification is essential.

Q3: What are common reasons for low yields in this compound synthesis?

Low yields can often be attributed to one or more of the following issues:

  • Suboptimal Reaction Conditions: Incorrect pH or temperature can drastically reduce enzyme activity.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.

  • Substrate or Cofactor Limitation: Insufficient concentrations of prephenate, the amino donor, or PLP can limit the reaction rate.

  • Product Degradation: The inherent instability of this compound, especially at acidic pH, can lead to significant product loss.

  • Equilibrium Limitations: The reversible nature of the transamination reaction can limit the final yield.

Q4: How can I monitor the progress of the this compound synthesis reaction?

The reaction can be monitored by quantifying the disappearance of the substrate (prephenate) or the appearance of the product (this compound). High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose. A C18 reverse-phase column with UV detection at around 210 nm can be used to separate and quantify these organic acids.[2][3][4]

Troubleshooting Guide: Low this compound Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound synthesis.

Problem 1: Very Low or No this compound Detected
Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify Enzyme Activity: Perform a small-scale activity assay using fresh substrates and optimal conditions as reported for your specific prephenate aminotransferase. - Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles.
Incorrect Reaction Setup - Verify Reagent Concentrations: Double-check the concentrations of prephenate, L-glutamate (or other amino donor), and PLP. - Confirm Buffer pH and Temperature: Measure the pH of the reaction buffer at the reaction temperature. Ensure your incubator or water bath is calibrated correctly.
Degraded Substrates/Cofactors - Use Fresh Reagents: Prephenate and PLP can degrade over time. Use freshly prepared or properly stored stock solutions.
Problem 2: Initial Product Formation, but Reaction Stalls
Possible Cause Troubleshooting Steps
Substrate Limitation - Increase Substrate Concentration: If the reaction plateaus, it may be due to the depletion of prephenate or the amino donor. Consider adding more of the limiting substrate.
Product Inhibition/Equilibrium - Product Removal: While difficult in a one-pot synthesis, consider downstream processing strategies to remove this compound as it is formed. - Shift Equilibrium: Increase the concentration of the amino donor (e.g., L-glutamate) to drive the reaction towards product formation.
Enzyme Instability Over Time - Time-Course Experiment: Run a time-course experiment to determine the optimal reaction time before significant enzyme inactivation or product degradation occurs. - Stabilizing Agents: Consider adding stabilizing agents like glycerol to the reaction mixture if your enzyme is known to be labile.
Problem 3: this compound is Detected, but Yield is Consistently Low Upon Purification
Possible Cause Troubleshooting Steps
Product Degradation During Workup - Maintain pH: this compound is unstable at acidic pH. Ensure all purification buffers are neutral to slightly alkaline (pH 7.0-8.0). - Low Temperature: Perform all purification steps at low temperatures (e.g., 4°C) to minimize degradation.
Inefficient Purification - Optimize Chromatography: For ion-exchange chromatography, ensure the column is properly equilibrated and that the elution conditions (salt gradient, pH) are optimized for this compound separation.[5][6] - Monitor Fractions: Analyze all fractions (flow-through, wash, and elution) by HPLC to track your product and identify where losses are occurring.

Data Presentation

Table 1: Kinetic Parameters of Prephenate Aminotransferases (PAT) from Various Organisms

OrganismEnzyme ClassSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Sinorhizobium melilotiAspartate AminotransferasePrephenate210 ± 202.5 ± 0.10.012
Synechocystis sp. PCC 6803Branched-Chain AminotransferasePrephenate350 ± 301.8 ± 0.10.005
Streptomyces avermitilisN-succinyldiaminopimelate AminotransferasePrephenate150 ± 151.2 ± 0.10.008

Data adapted from a study on prephenate aminotransferase functionality in various microorganisms.[1] The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.[7][8][9] The catalytic constant (kcat) is the turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.

Experimental Protocols

Key Experiment 1: One-Pot Enzymatic Synthesis of this compound

This protocol provides a general framework for the synthesis of this compound from prephenate. Optimization may be required depending on the specific prephenate aminotransferase used.

Materials:

  • Prephenate solution (e.g., 100 mM in a suitable buffer, pH 8.0)

  • L-glutamate solution (e.g., 200 mM in the same buffer)

  • Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM)

  • Purified prephenate aminotransferase (PAT)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., cold ethanol or methanol)

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a larger reaction vessel, combine the reaction buffer, prephenate solution, L-glutamate solution, and PLP solution to their final desired concentrations. A molar excess of L-glutamate to prephenate is recommended to drive the reaction forward.

  • Enzyme Addition: Initiate the reaction by adding the purified prephenate aminotransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for your specific enzyme (e.g., 30-37°C) with gentle agitation.

  • Reaction Monitoring: At various time points, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., 2 volumes of cold ethanol). This will precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched aliquots to pellet the precipitated protein. The supernatant can then be analyzed by HPLC to determine the concentration of this compound.

  • Reaction Termination: Once the reaction has reached completion or the desired endpoint, terminate the entire reaction by quenching as described above. The supernatant can then be used for purification.

Key Experiment 2: Purification of this compound by Anion-Exchange Chromatography

This protocol outlines a general procedure for purifying this compound from the reaction mixture.

Materials:

  • Quenched and clarified reaction supernatant containing this compound

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar resin)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a linear gradient of 0-1 M NaCl)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with several column volumes of Equilibration Buffer.

  • Sample Loading: Load the clarified supernatant from the enzymatic reaction onto the equilibrated column. This compound, being negatively charged at this pH, should bind to the positively charged resin.

  • Washing: Wash the column with several column volumes of Equilibration Buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound from the column by applying a linear gradient of the Elution Buffer (increasing salt concentration). This compound will elute as the salt concentration increases, disrupting the electrostatic interaction with the resin.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis of Fractions: Analyze the collected fractions for the presence of this compound using HPLC.

  • Pooling and Desalting: Pool the fractions containing pure this compound. If necessary, desalt the pooled fractions using a suitable method like dialysis or a desalting column.

Visualizations

Arogenic_Acid_Biosynthesis_Pathway Prephenate Prephenate PAT Prephenate Aminotransferase (PAT) + PLP Prephenate->PAT Arogenic_Acid This compound L_Glutamate L-Glutamate L_Glutamate->PAT alpha_Ketoglutarate α-Ketoglutarate PAT->Arogenic_Acid PAT->alpha_Ketoglutarate Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Enzyme->Check_Conditions Yes Replace_Enzyme Use a fresh batch of enzyme. Verify storage conditions. Check_Enzyme->Replace_Enzyme No Check_Substrates Are substrates/cofactors (prephenate, glutamate, PLP) of good quality and correct concentration? Check_Conditions->Check_Substrates Yes Optimize_Conditions Adjust pH and temperature. Perform optimization experiments. Check_Conditions->Optimize_Conditions No Check_Purification Is product lost during purification? Check_Substrates->Check_Purification Yes Replace_Reagents Use fresh, high-purity substrates and cofactors. Check_Substrates->Replace_Reagents No Optimize_Purification Maintain neutral/alkaline pH. Work at low temperatures. Analyze all fractions. Check_Purification->Optimize_Purification Yes Success Improved Yield Check_Purification->Success No Replace_Enzyme->Start Optimize_Conditions->Start Replace_Reagents->Start Optimize_Purification->Start

References

overcoming feedback inhibition of arogenate dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arogenate dehydratase (ADT), focusing on overcoming its feedback inhibition.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition of arogenate dehydratase and why is it a concern?

A1: Arogenate dehydratase (ADT) is a key enzyme in the biosynthesis of phenylalanine. It catalyzes the final step, the conversion of arogenate to phenylalanine.[1][2] Feedback inhibition is a natural regulatory mechanism where the end product of a metabolic pathway, in this case, phenylalanine, binds to the enzyme and inhibits its activity.[3] This is a concern in biotechnological applications where the goal is to overproduce phenylalanine or its downstream products, such as phenylpropanoids for biofuels (lignin) or pharmaceuticals.[2][4][5] When phenylalanine accumulates, it shuts down its own production by inhibiting ADT, creating a bottleneck in the metabolic pathway.

Q2: What are the primary strategies to overcome feedback inhibition of arogenate dehydratase?

A2: The main strategies to overcome feedback inhibition of ADT include:

  • Directed Evolution: This involves generating random mutations in the ADT gene and selecting for variants that are no longer inhibited by phenylalanine. This has been successfully demonstrated using an Escherichia coli platform.[6][7][8][9][10]

  • Site-Directed Mutagenesis: This is a more targeted approach where specific amino acid residues in the enzyme's regulatory domain are altered to reduce or eliminate phenylalanine binding.[6]

  • Overexpression of Feedback-Insensitive ADT Isoforms: Some organisms possess multiple ADT isoenzymes with varying sensitivities to feedback inhibition. Overexpressing a naturally resistant or engineered feedback-insensitive isoform can increase phenylalanine production.[3] However, the level of overexpression needs to be carefully optimized, as very high levels can have paradoxical negative effects on the pathway.[3]

Q3: Are there known mutations that confer feedback resistance to arogenate dehydratase?

A3: Yes, studies on Arabidopsis thaliana arogenate dehydratase 2 (AtADT2) have identified several mutations in the ACT domain, which is responsible for feedback regulation, that confer resistance to phenylalanine.[6] These include:

  • T190I

  • R213W

  • S222N

  • A208V

Structural modeling suggests these mutations are located in the ACT domain's ligand-binding pocket.[7]

Q4: Can simply overexpressing the wild-type arogenate dehydratase overcome feedback inhibition?

A4: No, overexpressing a feedback-inhibited enzyme will not in itself confer feedback resistance.[7] While it might lead to a marginal increase in product formation, the accumulating phenylalanine will still inhibit the enzyme, limiting the overall flux through the pathway. For a significant increase in phenylalanine production, a feedback-resistant variant of the enzyme is required.

Troubleshooting Guides

Problem: Low yield of phenylalanine or downstream products despite successful transformation with an ADT gene.

Possible Cause Troubleshooting Step
Feedback inhibition of the expressed ADT: The wild-type enzyme is being inhibited by the accumulating phenylalanine.1. Sequence the expressed ADT to confirm it is a feedback-resistant variant. 2. Perform an in vitro enzyme activity assay in the presence of varying concentrations of phenylalanine to determine the IC50. 3. If the enzyme is feedback-sensitive, re-engineer the expression construct with a known feedback-resistant ADT mutant (e.g., AtADT2 with S222N mutation).[6][7]
Sub-optimal expression level of the feedback-insensitive ADT: High levels of overexpression can paradoxically reduce phenylalanine formation due to upstream metabolic imbalances.[3]1. Titrate the expression level of the feedback-insensitive ADT using inducible promoters or by creating a series of constructs with promoters of different strengths. 2. Analyze metabolic flux to identify potential upstream bottlenecks that may be exacerbated by high ADT expression.[3][11]
Incorrect choice of ADT isoenzyme: Different ADT isoenzymes have different kinetic properties and may be better suited for specific applications. For example, some isoforms have a higher affinity for arogenate.1. Review the literature for the kinetic parameters of different ADT isoenzymes from various organisms. 2. If possible, test different feedback-resistant ADT isoenzymes in your system to identify the one that gives the highest product yield.
Issues with the ADT activity assay: The assay conditions may not be optimal, leading to an underestimation of enzyme activity.1. Verify the pH, temperature, and substrate concentrations for the assay. 2. Ensure the spectrophotometer is calibrated and the correct wavelength is being used. 3. Consider using a coupled enzyme assay for more sensitive and continuous monitoring of the reaction.[12]

Quantitative Data Summary

Table 1: Kinetic Parameters of Petunia hybrida Arogenate Dehydratase Isoenzymes

EnzymeApparent Km for Arogenate (μM)Catalytic Efficiency (kcat/Km) (mM-1s-1)Can Use Prephenate as Substrate?
ADT11791.5No
ADT266.718.5Yes
ADT348.84.0Yes
Data from[13]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of Arogenate Dehydratase

This protocol describes the creation of a feedback-resistant arogenate dehydratase mutant using site-directed mutagenesis.

1. Plasmid Template Preparation:

  • Isolate the plasmid DNA containing the wild-type ADT gene from an E. coli culture.
  • Quantify the DNA concentration and ensure high purity.

2. Primer Design:

  • Design primers that contain the desired mutation (e.g., to change the codon for Serine222 to one for Asparagine in AtADT2).
  • The primers should be complementary to opposite strands of the plasmid and be approximately 25-45 bases in length.
  • The melting temperature (Tm) should be ≥ 78°C.

3. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase.
  • The reaction mixture should contain the plasmid template, the designed primers, dNTPs, and the polymerase buffer.
  • Perform PCR with an appropriate annealing temperature and extension time to amplify the entire plasmid.

4. Digestion of Parental DNA:

  • Digest the PCR product with a methylation-dependent endonuclease (e.g., DpnI) to remove the original, methylated parental DNA template.

5. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.
  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

6. Verification:

  • Pick several colonies and isolate the plasmid DNA.
  • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.[6]

Protocol 2: Spectrophotometric Assay for Arogenate Dehydratase Activity

This protocol provides a method to measure the activity of arogenate dehydratase.

1. Principle:

  • This assay couples the arogenate dehydratase reaction with an aromatic aminotransferase. The formation of phenylpyruvate is measured spectrophotometrically at 320 nm under basic pH conditions.[12]

2. Reagents:

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM dithiothreitol, 10% glycerol.[5]
  • Substrate: L-arogenate.
  • Coupling Enzyme: Partially purified aromatic aminotransferase.
  • Co-substrate: 2-ketoglutarate.
  • Enzyme Preparation: Purified or partially purified arogenate dehydratase.

3. Procedure:

  • Set up a reaction mixture containing the assay buffer, L-arogenate, aromatic aminotransferase, and 2-ketoglutarate in a quartz cuvette.
  • Incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.
  • Initiate the reaction by adding the arogenate dehydratase enzyme preparation.
  • Monitor the increase in absorbance at 320 nm over time using a spectrophotometer.
  • The initial linear rate of the reaction is proportional to the enzyme activity.

4. Calculation of Activity:

  • Calculate the enzyme activity based on the molar extinction coefficient of phenylpyruvate at 320 nm. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Visualizations

Phenylalanine_Biosynthesis_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Phenylalanine->Arogenate Feedback Inhibition Phenylpyruvate->Phenylalanine Aromatic Amino Acid Aminotransferase

Caption: Phenylalanine biosynthesis pathway showing feedback inhibition of arogenate dehydratase.

Directed_Evolution_Workflow start Wild-type ADT gene mutagenesis Random Mutagenesis (e.g., error-prone PCR) start->mutagenesis library Library of ADT mutants mutagenesis->library transformation Transform into 'plantized' E. coli strain library->transformation selection Selection on media with 4-fluorophenylalanine transformation->selection selection->transformation No Growth screening Isolate and screen resistant colonies selection->screening Growth characterization Characterize improved ADT variants screening->characterization finish Feedback-resistant ADT identified characterization->finish

Caption: Experimental workflow for directed evolution of arogenate dehydratase.

Feedback_Inhibition_Logic cluster_enzyme Arogenate Dehydratase ActiveSite Active Site Phenylalanine Phenylalanine (Product) ActiveSite->Phenylalanine Produces RegulatorySite Regulatory Site (ACT Domain) Inhibition Inhibition of Enzyme Activity RegulatorySite->Inhibition Causes Arogenate Arogenate (Substrate) Arogenate->ActiveSite Binds to Phenylalanine->RegulatorySite Binds to

Caption: Logical relationship of arogenate dehydratase feedback inhibition.

References

Technical Support Center: Efficient Enzymatic Arogenate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the efficiency of enzymatic arogenate production.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of arogenate and its conversion to phenylalanine.

Problem Possible Cause Suggested Solution
Low or No Product Formation (Arogenate or Phenylalanine) Incorrect pH of the reaction buffer.The optimal pH for chorismate mutase can range from 7.8 to 8.2, while for prephenate dehydratase, it can be as low as 5.7.[1][2] Verify the pH of your buffers and adjust as necessary for the specific enzyme you are using.
Enzyme inhibition by buffer components.Citrate can competitively inhibit chorismate mutase activity.[3] If using a citrate-based buffer, consider switching to a different buffer system like phosphate or borate.
Feedback inhibition by end products.Phenylalanine is a known feedback inhibitor of chorismate mutase and a competitive inhibitor of prephenate dehydratase.[1][2] Tyrosine can also inhibit chorismate mutase.[1][2] If the product is accumulating, consider strategies for in-situ product removal or use a feedback-resistant enzyme variant if available.
Substrate (Chorismate/Prephenate) Degradation.Chorismate and prephenate are unstable, especially under acidic conditions.[4] Prepare substrates fresh and keep them on ice. Ensure the reaction pH is appropriate to maintain substrate stability.
Inactive Enzyme.Improper storage or handling may have led to enzyme denaturation. Refer to the supplier's instructions for optimal storage conditions. Perform a standard activity assay to confirm enzyme functionality.
Inconsistent Results Between Experiments Variation in substrate concentration.Accurately determine the concentration of your chorismate and prephenate solutions before each experiment, as they can degrade over time. HPLC is a reliable method for this.[4]
Temperature fluctuations.The optimal temperature for chorismate mutase and prephenate dehydratase can be around 47-48°C in some species, while prephenate dehydrogenase has an optimum around 38°C.[1][2] Ensure precise and consistent temperature control during the reaction.
Unexpected Byproducts Detected Contamination in the enzyme preparation or substrate.Purify the enzyme to homogeneity. The purity of chorismate and prephenate can be assessed and improved using HPLC.[4]
Alternative enzymatic activities present.The enzyme prephenate dehydratase can sometimes act on arogenate, and vice-versa, though with different efficiencies.[5][6] Ensure you are using the correct enzyme for your desired reaction. In some organisms, a single enzyme can have both arogenate and prephenate dehydratase activity.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for phenylalanine biosynthesis in plants, and why is arogenate the key intermediate?

A1: In most plants, the major route for phenylalanine biosynthesis is via the arogenate pathway.[7][8][9] This pathway involves the conversion of chorismate to prephenate by chorismate mutase, followed by the transamination of prephenate to form arogenate. Arogenate then undergoes decarboxylation and dehydration, catalyzed by arogenate dehydratase (ADT), to yield phenylalanine.[7][10] This pathway is considered predominant over the alternative phenylpyruvate pathway.[9]

Q2: My chorismate mutase activity is lower than expected. What are the key regulatory factors I should consider?

A2: Chorismate mutase activity is often regulated by feedback inhibition. The primary inhibitors are phenylalanine and tyrosine.[1][2][11] Prephenate, the product of the reaction, can also inhibit the enzyme.[1][2] The degree of inhibition can vary depending on the source of the enzyme. For example, in Alcaligenes eutrophus, phenylalanine acts as a feedback inhibitor,[1][2] while in Arabidopsis, different isoforms of chorismate mutase show varying sensitivity to these amino acids.[11]

Q3: What are the optimal conditions for the enzymatic conversion of arogenate to phenylalanine?

A3: The conversion of arogenate to phenylalanine is catalyzed by arogenate dehydratase (ADT). The efficiency of this reaction is influenced by factors such as pH, temperature, and the presence of inhibitors. While specific optimal conditions can vary between organisms, it's crucial to consider that the preceding enzyme, chorismate mutase, has a pH optimum in the range of 7.8-8.2.[1][2]

Q4: Can prephenate dehydratase be used to produce phenylpyruvate from arogenate?

A4: The substrate specificity of these enzymes is generally distinct. Arogenate dehydratase (ADT) acts on arogenate, while prephenate dehydratase (PDT) acts on prephenate.[10] However, some bifunctional enzymes exist that can utilize both substrates, such as ADT2 in Arabidopsis.[6] It is important to characterize the specific enzyme being used to avoid unintended side reactions.

Q5: How can I purify arogenate for use in subsequent experiments?

A5: Arogenate is unstable, particularly in acidic conditions, which makes its purification challenging. A common method involves generating arogenate from prephenate using an aminotransferase and then purifying it using ion-exchange chromatography or high-performance liquid chromatography (HPLC).[4] It is crucial to maintain a neutral or slightly alkaline pH throughout the purification process to prevent degradation.

Quantitative Data Summary

Table 1: Kinetic Parameters of Chorismate Mutase from Different Organisms

OrganismKm for Chorismate (mM)Optimal pHOptimal Temperature (°C)Inhibitors
Alcaligenes eutrophus0.27.8 - 8.247Phenylalanine, Prephenate[1][2]
Escherichia coli K12pH-dependentNot specifiedNot specifiedCitrate[3]

Table 2: Kinetic Parameters of Prephenate Dehydratase and Dehydrogenase

EnzymeOrganismKm for Prephenate (mM)Optimal pHOptimal Temperature (°C)Inhibitors/Activators
Prephenate DehydrataseAlcaligenes eutrophus0.67 (without effectors)5.748Inhibited by Phenylalanine and Tryptophan; Activated by Tyrosine[1][2]
Prephenate DehydrogenaseAlcaligenes eutrophus0.0457.0 - 7.638Inhibited by Tyrosine and p-hydroxyphenylpyruvate[1][2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Arogenate

This protocol describes the in vitro synthesis of arogenate from chorismate and prephenate.

Materials:

  • Chorismate solution (freshly prepared)

  • Chorismate mutase

  • Prephenate aminotransferase

  • An appropriate amino donor (e.g., glutamate or aspartate)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., Methanol)

  • HPLC system with an anion-exchange column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, chorismate, and chorismate mutase.

  • Conversion to Prephenate: Incubate the mixture at the optimal temperature for the chorismate mutase (e.g., 37°C) for a sufficient time to convert chorismate to prephenate. Monitor the reaction progress by HPLC if possible.

  • Arogenate Synthesis: To the prephenate-containing mixture, add the prephenate aminotransferase, the amino donor, and PLP.

  • Incubation: Incubate the reaction at the optimal temperature for the aminotransferase (e.g., 37°C). The reaction time will need to be optimized.

  • Reaction Termination: Stop the reaction by adding a quenching solution like cold methanol.

  • Purification: Purify the arogenate from the reaction mixture using HPLC on an anion-exchange column, maintaining a pH above 7.0 to prevent degradation.[4]

Visualizations

arogenate_pathway chorismate Chorismate prephenate Prephenate chorismate->prephenate Chorismate Mutase arogenate Arogenate prephenate->arogenate Prephenate Aminotransferase phenylpyruvate Phenylpyruvate prephenate->phenylpyruvate Prephenate Dehydratase phenylalanine Phenylalanine arogenate->phenylalanine Arogenate Dehydratase phenylpyruvate->phenylalanine Aminotransferase

Caption: Arogenate biosynthesis pathway from chorismate.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification enzyme_prep Enzyme Purification/ Activity Check reaction_setup Reaction Setup (Buffer, Substrate, Enzyme) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (Chorismate) substrate_prep->reaction_setup incubation Incubation (Controlled Temp & pH) reaction_setup->incubation quenching Reaction Quenching incubation->quenching hplc HPLC Analysis (Quantification) quenching->hplc purification Product Purification (e.g., Ion Exchange) hplc->purification

Caption: General workflow for enzymatic arogenate production.

troubleshooting_tree start Low/No Product Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Replace/re-purify enzyme. Check storage conditions. check_enzyme->solution_enzyme No check_inhibition Is there potential inhibition? check_conditions->check_inhibition pH/Temp OK solution_ph Verify and adjust buffer pH. check_conditions->solution_ph Incorrect pH solution_temp Ensure correct incubation temperature. check_conditions->solution_temp Incorrect Temp solution_buffer Check for inhibitory buffer components (e.g., citrate). check_inhibition->solution_buffer Buffer Inhibition solution_feedback Consider product removal or use of a feedback-resistant mutant. check_inhibition->solution_feedback Feedback Inhibition

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of Arogenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of arogenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the purification of this compound?

The main challenge in purifying this compound is its inherent instability, particularly in acidic environments. Under acidic conditions, this compound readily undergoes a rearomatization reaction to form phenylalanine, thus leading to significant loss of the target molecule. The free acid form of arogenate is exceptionally unstable, decomposing almost instantly.

Q2: How can I improve the stability of this compound during purification?

To enhance stability, it is crucial to maintain a basic pH throughout the purification process. This compound is significantly more stable as its disodium salt.[1] The use of a sodium carbonate/sodium bicarbonate buffer at a pH of 9.2 has been shown to successfully stabilize arogenate.[1] Therefore, all buffers and solutions used during extraction and chromatography should be maintained at a basic pH.

Q3: What chromatographic techniques are suitable for this compound purification?

Due to its instability in acidic conditions, standard silica gel chromatography is not recommended. The most promising techniques for this compound purification are:

  • Anion-Exchange Chromatography: This method separates molecules based on their net negative charge. Since this compound is an amino acid with two carboxylic acid groups, it will be negatively charged at a neutral or basic pH, allowing it to bind to a positively charged anion-exchange resin. Elution is typically achieved by increasing the salt concentration or changing the pH.

  • High-Performance Liquid Chromatography (HPLC): Specialized HPLC columns, such as cyclodextrin-bonded phases, have been reported to be effective for the purification of arogenate and related compounds at neutral pH.[2]

Q4: I am observing poor retention of this compound on my reversed-phase HPLC column. What could be the reason?

This compound is a highly charged and polar molecule, especially at neutral pH. Such compounds typically exhibit poor retention on traditional reversed-phase columns (like C18) because these columns rely on hydrophobic interactions for separation. At neutral pH, this compound does not interact sufficiently with the stationary phase and elutes quickly, often with the solvent front.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low or no recovery of this compound after purification.
Possible Cause Troubleshooting Step
Acid-induced degradation Ensure all buffers and solutions used throughout the purification process are maintained at a pH above 7, ideally around pH 9.[1] Avoid any steps that could lead to a localized drop in pH.
Ineffective extraction from source Optimize the extraction protocol from your bacterial or fungal culture. Ensure efficient cell lysis to release intracellular metabolites. For extraction from culture filtrates, acidification to precipitate the free acid is not a viable option due to instability.
Poor binding to chromatography resin If using anion-exchange chromatography, ensure the column is properly equilibrated with the starting buffer at the correct basic pH. The ionic strength of the sample should be low enough to allow for binding.
Co-elution with impurities Optimize the elution gradient (salt concentration or pH) in your chromatography step to improve the resolution between this compound and other contaminating compounds.
Problem 2: Broad or tailing peaks during HPLC analysis.
Possible Cause Troubleshooting Step
Secondary interactions with the stationary phase For reversed-phase HPLC, consider using a column specifically designed for polar compounds or employing an ion-pairing reagent in the mobile phase to improve peak shape. However, be mindful of the potential for ion-pairing reagents to be difficult to remove post-purification.
On-column degradation If using a silica-based column, residual acidic silanol groups can cause degradation. Ensure the use of a well-end-capped column or a column stable at the required basic pH.
Inappropriate mobile phase Optimize the mobile phase composition, including the buffer, pH, and organic modifier concentration, to achieve better peak symmetry.

Stability of this compound

Condition Stability Primary Degradation Product
Acidic pH (e.g., pH < 5) Highly Unstable (rapid degradation)Phenylalanine
Neutral pH (e.g., pH 7) Moderately Stable (degradation can still occur)Phenylalanine
Basic pH (e.g., pH > 8) Significantly More Stable-

Experimental Protocols

General Protocol for Extraction and Purification of this compound from Bacterial Culture

This protocol provides a generalized workflow. Optimization will be required depending on the specific bacterial strain and culture conditions.

  • Cell Harvesting and Lysis:

    • Harvest bacterial cells from the culture broth by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing lysozyme and protease inhibitors).

    • Lyse the cells using a suitable method such as sonication or a French press, ensuring the sample is kept cold to prevent enzymatic degradation.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Anion-Exchange Chromatography:

    • Equilibrate a strong anion-exchange column (e.g., a quaternary ammonium-based resin) with a starting buffer (e.g., 20 mM Tris-HCl, pH 8.5).

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with several column volumes of the starting buffer to remove unbound impurities.

    • Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

    • Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Desalting and Concentration:

    • Pool the fractions containing this compound.

    • Remove the salt and concentrate the sample using a suitable method such as diafiltration with a low molecular weight cutoff membrane or size-exclusion chromatography. Use a buffer at a basic pH (e.g., 10 mM ammonium bicarbonate, pH 8.5) for the final formulation.

  • Lyophilization (Optional):

    • For long-term storage, the purified this compound solution can be freeze-dried to obtain a stable powder.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_post_purification Post-Purification Harvest Harvest Bacterial Cells Lyse Cell Lysis (pH 8.5) Harvest->Lyse Resuspend in Lysis Buffer Clarify Clarify Lysate Lyse->Clarify Centrifugation AnionExchange Anion-Exchange Chromatography Clarify->AnionExchange Load Lysate Desalt Desalting & Concentration AnionExchange->Desalt Pool Fractions Lyophilize Lyophilization Desalt->Lyophilize FinalProduct Purified this compound Lyophilize->FinalProduct troubleshooting_logic Start Low Recovery of this compound CheckpH Check pH of all solutions Start->CheckpH pH_OK pH is basic (>8) CheckpH->pH_OK Yes pH_NotOK pH is acidic or neutral CheckpH->pH_NotOK No CheckBinding Review Chromatography Binding Conditions Binding_OK Binding conditions are optimal CheckBinding->Binding_OK Yes Binding_NotOK Suboptimal binding CheckBinding->Binding_NotOK No CheckDegradation Analyze for Degradation Products (Phenylalanine) Degradation_Present Phenylalanine detected CheckDegradation->Degradation_Present Yes Degradation_Absent No significant degradation CheckDegradation->Degradation_Absent No pH_OK->CheckBinding AdjustpH Adjust all solutions to pH > 8 pH_NotOK->AdjustpH AdjustpH->Start Re-run purification Binding_OK->CheckDegradation OptimizeBinding Optimize sample ionic strength and column equilibration Binding_NotOK->OptimizeBinding OptimizeBinding->Start Re-run purification Degradation_Present->AdjustpH Indicates pH issue

References

Technical Support Center: Arogenic Acid Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Arogenic acid is a sensitive molecule, and there is limited specific data available in the public domain regarding its isomerization and stability. The following troubleshooting guides, FAQs, and protocols are based on established principles for handling structurally similar compounds, such as other organic and amino acids, and should be adapted and validated by the user for their specific experimental context.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound isomerization? Isomerization is a process where this compound converts into a different structural form, an isomer. This can be problematic as different isomers may have different biological activities, potentially leading to inaccurate experimental results.
What are the primary factors that can cause this compound isomerization? Based on knowledge of similar compounds, the main factors are likely pH , temperature , and exposure to light . Extreme pH values (both acidic and especially alkaline), elevated temperatures, and UV light can promote isomerization.
What is the ideal pH range for working with this compound? To minimize isomerization, a slightly acidic pH range of 4-5 is generally recommended for similar compounds. It is crucial to avoid neutral or alkaline conditions.
How should I store my this compound samples? For short-term storage, keep solutions at 2-8°C and protected from light. For long-term storage, it is best to store this compound as a dry powder at -20°C or below. If storing in solution, use a slightly acidic buffer, aliquot to avoid repeated freeze-thaw cycles, and protect from light.
Can I use antioxidants to improve stability? While not specifically documented for this compound, antioxidants like ascorbic acid have been shown to improve the stability of similar compounds in solution by protecting them from oxidative degradation. This could be beneficial during processing.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Unexpected peaks in HPLC/LC-MS analysis. Isomerization: Your this compound may have isomerized during sample preparation or analysis.- Ensure all steps are performed at low temperatures (on ice or at 4°C).- Maintain a slightly acidic pH (4-5) throughout the process.- Protect your sample from light by using amber vials or covering with foil.- Check the pH of your mobile phase; a slightly acidic mobile phase is often preferable.
Loss of this compound concentration over time in solution. Degradation: The storage conditions may not be optimal, leading to degradation.- Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).- Ensure the storage buffer is slightly acidic (pH 4-5).- Aliquot samples to minimize freeze-thaw cycles.- Protect from light.
Poor recovery after extraction or purification. Degradation during processing: High temperatures or inappropriate pH during extraction/purification can lead to loss of this compound.- Use cold extraction solvents and keep samples on ice.- Use a slightly acidified extraction solvent (e.g., with 0.1% formic acid).- If using solid-phase extraction (SPE), ensure the pH of all solutions is in the optimal range.- Evaporate solvents at low temperatures (<30°C) under reduced pressure.

Quantitative Data Summary

The following table summarizes stability data for a closely related compound, 5-caffeoylquinic acid (chlorogenic acid), which can serve as a proxy for understanding the potential behavior of this compound under different pH conditions.

pHTemperature (°C)Rate Constant (k) of DegradationStabilityReference
5.037LowMore Stable[1][2]
7.437HigherLess Stable[1][2]
9.037HighestLeast Stable[1][2]

Note: The rate constant 'k' is a measure of the speed of degradation; a higher 'k' value indicates lower stability.

Experimental Protocol: Extraction and Purification of this compound with Minimized Isomerization

This protocol is a generalized procedure based on methods for similar organic acids.

1. Materials and Reagents:

  • Biological sample containing this compound

  • Extraction Solvent: 70% Ethanol (or Methanol) in water, acidified with 0.1% (v/v) formic acid (to achieve a pH of approximately 3-4)

  • Solid Phase Extraction (SPE) Cartridge (e.g., C18)

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water with 0.1% formic acid

  • SPE Elution Solvent: Methanol with 0.1% formic acid

  • Nitrogen gas supply

  • Amber collection tubes

2. Procedure:

  • Preparation:

    • Pre-cool all solvents and equipment to 4°C.

    • Prepare the acidified extraction solvent.

  • Extraction:

    • Homogenize the biological sample in the cold, acidified extraction solvent.

    • Perform the extraction on ice, using sonication or gentle agitation for a short duration to avoid heat generation.

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Purification (Solid Phase Extraction):

    • Condition the C18 SPE cartridge by passing methanol through it.

    • Equilibrate the cartridge with water containing 0.1% formic acid.

    • Load the supernatant (extract) onto the SPE cartridge.

    • Wash the cartridge with water containing 0.1% formic acid to remove polar impurities.

    • Elute the this compound from the cartridge with methanol containing 0.1% formic acid into a pre-chilled amber collection tube.

  • Solvent Evaporation and Storage:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen at a temperature below 30°C.

    • Reconstitute the dried extract in a suitable, slightly acidic buffer for analysis.

    • For long-term storage, store the dried extract at -80°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction (on ice) cluster_purification Purification (SPE) cluster_final Final Steps prep_solvents Pre-cool Solvents (4°C) homogenize Homogenize Sample in Acidified Solvent prep_solvents->homogenize prep_equip Pre-cool Equipment (4°C) prep_equip->homogenize centrifuge Centrifuge (4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition Cartridge equilibrate Equilibrate Cartridge condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate Solvent (<30°C) elute->evaporate reconstitute Reconstitute or Store (-80°C) evaporate->reconstitute

Caption: Experimental workflow for minimizing this compound isomerization.

isomerization_pathway Arogenic_Acid This compound Isomer_1 Isomer 1 Arogenic_Acid->Isomer_1 pH, Temp, Light Degradation_Products Degradation Products Arogenic_Acid->Degradation_Products Isomer_2 Isomer 2 Isomer_1->Isomer_2 pH, Temp, Light Isomer_1->Degradation_Products Isomer_2->Degradation_Products

Caption: Potential isomerization and degradation pathway of this compound.

References

Technical Support Center: Stabilization of Arogenic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of arogenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this unstable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a crucial intermediate in the biosynthetic pathway of the aromatic amino acids phenylalanine and tyrosine in many plants and microorganisms.[1][2][3][4][5][6][7] Its inherent instability, particularly in its acidic form, presents a significant challenge for researchers who need to store and handle it for experimental purposes. At physiological pH, it primarily exists as its more stable conjugate base, arogenate.

Q2: What are the primary degradation pathways of this compound?

This compound is susceptible to degradation under both acidic and alkaline conditions. Under acidic conditions, it readily undergoes dehydration and decarboxylation to form phenylalanine. In alkaline conditions (pH 7.5 and above), particularly at elevated temperatures, this compound can undergo an intramolecular cyclization to form a lactam, spiro-arogenate.

Q3: What are the recommended general storage conditions for organic acids like this compound?

As a general guideline for organic acids, storage should be in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][9][10] It is crucial to segregate organic acids from bases, oxidizing agents, and reactive metals.[8][9][10] For this compound specifically, freezing is the recommended method for long-term storage.

Q4: Is lyophilization a suitable method for long-term storage of this compound?

Yes, lyophilization (freeze-drying) is a highly recommended method for the long-term preservation of this compound. This process involves freezing the this compound solution and then removing the water by sublimation under a vacuum.[11] The resulting lyophilized powder is significantly more stable than the solution form and can be stored for extended periods at low temperatures.

Q5: What are stabilizing agents, and can they be used for this compound?

Stabilizing agents, or excipients, are compounds added to pharmaceutical formulations to protect the active ingredient from degradation. For lyophilization, common stabilizers include cryoprotectants (protect during freezing) and lyoprotectants (protect during drying). While specific studies on stabilizing agents for this compound are limited, compounds commonly used for stabilizing amino acids and other biological molecules, such as sugars (e.g., trehalose, mannitol) and certain amino acids (e.g., arginine, glycine), are promising candidates.[11][12][13][14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution during an experiment. The pH of the solution is too acidic or alkaline, or the temperature is elevated.Maintain the pH of the this compound solution within a neutral to slightly alkaline range (pH 7.0-8.0) and keep the solution on ice or at 4°C whenever possible.
Low yield of this compound after purification. Degradation occurred during the purification process.Work quickly and keep all solutions cold during purification. Use buffers in the neutral pH range. Consider purifying the more stable arogenate salt.
The lyophilized this compound powder is difficult to reconstitute. The lyophilization cycle may have been suboptimal, leading to a collapsed cake structure. The choice of bulking agent may have been inappropriate.Optimize the lyophilization cycle, ensuring the primary drying temperature is below the collapse temperature of the formulation. Consider including a bulking agent like mannitol in the formulation to provide a better cake structure.[12]
Inconsistent results in experiments using stored this compound. The stored this compound has degraded over time.For long-term storage, always lyophilize the this compound and store the powder at -80°C. For short-term storage of solutions, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Suspected contamination of the this compound sample with phenylalanine. Acid-catalyzed degradation of this compound has occurred.Analyze the sample using HPLC to quantify the amount of phenylalanine present. If significant degradation has occurred, repurify the this compound or prepare a fresh batch. Store samples at a neutral or slightly alkaline pH to minimize this degradation pathway.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a qualitative summary of its stability under different conditions based on available literature.

Table 1: Qualitative Stability of this compound

Condition pH Range Temperature Observed Outcome Primary Degradation Product
Acidic< 7.0Room TemperatureUnstablePhenylalanine
Neutral to Slightly Alkaline7.0 - 8.04°CRelatively Stable-
Alkaline> 7.5Elevated (e.g., 100°C)UnstableSpiro-arogenate
Frozen SolutionNeutral≤ -20°CStable for short to medium termMinimal Degradation
Lyophilized PowderSolid State-80°CStable for long termMinimal Degradation

Experimental Protocols

Protocol 1: General Procedure for Lyophilization of this compound

This protocol provides a general guideline for the freeze-drying of this compound. Optimization may be required based on the specific equipment and formulation.

  • Preparation of this compound Solution:

    • Dissolve the purified this compound in a minimal amount of high-purity water or a suitable buffer (e.g., 10 mM ammonium acetate, pH 7.5). The concentration should be kept as low as practically possible to facilitate efficient drying.

    • Optionally, add a cryoprotectant/lyoprotectant. A common choice is trehalose or sucrose at a concentration of 1-5% (w/v). Amino acids like L-arginine or L-glycine can also be considered.[11][12][13]

  • Prefreezing:

    • Dispense the this compound solution into lyophilization vials. The fill volume should not exceed one-third of the vial's total volume.

    • Place the vials on the shelf of the freeze-dryer and lower the shelf temperature to -40°C or below.

    • Hold the vials at this temperature for at least 2 hours to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Once the product is completely frozen, start the primary drying phase by applying a vacuum (e.g., 100-200 mTorr).

    • The shelf temperature should be slowly raised to a point below the collapse temperature of the formulation (e.g., -20°C to -10°C). This temperature is critical and may need to be determined experimentally (e.g., by differential scanning calorimetry).

    • Continue primary drying until all the ice has sublimated. This can take several hours to days depending on the sample volume and concentration.

  • Secondary Drying (Desorption):

    • After primary drying is complete, gradually increase the shelf temperature to a higher temperature (e.g., 20-25°C) while maintaining the vacuum.

    • Hold at this temperature for several hours to remove residual bound water.

  • Stoppering and Storage:

    • Once secondary drying is complete, backfill the chamber with an inert gas like nitrogen or argon before stoppering the vials under vacuum.

    • Store the lyophilized this compound at -80°C for optimal long-term stability.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of organic acids and can be adapted for this compound.

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is required.

    • A C18 reversed-phase column is commonly used for organic acid analysis.[16][17][18][19]

  • Mobile Phase Preparation:

    • A common mobile phase for organic acid analysis is an acidic aqueous buffer. For example, a 5 mM solution of phosphoric acid in water with the pH adjusted to 2.1.[16][19]

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[20]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Organic acids typically absorb in the short UV range, around 210 nm.[17][18][19]

  • Sample Preparation:

    • Reconstitute the lyophilized this compound or dilute the solution sample with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Visualizations

arogenic_acid_biosynthesis cluster_shikimate_pathway Shikimate Pathway cluster_arogenate_pathway Arogenate Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase

Caption: Biosynthesis of Phenylalanine and Tyrosine via the Arogenate Pathway.

arogenic_acid_degradation This compound This compound Phenylalanine Phenylalanine This compound->Phenylalanine Acidic Conditions (Dehydration & Decarboxylation) Spiro-arogenate Spiro-arogenate This compound->Spiro-arogenate Alkaline Conditions (pH > 7.5) High Temperature (Intramolecular Cyclization)

Caption: Major Degradation Pathways of this compound.

lyophilization_workflow Arogenic_Acid_Solution This compound Solution (+/- Stabilizers) Prefreezing Prefreezing (≤ -40°C) Arogenic_Acid_Solution->Prefreezing Primary_Drying Primary Drying (Sublimation under Vacuum) Prefreezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption under Vacuum) Primary_Drying->Secondary_Drying Lyophilized_Powder Stable Lyophilized Powder Secondary_Drying->Lyophilized_Powder Storage Long-Term Storage (-80°C) Lyophilized_Powder->Storage

Caption: General Workflow for the Lyophilization of this compound.

References

Arogenate Dehydratase Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing reliable arogenate dehydratase (ADT) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no arogenate dehydratase activity in my plant crude extract. What are the possible reasons and solutions?

A1: Low or undetectable ADT activity is a common issue, particularly in tissues with low enzyme abundance, such as Arabidopsis stems.[1] Several factors could be contributing to this:

  • Low Enzyme Concentration: The expression level of ADT can vary significantly between different plant species, tissues, and developmental stages.[2][3][4] For instance, some ADT isoforms are more predominantly expressed in specific tissues like stems and roots.[5]

    • Solution: Increase the amount of crude extract in the assay. If activity is still low, consider performing a partial purification of the enzyme, for example, through ammonium sulfate precipitation, to concentrate the protein.[1]

  • Enzyme Instability: ADT, like many enzymes, can be unstable. Proteases released during tissue homogenization can degrade the enzyme.

    • Solution: Perform all extraction and purification steps at 4°C and include a protease inhibitor cocktail in your extraction buffer.[1] The buffer should also contain stabilizing agents like glycerol and a reducing agent like dithiothreitol (DTT).[6]

  • Sub-optimal Assay Conditions: The pH and temperature of your assay may not be optimal for the specific ADT isoform you are studying.

    • Solution: Empirically determine the optimal pH and temperature for your enzyme. A good starting point for many plant ADTs is a pH of 8.0 and a temperature of 37°C.[1]

  • Feedback Inhibition: Arogenate dehydratase is often subject to feedback inhibition by its product, L-phenylalanine.[1][6] If your crude extract contains high endogenous levels of phenylalanine, this could inhibit the enzyme's activity.

    • Solution: Desalt your crude extract using a desalting column (e.g., PD-10) to remove small molecules like phenylalanine before performing the assay.[1]

Q2: My substrate, arogenate, seems to be unstable. How can I handle it correctly?

A2: L-arogenate is notoriously unstable, particularly under acidic conditions, where it can non-enzymatically convert to L-phenylalanine.[7] This can lead to high background signals and inaccurate measurements of enzyme activity.

  • pH Control: Maintain the pH of arogenate solutions and assay buffers in the range of 7.5 to 8.0 to minimize non-enzymatic degradation.[7]

  • Storage: Prepare arogenate solutions fresh whenever possible. If storage is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Preparation: Arogenate can be synthesized from prephenate.[8] A recently developed "reverse biomimetic" synthesis from L-tyrosine offers a practical route to obtaining L-arogenate.[9]

Q3: I am using a fluorescence-based assay to detect phenylalanine, but I suspect interference. What could be causing this and how can I mitigate it?

A3: Fluorescence-based assays are sensitive but can be prone to interference from various compounds in the sample.[10]

  • Autofluorescence: Crude plant extracts often contain fluorescent compounds that can interfere with the measurement of phenylalanine fluorescence.[11][12]

    • Solution: Always include a control reaction without the enzyme or without the substrate to measure the background fluorescence of your extract. Subtract this background from your experimental readings. If autofluorescence is very high, you may need to partially purify your enzyme.

  • Quenching: Other molecules in the extract can absorb the excitation or emission light, leading to a decrease in the measured fluorescence signal (quenching).[13]

    • Solution: Dilute your sample to reduce the concentration of interfering compounds. However, ensure that the enzyme concentration remains sufficient for detectable activity. HPLC-based methods can also be used to separate phenylalanine from interfering compounds before quantification.[14][15][16][17][18]

  • Low Quantum Yield of Phenylalanine: Phenylalanine has a relatively low fluorescence quantum yield, which can make it challenging to detect, especially at low concentrations.[10][19][20]

    • Solution: Ensure your fluorometer is sensitive enough for the expected phenylalanine concentrations. Alternatively, consider a coupled-enzyme assay that produces a more fluorescent or colorimetric product.[21]

Q4: Can I use prephenate as a substrate for my arogenate dehydratase?

A4: While the primary substrate for ADT is arogenate, some isoforms have been shown to have "moonlighting" activity with prephenate, acting as a prephenate dehydratase (PDT), although generally with lower efficiency.[22][23] However, many ADT isoforms are highly specific for arogenate and show no detectable activity with prephenate.[6][8]

  • Recommendation: It is crucial to test both arogenate and prephenate as substrates to characterize your specific enzyme.[1] The ratio of ADT to PDT activity can vary significantly between different isoforms and species.

Quantitative Data Summary

Table 1: Kinetic Parameters of Arogenate Dehydratases from Various Sources

Enzyme SourceIsoformKm for Arogenate (mM)Km for Prephenate (mM)IC50 for Phenylalanine (µM)Reference
Sorghum bicolor-0.32Not Detected24[6]
Akebia trifoliataAktADT1, 4, 7, 8, 8s-0.43 - 2.1749.81 - 331.17[22]

Note: Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.[24][25] IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50%.[26][27]

Table 2: General Assay Conditions for Arogenate Dehydratase

ParameterRecommended Range/ValueNotes
pH 7.5 - 8.5Optimal pH can vary between isoforms. A pH of 8.0 is a good starting point.[1]
Temperature 30 - 40°CA temperature of 37°C is commonly used.[1]
Substrate (Arogenate) Concentration 0.1 - 1 mMShould be around the Km value for kinetic studies.
Enzyme Concentration VariableShould be in the linear range of the assay.

Experimental Protocols

Protocol 1: Fluorescence-Based Arogenate Dehydratase Assay

This protocol is adapted from methods used for plant ADT assays and involves the direct measurement of phenylalanine production by its intrinsic fluorescence.

Materials:

  • Enzyme extract (crude or partially purified)

  • Arogenate solution (e.g., 10 mM in 20 mM Tris-HCl, pH 8.0)

  • Assay buffer: 20 mM Tris-HCl, pH 8.0

  • Stop solution: e.g., Methanol

  • L-phenylalanine standard solutions for calibration curve

  • Fluorometer with excitation at ~260 nm and emission at ~282 nm

  • Microcentrifuge tubes or 96-well plates suitable for fluorescence measurements

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or well of a 96-well plate, combine the following:

    • Assay buffer

    • Enzyme extract

    • Pre-warm the mixture to the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the arogenate solution to the reaction mixture to a final concentration of, for example, 250 µM.[1] The total reaction volume can be around 12 µL or scaled up as needed.[1]

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).[1] Ensure the reaction time is within the linear range of product formation.

  • Stop the reaction: Terminate the reaction by adding a stop solution, such as 10 µL of methanol.[1]

  • Centrifuge: If the sample is cloudy, centrifuge to pellet any precipitates.

  • Measure fluorescence: Transfer the supernatant to a suitable cuvette or plate and measure the fluorescence.

  • Controls:

    • No-enzyme control: Replace the enzyme extract with an equal volume of extraction buffer.

    • No-substrate control: Replace the arogenate solution with an equal volume of assay buffer.

  • Quantification: Create a standard curve using known concentrations of L-phenylalanine. Use this curve to determine the concentration of phenylalanine produced in your reactions.

Protocol 2: HPLC-Based Quantification of Phenylalanine

For a more accurate quantification and to avoid interference from other fluorescent compounds, the phenylalanine produced can be measured by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reaction mixture from the ADT assay (after stopping the reaction)

  • HPLC system with a C18 column and a UV or fluorescence detector[14][16]

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like sodium acetate or dihydrogen-phosphate solution)[14][15]

  • L-phenylalanine standards

Procedure:

  • Prepare samples: After stopping the ADT reaction, centrifuge the samples to remove any precipitate.

  • HPLC analysis:

    • Inject a specific volume of the supernatant onto the HPLC column.

    • Run the HPLC with an appropriate mobile phase and flow rate. An isocratic elution is often sufficient.[16][17]

    • Detect phenylalanine using a UV detector (e.g., at 210 nm) or a fluorescence detector (e.g., excitation at 210 nm, emission at 302 nm).[14][16]

  • Quantification: Generate a standard curve by injecting known concentrations of L-phenylalanine. Use the peak areas from your samples to calculate the amount of phenylalanine produced.

Visualizations

Arogenate_Dehydratase_Reaction cluster_reaction Enzymatic Reaction cluster_inhibition Feedback Inhibition Arogenate Arogenate Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) H2O H2O CO2 CO2 Arogenate_Dehydratase Arogenate Dehydratase Phe_inhibitor Phenylalanine ADT_inhibited Arogenate Dehydratase Phe_inhibitor->ADT_inhibited Inhibits

Caption: The enzymatic reaction catalyzed by arogenate dehydratase and its feedback inhibition.

ADT_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_detection Product Detection Tissue_Homogenization Tissue Homogenization (with protease inhibitors) Crude_Extract Crude Extract Tissue_Homogenization->Crude_Extract Partial_Purification Partial Purification (e.g., (NH4)2SO4 precipitation) Crude_Extract->Partial_Purification Desalting Desalting (e.g., PD-10 column) Partial_Purification->Desalting Enzyme_Sample Enzyme Sample Desalting->Enzyme_Sample Reaction_Setup Set up reaction: Enzyme + Buffer + Arogenate Enzyme_Sample->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Fluorescence_Measurement Fluorescence Measurement Stop_Reaction->Fluorescence_Measurement Direct HPLC_Analysis HPLC Analysis Stop_Reaction->HPLC_Analysis Alternative Data_Analysis Data Analysis and Quantification Fluorescence_Measurement->Data_Analysis HPLC_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of Arogenate and Prephenate Metabolism in Aromatic Amino Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of the essential aromatic amino acids, phenylalanine and tyrosine, is a fundamental metabolic process in plants, bacteria, and fungi. Central to these pathways are two key intermediates: arogenate and prephenate. The metabolic routes originating from these molecules represent distinct evolutionary strategies for producing phenylalanine and tyrosine. This guide provides a comprehensive comparative analysis of arogenate and prephenate metabolism, supported by quantitative kinetic data and detailed experimental protocols to aid researchers in understanding and manipulating these critical biosynthetic pathways.

Overview of the Metabolic Pathways

Phenylalanine and tyrosine biosynthesis from chorismate, the final product of the shikimate pathway, can proceed through two primary routes: the arogenate pathway and the prephenate pathway (also referred to as the phenylpyruvate and 4-hydroxyphenylpyruvate pathways, respectively).

  • The Arogenate Pathway: In this pathway, prephenate is first transaminated to form arogenate. Arogenate then serves as a branch point. It can be converted to phenylalanine by arogenate dehydratase (ADT) or to tyrosine by arogenate dehydrogenase. This pathway is predominant in most plants and some microorganisms.[1][2]

  • The Prephenate Pathway: In this route, prephenate itself is the branch point. It can be converted to phenylpyruvate by prephenate dehydratase (PDT) or to 4-hydroxyphenylpyruvate by prephenate dehydrogenase. These keto acids are then transaminated to yield phenylalanine and tyrosine, respectively. This pathway is common in many microorganisms, such as Escherichia coli.[3][4]

Comparative Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in each pathway are critical determinants of the metabolic flux towards phenylalanine and tyrosine. The following tables summarize the available kinetic parameters for the primary enzymes involved in arogenate and prephenate metabolism from various organisms.

Table 1: Kinetic Parameters of Dehydratases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Arogenate Dehydratase (ADT) Sorghum bicolorArogenate320--
Arabidopsis thaliana (ADT1)Arogenate800-30003.2-6.1-
Arabidopsis thaliana (ADT2)Arogenate---
Chloroflexus tepidumArogenate-5.4-
Prephenate Dehydratase (PDT) Bacillus subtilis (BacA)Prephenate1704.0824,000
Pseudomonas aeruginosaPrephenate---
Escherichia coliPrephenate---
Chloroflexus tepidumPrephenate-0.27-

Note: A dash (-) indicates that the data was not available in the cited sources.

Table 2: Kinetic Parameters of Dehydrogenases

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Arogenate Dehydrogenase Synechocystis sp. PCC6803Arogenate---
Neisseria gonorrhoeaeArogenate---
Prephenate Dehydrogenase Escherichia coliPrephenate---
Aquifex aeolicusPrephenate---
Neisseria gonorrhoeaePrephenate---

Note: A dash (-) indicates that the data was not available in the cited sources.

Allosteric Regulation: A Key Differentiator

A significant difference between the arogenate and prephenate pathways lies in their allosteric regulation. Feedback inhibition by the final products, phenylalanine and tyrosine, plays a crucial role in controlling the metabolic flux.

In many organisms utilizing the prephenate pathway , such as E. coli, prephenate dehydratase is allosterically inhibited by phenylalanine, and prephenate dehydrogenase is inhibited by tyrosine.[5][6] This provides a direct mechanism to downregulate the synthesis of each amino acid when it is abundant.

In contrast, the regulation of the arogenate pathway can be more complex. In some plants, arogenate dehydratase is subject to feedback inhibition by phenylalanine.[7][8] However, the emergence of vascular plants has been linked to the evolution of arogenate dehydratase isoforms with relaxed feedback inhibition by phenylalanine.[7] This adaptation is thought to have been crucial for the massive production of phenylalanine-derived compounds like lignin, a key component of vascular tissues.[7] Similarly, arogenate dehydrogenase is often regulated by tyrosine.[5]

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to the comparative analysis of these metabolic pathways. Below are detailed methodologies for assaying the key enzymes.

Arogenate Dehydratase (ADT) Assay[9][10]

This assay measures the production of phenylalanine from arogenate.

Principle: The formation of phenylalanine is monitored. In a coupled spectrophotometric assay, the phenylalanine produced is converted to phenylpyruvate by an aromatic aminotransferase in the presence of 2-ketoglutarate, and the increase in absorbance at 320 nm due to phenylpyruvate formation is measured.[9] Alternatively, phenylalanine can be detected and quantified using HPLC or GC-MS following derivatization.[10]

Reagents:

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM dithiothreitol, 10% glycerol.[10]

  • Substrate: L-arogenate solution (typically 250 µM).[10]

  • For coupled assay: Aromatic aminotransferase, 2-ketoglutarate.

  • For chromatography: Derivatization agents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide for GC-MS or Pico-tag system for HPLC), internal standard (e.g., alanine).[10]

  • Stop Solution: Methanol.[10]

Procedure:

  • Prepare the reaction mixture containing the assay buffer and L-arogenate.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).[10]

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a specific time (e.g., 15 minutes).[10]

  • Stop the reaction by adding a stop solution (e.g., methanol).[10]

  • For the coupled assay, continuously monitor the change in absorbance at 320 nm.

  • For chromatographic analysis, derivatize the sample and analyze by HPLC or GC-MS to quantify the phenylalanine produced.[10]

Prephenate Dehydratase (PDT) Assay

This assay measures the formation of phenylpyruvate from prephenate.

Principle: The conversion of prephenate to phenylpyruvate is monitored by the increase in absorbance at 320 nm in a basic solution (pH > 10), where phenylpyruvate has a high extinction coefficient.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Substrate: Prephenate solution.

  • Stop/Developing Solution: 1 N NaOH.

Procedure:

  • Prepare the reaction mixture containing the assay buffer and prephenate.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate for a specific time.

  • Stop the reaction and develop the chromophore by adding 1 N NaOH.

  • Measure the absorbance at 320 nm.

Arogenate Dehydrogenase Assay[11]

This assay measures the NAD(P)H produced during the conversion of arogenate to tyrosine.

Principle: The oxidative decarboxylation of arogenate to tyrosine is coupled to the reduction of NAD+ or NADP+ to NAD(P)H. The increase in absorbance at 340 nm due to NAD(P)H formation is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5.

  • Substrates: L-arogenate and NAD+ or NADP+.

Procedure:

  • Prepare the reaction mixture containing the assay buffer, L-arogenate, and NAD+ or NADP+.

  • Pre-incubate the mixture in a spectrophotometer cuvette at the desired temperature.

  • Initiate the reaction by adding the enzyme extract.

  • Continuously monitor the increase in absorbance at 340 nm.

Prephenate Dehydrogenase Assay[12]

This assay measures the NAD(P)H produced during the conversion of prephenate to 4-hydroxyphenylpyruvate.

Principle: The oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate is coupled to the reduction of NAD+ or NADP+ to NAD(P)H. The increase in absorbance at 340 nm due to NAD(P)H formation is monitored spectrophotometrically.[11]

Reagents:

  • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5.[11]

  • Substrates: Prephenate and NAD+ or NADP+.[11]

Procedure:

  • Prepare the reaction mixture containing the assay buffer, prephenate, and NAD+ or NADP+.[11]

  • Pre-incubate the mixture in a spectrophotometer cuvette at the desired temperature.[11]

  • Initiate the reaction by adding the enzyme extract.

  • Continuously monitor the increase in absorbance at 340 nm.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways and a general experimental workflow for enzyme characterization.

Arogenate_Prephenate_Pathways cluster_0 Shikimate Pathway cluster_1 Arogenate & Prephenate Pathways Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (PDT) p_Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate Dehydrogenase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase Phenylpyruvate->Phenylalanine Aminotransferase p_Hydroxyphenylpyruvate->Tyrosine Aminotransferase

Caption: Metabolic pathways of phenylalanine and tyrosine biosynthesis.

Enzyme_Characterization_Workflow cluster_0 Experimental Workflow start Gene Cloning & Expression purification Protein Purification start->purification assay Enzyme Activity Assay purification->assay kinetics Kinetic Parameter Determination (Km, kcat) assay->kinetics regulation Allosteric Regulation Studies assay->regulation end Comparative Analysis kinetics->end regulation->end

Caption: Workflow for enzyme characterization.

Conclusion

The choice between the arogenate and prephenate pathways for aromatic amino acid biosynthesis has significant implications for the metabolic economy and regulatory strategies of an organism. The arogenate pathway, prevalent in plants, appears to have evolved to support the high-flux demands for phenylalanine required for the synthesis of complex polymers like lignin. In contrast, the prephenate pathway, common in many microbes, offers a more direct and tightly regulated route for the synthesis of these essential amino acids. Understanding the kinetic and regulatory differences between the enzymes of these two pathways is crucial for metabolic engineering efforts aimed at enhancing the production of aromatic amino acids and their valuable derivatives in various biological systems. The data and protocols presented in this guide provide a foundation for further research in this important area of metabolism.

References

A Comparative Guide to the Validation of the Arogenate Pathway Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arogenate pathway is a crucial metabolic route for the biosynthesis of the aromatic amino acids L-phenylalanine (Phe) and L-tyrosine (Tyr) in plants, bacteria, and fungi.[1][2][3] Unlike animals, which must obtain these essential amino acids from their diet, many organisms synthesize them de novo starting from the shikimate pathway intermediate, chorismate.[1][2] This guide provides a comparative overview of the arogenate pathway's validation, presenting key experimental data, detailed protocols for cornerstone experiments, and visual diagrams to elucidate the pathway and its validation workflow.

The pathway proceeds in a branched manner. First, chorismate is converted to prephenate by chorismate mutase . Prephenate is then transaminated to form L-arogenate by prephenate aminotransferase . Arogenate serves as the final branch point.[4] Arogenate dehydratase (ADT) catalyzes the formation of phenylalanine, while arogenate dehydrogenase (ADH) produces tyrosine.[1][4] While this pathway is the predominant route in plants, some microorganisms utilize an alternative route via phenylpyruvate.[3][5] Validating the specific route and characterizing its enzymes are critical for understanding metabolism, engineering crops, and identifying novel antimicrobial targets.[6]

Data Presentation: Comparative Enzyme Kinetics

The catalytic efficiency of arogenate pathway enzymes, particularly arogenate dehydratase (ADT), varies across different species and even among isoenzymes within a single organism. This variation often reflects the metabolic needs and regulatory strategies of the species. The following table summarizes key kinetic parameters for ADT from several plant species, highlighting their substrate preference for arogenate over prephenate.

SpeciesEnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Arabidopsis thalianaADT1Arogenate4000.421,050[7]
Prephenate2,1000.0838[7]
ADT2Arogenate4003.067,650[7]
Prephenate2,5000.60240[7]
ADT3Arogenate1,1001.251,140[7]
ADT4Arogenate1,4000.69490[7]
ADT5Arogenate1,3000.81620[7]
ADT6Arogenate6000.941,560[7]
Prephenate3,1000.0516[7]
Petunia hybridaADT1Arogenate1790.271,480[8]
ADT2Arogenate66.71.2318,510[8]
Prephenate7520.0680[8]
ADT3Arogenate48.80.194,000[8]
Prephenate465.80.01230[8]
Sorghum bicolorADTArogenate320N/AN/A[9]

Note: ADT3, ADT4, and ADT5 from Arabidopsis thaliana showed no detectable activity with prephenate under standard assay conditions.[7] N/A indicates data not available.

Visualizing the Pathway and Experimental Workflow

Diagrams are essential for conceptualizing complex biological processes. Below are Graphviz-generated diagrams of the arogenate pathway and a typical experimental workflow for its validation.

Arogenate_Pathway cluster_shikimate Shikimate Pathway cluster_arogenate Arogenate Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate Mutase Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase (ADH)

Figure 1: The Arogenate Pathway for Phenylalanine and Tyrosine Biosynthesis.

Experimental_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation A Gene Identification (e.g., BLAST search) B Sequence & Domain Analysis A->B C Gene Cloning & Vector Construction B->C D Heterologous Expression (e.g., in E. coli) C->D H Generate Knockout/RNAi Mutant Lines C->H E Protein Purification (e.g., Affinity Chromatography) D->E F Enzyme Kinetic Assay (Spectrophotometry/HPLC) E->F G Determine Km, kcat F->G I Metabolite Profiling (LC-MS analysis of Phe/Tyr) H->I J Phenotypic Analysis I->J

Figure 2: Experimental Workflow for Validating an Arogenate Pathway Enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide generalized protocols for key experiments used in the validation of the arogenate pathway.

Heterologous Expression and Purification of Arogenate Pathway Enzymes

This protocol describes the expression of a plant arogenate pathway enzyme (e.g., ADT) in Escherichia coli for subsequent purification and characterization.[10][11]

  • Objective: To produce a sufficient quantity of pure, active enzyme for in vitro assays.

  • Principle: The gene of interest is cloned into an expression vector, which is then introduced into E. coli. The bacteria are induced to produce the target protein, often with an affinity tag (e.g., 6xHis-tag) that facilitates purification.[12]

  • Methodology:

    • Gene Cloning: Amplify the full-length coding sequence of the target gene (e.g., AtADT1) from cDNA. Clone the PCR product into a suitable expression vector (e.g., pET-28a) containing an N-terminal or C-terminal affinity tag.

    • Transformation: Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Protein Expression:

      • Grow a 50 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

      • Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

      • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

      • Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

    • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells using sonication on ice.

    • Purification:

      • Clarify the lysate by centrifugation to remove cell debris.

      • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (lysis buffer without lysozyme).

      • Wash the column with several volumes of wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

      • Elute the target protein with elution buffer containing a high concentration of imidazole (e.g., 250 mM).

    • Buffer Exchange: Desalt and exchange the buffer of the purified protein solution into a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.[1]

    • Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay.

Enzyme Kinetic Assays

The following protocols are for determining the activity of the two key enzymes at the final branch point of the pathway.

A. Arogenate Dehydrogenase (ADH) Assay

  • Objective: To measure the rate of tyrosine formation from arogenate.

  • Principle: This assay relies on the NAD(P)⁺-dependent oxidative decarboxylation of arogenate. The activity is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.[1]

  • Methodology:

    • Prepare a reaction mixture in a quartz cuvette containing assay buffer (e.g., 100 mM Tris-HCl, pH 8.5), a saturating concentration of NAD⁺ or NADP⁺, and varying concentrations of the substrate, L-arogenate.

    • Equilibrate the mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a known amount of purified ADH enzyme.

    • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

    • Calculate the initial reaction velocity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

    • Repeat the assay with different arogenate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

B. Arogenate Dehydratase (ADT) Assay

  • Objective: To measure the rate of phenylalanine formation from arogenate.

  • Principle: The formation of phenylalanine from arogenate does not involve a cofactor that can be easily monitored spectrophotometrically. Therefore, product formation is typically quantified by separating the product (Phe) from the substrate (arogenate) using High-Performance Liquid Chromatography (HPLC).[1][13]

  • Methodology:

    • Set up reaction mixtures (e.g., 50 µL total volume) containing assay buffer (e.g., 20 mM Tris-HCl, pH 8.0) and varying concentrations of L-arogenate.

    • Equilibrate the tubes to the desired temperature (e.g., 37°C).

    • Initiate the reactions by adding a known amount of purified ADT enzyme.

    • Incubate for a fixed time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a quenching agent, such as an equal volume of methanol.[13]

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of phenylalanine produced. Phenylalanine can be detected by its native fluorescence or after derivatization with an agent like o-phthalaldehyde (OPA).[1]

    • Calculate initial velocities and determine kinetic parameters as described for the ADH assay.

Metabolite Profiling in Knockout Mutants
  • Objective: To confirm the in vivo function of an arogenate pathway gene by analyzing the metabolic consequences of its disruption.

  • Principle: If a gene (e.g., ADT) is essential for phenylalanine biosynthesis, its knockout should lead to a significant reduction in the cellular pool of phenylalanine. This change can be detected using mass spectrometry-based metabolomics.[4]

  • Methodology:

    • Plant Material: Grow wild-type and confirmed homozygous T-DNA knockout mutant plants (e.g., adt mutants) under identical conditions.[4]

    • Sample Collection: Harvest specific tissues (e.g., leaves, roots, or stems) at the desired developmental stage, immediately flash-freeze them in liquid nitrogen, and store them at -80°C to quench metabolic activity.

    • Metabolite Extraction:

      • Grind the frozen tissue to a fine powder under liquid nitrogen.

      • Extract soluble metabolites by adding a pre-chilled extraction solvent (e.g., 50% aqueous methanol) at a fixed tissue-to-solvent ratio (e.g., 100 mg fresh weight per 1 mL solvent).[14]

      • Incubate the mixture (e.g., at 65°C for 2 hours with periodic vortexing) to ensure thorough extraction.[14]

      • Centrifuge the samples at high speed and transfer the supernatant to a new tube.

    • LC-MS Analysis:

      • Analyze the extracted metabolites using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

      • Separate the compounds using a suitable chromatography method (e.g., reverse-phase or HILIC).

      • Detect and quantify the mass-to-charge ratio (m/z) of the target metabolites (phenylalanine and tyrosine) and their corresponding stable isotope-labeled internal standards.

    • Data Analysis: Compare the normalized abundance of phenylalanine and tyrosine between the wild-type and mutant lines. A significant decrease in phenylalanine in an adt mutant would validate the enzyme's role in its synthesis.

References

A Comparative Guide to Arogenate Dehydratase Isoforms: Functional Divergence in Phenylalanine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of arogenate dehydratase (ADT) isoforms, key enzymes in the biosynthesis of phenylalanine. Phenylalanine is an essential amino acid and a precursor for a vast array of secondary metabolites vital for plant growth, development, and defense, as well as being a focal point in drug development. Understanding the functional nuances of different ADT isoforms is critical for metabolic engineering and the development of targeted therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biochemical pathways.

Data Presentation: A Quantitative Look at ADT Isoform Activity

The enzymatic efficiency and substrate preference of ADT isoforms vary significantly, indicating specialized roles within the organism. The following tables summarize the kinetic parameters for ADT isoforms from Arabidopsis thaliana, Petunia hybrida, and Sorghum bicolor.

Table 1: Kinetic Parameters of Arabidopsis thaliana ADT Isoforms

IsoformSubstrateKcat/Km (M⁻¹s⁻¹)Reference
ADT1Arogenate1050[1]
Prephenate38[1]
ADT2Arogenate7650[1]
Prephenate240[1]
ADT3Arogenate1140[1]
PrephenateNot a substrate[1]
ADT4Arogenate490[1]
PrephenateNot a substrate[1]
ADT5Arogenate620[1]
PrephenateNot a substrate[1]
ADT6Arogenate1560[1]
Prephenate16[1]

Table 2: Kinetic Parameters of Petunia hybrida ADT Isoforms

IsoformSubstrateKm (mM)Vmax (pkat/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ADT1Arogenate0.1796,2340.2671.48[2]
Prephenaten.d.n.d.n.d.n.d.[2]
ADT2Arogenate0.066730,2771.23118.51[2]
Prephenate0.7521,4730.0600.08[2]
ADT3Arogenate0.04884,4640.1944.00[2]
Prephenate0.46582800.0120.026[2]

n.d. - not determined

Table 3: Kinetic and Regulatory Properties of Sorghum bicolor ADT

ParameterValueReference
Km for arogenate0.32 mM[3]
Ki for phenylalanine24 µM[3]
Ka for tyrosine2.5 µM[3]

Mandatory Visualization

The following diagrams illustrate the central phenylalanine biosynthesis pathway and a typical experimental workflow for characterizing ADT isoforms.

Phenylalanine_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate Dehydratase (ADT1, 2, 6) Phenylalanine_plastid Phenylalanine Arogenate->Phenylalanine_plastid Arogenate Dehydratase (ADT1-6) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate dehydrogenase Phenylalanine_cytosol Phenylalanine Phenylalanine_plastid->Phenylalanine_cytosol Phenylpyruvate->Phenylalanine_cytosol Aromatic amino acid aminotransferase Phenylalanine_cytosol->Arogenate Feedback Inhibition Proteins Proteins Phenylalanine_cytosol->Proteins Phenylpropanoids Phenylpropanoids (Lignin, Flavonoids, Anthocyanins) Phenylalanine_cytosol->Phenylpropanoids

Caption: Phenylalanine biosynthesis pathway in plants.

ADT_Characterization_Workflow cluster_functional_assays Functional Assays cluster_in_vivo_analysis In Vivo Analysis Gene_Identification ADT Gene Identification (e.g., BLAST, phylogenetic analysis) Cloning Cloning of ADT Isoforms (e.g., into expression vectors) Gene_Identification->Cloning Knockout_Mutant_Analysis Knockout Mutant Analysis (Phenotypic characterization) Gene_Identification->Knockout_Mutant_Analysis Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Heterologous_Expression Yeast_Complementation Yeast Complementation Assay (e.g., pha2 mutant) Cloning->Yeast_Complementation Subcellular_Localization Subcellular Localization (e.g., GFP fusion proteins) Cloning->Subcellular_Localization Protein_Purification Protein Purification (e.g., Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Kinetics Enzyme Kinetics (Determine Km, kcat, Vmax) Protein_Purification->Enzyme_Kinetics Substrate_Specificity Substrate Specificity (Arogenate vs. Prephenate) Protein_Purification->Substrate_Specificity Feedback_Inhibition Feedback Inhibition Assay (e.g., by Phenylalanine) Protein_Purification->Feedback_Inhibition

Caption: Experimental workflow for ADT characterization.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Arogenate Dehydratase Enzyme Assay

This protocol is adapted from methodologies used in the characterization of Arabidopsis and Petunia ADT isoforms.[2][4]

  • Protein Expression and Purification:

    • Clone the full-length coding sequence of the ADT isoform into a suitable expression vector (e.g., pET vectors for E. coli) with an affinity tag (e.g., His-tag, Nus-tag).

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow cultures at an appropriate temperature (e.g., 16-25°C) to enhance soluble protein production.

    • Harvest cells by centrifugation and lyse them using sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Clarify the lysate by centrifugation and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 7.5), the purified ADT enzyme, and the substrate (arogenate or prephenate).

    • Initiate the reaction by adding the substrate and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an acid (e.g., 1 M HCl).

    • Quantify the product (phenylalanine or phenylpyruvate) using high-performance liquid chromatography (HPLC) or a spectrophotometric method.[5] For phenylalanine, derivatization may be required prior to HPLC analysis.

    • Determine kinetic parameters (Km, Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Yeast Complementation Assay

This assay is used to determine the in vivo activity of ADT isoforms, particularly their ability to function as prephenate dehydratases (PDTs).[6][7]

  • Yeast Strain and Plasmids:

    • Use a Saccharomyces cerevisiae mutant strain deficient in PDT activity, such as the pha2 mutant, which cannot grow on media lacking phenylalanine.

    • Clone the coding sequences of the ADT isoforms into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Complementation:

    • Transform the ADT expression constructs into the pha2 mutant yeast strain using a standard lithium acetate method.

    • Select for transformants on appropriate selection media (e.g., synthetic complete medium lacking uracil for pYES2-based plasmids).

    • To test for complementation, spot serial dilutions of the transformed yeast cells onto minimal medium lacking phenylalanine and containing galactose to induce gene expression.

    • As a control, spot the same dilutions on medium containing phenylalanine.

    • Incubate the plates at 30°C and monitor for growth over several days. Growth on the phenylalanine-deficient medium indicates that the ADT isoform has sufficient PDT activity to rescue the mutant phenotype.

Subcellular Localization using Green Fluorescent Protein (GFP) Fusions

This method is used to visualize the intracellular location of ADT isoforms.[8][9]

  • Vector Construction:

    • Create fusion constructs by cloning the full-length coding sequence of the ADT isoforms in-frame with a fluorescent reporter gene, such as GFP or its variants (e.g., CFP, YFP), in a plant expression vector (e.g., under the control of the CaMV 35S promoter).

  • Transient Expression in Nicotiana benthamiana or Protoplasts:

    • Introduce the fusion constructs into Agrobacterium tumefaciens.

    • Infiltrate the Agrobacterium suspension into the leaves of young N. benthamiana plants.

    • Alternatively, transform the constructs into protoplasts isolated from a suitable plant species (e.g., Arabidopsis).

  • Confocal Microscopy:

    • After 2-3 days of expression, excise small sections of the infiltrated leaves or observe the transformed protoplasts using a confocal laser scanning microscope.

    • Excite the fluorescent protein with the appropriate laser wavelength and capture the emission signals.

    • Co-express with known organelle markers (e.g., a mitochondrial or chloroplast-targeted fluorescent protein) to confirm the specific subcellular localization. For example, chlorophyll autofluorescence can be used to identify chloroplasts.[10]

Functional Comparison of ADT Isoforms

Arogenate dehydratases are a family of enzymes that catalyze the final step in phenylalanine biosynthesis in plants.[4] While all isoforms share this primary function, they exhibit significant differences in their enzymatic properties, subcellular localization, and physiological roles.

In Arabidopsis thaliana, six ADT isoforms have been identified (ADT1-6).[1] Kinetic studies have revealed that ADT1, ADT2, and ADT6 possess dual substrate specificity, being able to utilize both arogenate and prephenate, although their catalytic efficiency is much higher with arogenate.[1] In contrast, ADT3, ADT4, and ADT5 are highly specific for arogenate.[1] This suggests that while the arogenate pathway is the primary route for phenylalanine biosynthesis, a prephenate route may also be active under certain conditions or in specific tissues.

The differential expression and regulation of ADT isoforms contribute to their distinct physiological functions. For instance, in Arabidopsis, different ADT isoforms have been shown to have non-redundant roles in processes such as lignin and anthocyanin biosynthesis.[11][12] This functional specialization allows for precise control over the allocation of phenylalanine to various metabolic pathways.

Subcellular localization studies have shown that most ADT isoforms are located in the stroma of chloroplasts and plastids, consistent with the localization of the shikimate pathway.[8][10] However, some isoforms exhibit unique localization patterns. For example, Arabidopsis ADT2 has been found to localize to the chloroplast division machinery, suggesting a moonlighting function in addition to its catalytic role.[8] Furthermore, ADT5 has been observed in the nucleus, hinting at a potential role in transcriptional regulation.[8]

Feedback inhibition by phenylalanine is a key regulatory mechanism of the phenylalanine biosynthetic pathway.[13][14] The sensitivity of ADT isoforms to this feedback inhibition can vary, providing another layer of metabolic control. Isoforms with relaxed feedback inhibition may be responsible for the massive production of phenylalanine required for the synthesis of secondary metabolites like lignin.[13]

References

A Comparative Guide to Arogenic Acid Biosynthesis in Plants and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of arogenic acid biosynthesis pathways in plants and bacteria, highlighting key enzymatic differences and regulatory mechanisms. The information presented is supported by experimental data and detailed methodologies to assist in research and development endeavors targeting these essential metabolic routes.

Overview of this compound Biosynthesis

This compound is a crucial intermediate in the biosynthesis of the aromatic amino acids, L-phenylalanine and L-tyrosine. While both plants and bacteria synthesize these essential amino acids, the predominant pathways and the enzymes involved exhibit significant differences. In higher plants, the arogenate pathway is the primary route for the synthesis of both phenylalanine and tyrosine.[1][2] Conversely, many bacteria utilize the prephenate pathway for phenylalanine synthesis and the arogenate pathway for tyrosine synthesis.

The biosynthesis of this compound begins with the conversion of chorismate to prephenate, a reaction catalyzed by the enzyme chorismate mutase. In the subsequent step, which distinguishes the plant and bacterial pathways, prephenate is transaminated by prephenate aminotransferase to yield arogenate. From arogenate, distinct enzymes, arogenate dehydratase and arogenate dehydrogenase, catalyze the formation of phenylalanine and tyrosine, respectively.

Comparative Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in this compound biosynthesis differ between plants and bacteria. The following table summarizes the available kinetic data for these enzymes from representative organisms.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Optimal pH
Chorismate Mutase Arabidopsis thalianaChorismate----
Escherichia coliChorismate45721.6 x 10⁶7.3[3]
Prephenate Aminotransferase Arabidopsis thalianaPrephenate----
Synechocystis sp. PCC 6803Prephenate---8.0[1]
Arogenate Dehydratase Arabidopsis thaliana (ADT1)Arogenate--1050-
Arabidopsis thaliana (ADT2)Arogenate--7650-
Arabidopsis thaliana (ADT3)Arogenate--1140-
Arabidopsis thaliana (ADT4)Arogenate--490-
Arabidopsis thaliana (ADT5)Arogenate--620-
Arabidopsis thaliana (ADT6)Arogenate--1560-
Pseudomonas aeruginosaArogenate----
Prephenate Dehydratase Escherichia coliPrephenate1000313.1 x 10⁴4.9[3]
Arogenate Dehydrogenase Arabidopsis thaliana (TyrAAT1)Arogenate----
Arabidopsis thaliana (TyrAAT2)Arogenate----
Synechocystis sp. PCC 6803Arogenate----
Prephenate Dehydrogenase Escherichia coliPrephenate----

Signaling Pathways and Experimental Workflows

To visualize the differences in the biosynthetic pathways and a typical experimental approach for their characterization, the following diagrams are provided.

Arogenic_Acid_Biosynthesis_Comparison cluster_plants Plants (e.g., Arabidopsis thaliana) cluster_bacteria Bacteria (e.g., Escherichia coli) Chorismate_p Chorismate Prephenate_p Prephenate Chorismate_p->Prephenate_p Chorismate Mutase Arogenate_p Arogenate Prephenate_p->Arogenate_p Prephenate Aminotransferase Phenylalanine_p L-Phenylalanine Arogenate_p->Phenylalanine_p Arogenate Dehydratase Tyrosine_p L-Tyrosine Arogenate_p->Tyrosine_p Arogenate Dehydrogenase Chorismate_b Chorismate Prephenate_b Prephenate Chorismate_b->Prephenate_b Chorismate Mutase Phenylpyruvate_b Phenylpyruvate Prephenate_b->Phenylpyruvate_b Prephenate Dehydratase Arogenate_b Arogenate Prephenate_b->Arogenate_b Prephenate Aminotransferase pHPPA_b 4-Hydroxyphenylpyruvate Prephenate_b->pHPPA_b Prephenate Dehydrogenase Phenylalanine_b L-Phenylalanine Phenylpyruvate_b->Phenylalanine_b Aminotransferase Tyrosine_b L-Tyrosine Arogenate_b->Tyrosine_b Arogenate Dehydrogenase pHPPA_b->Tyrosine_b Aminotransferase Experimental_Workflow cluster_workflow Experimental Workflow for Enzyme Characterization start Gene Identification & Cloning expression Recombinant Protein Expression (e.g., E. coli) start->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification assay_dev Enzyme Assay Development purification->assay_dev kinetics Kinetic Parameter Determination (Km, kcat) assay_dev->kinetics regulation Inhibition/Activation Studies kinetics->regulation end Comparative Analysis regulation->end

References

A Researcher's Guide to Metabolic Flux Analysis of the Arogenate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the in vivo rates (fluxes) of metabolic pathways, providing a functional readout of cellular metabolism that goes beyond static measurements of metabolite concentrations. This guide offers a comparative overview of MFA techniques as applied to the arogenate pathway, a critical route for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine. Understanding the flux through this pathway is paramount for applications ranging from metabolic engineering of microorganisms for industrial production to the development of herbicides and antimicrobial agents.

The Arogenate Pathway: A Central Hub in Aromatic Amino Acid Biosynthesis

The arogenate pathway is the primary route for phenylalanine and tyrosine biosynthesis in plants and many microorganisms.[1] It begins with the conversion of chorismate, the final product of the shikimate pathway, and proceeds through a series of enzymatic steps to yield these essential amino acids. The pathway is a key branch point in metabolism, and the regulation of flux through its enzymes is crucial for cellular homeostasis.

Below is a diagram illustrating the core reactions of the arogenate pathway.

Arogenate_Pathway Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Arogenate Arogenate Prephenate->Arogenate Prephenate aminotransferase Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate dehydrogenase

Core reactions of the arogenate pathway for phenylalanine and tyrosine biosynthesis.

Methodologies for Metabolic Flux Analysis

Several techniques can be employed to quantify metabolic fluxes, with 13C-based MFA being the most prominent and accurate.[2][3] This approach involves feeding cells a 13C-labeled substrate and measuring the incorporation of the label into downstream metabolites. The resulting labeling patterns are then used to constrain a metabolic model and calculate intracellular fluxes.

A general workflow for a 13C-MFA experiment is depicted below.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A 1. Cell Culture with 13C-Labeled Substrate B 2. Quenching of Metabolism A->B C 3. Metabolite Extraction and Hydrolysis B->C D 4. Analytical Measurement (GC-MS or LC-MS/MS) C->D E 5. Mass Isotopomer Distribution Analysis D->E Labeling Data F 6. Flux Estimation using Metabolic Model E->F G 7. Statistical Analysis and Flux Map Generation F->G

A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Comparison of Key Methodological Approaches

Method Principle Advantages Disadvantages Typical Application to Arogenate Pathway
Stationary 13C-MFA Assumes metabolic and isotopic steady state. Cells are cultured with a 13C-labeled substrate for a duration sufficient to achieve a constant labeling pattern in metabolites.Robust and well-established methodology.[4] Simpler data analysis compared to non-stationary methods.Requires the assumption of steady state, which may not hold true in all experimental conditions. Can be time-consuming to reach isotopic steady state.Determining the flux distribution through the arogenate pathway in microorganisms grown under stable, defined conditions (e.g., chemostat culture).
Non-stationary 13C-MFA Measures the change in isotopic labeling over time. This approach does not require the assumption of isotopic steady state.Provides more information about pathway dynamics and can resolve fluxes that are difficult to determine with stationary MFA.[5][6] Applicable to systems that do not reach a steady state.More complex experimental design and data analysis. Requires rapid sampling and quenching methods.Investigating the dynamic response of the arogenate pathway to environmental perturbations or genetic modifications in plant systems.
Flux Balance Analysis (FBA) A computational method that predicts metabolic flux distributions based on a stoichiometric model of metabolism and a defined objective function (e.g., maximization of biomass).[7][8][9]Does not require isotopic labeling experiments. Can be applied to genome-scale metabolic models.Provides a theoretical flux distribution, which may not reflect the actual in vivo fluxes. The choice of objective function can significantly influence the results.Predicting the theoretical maximum flux towards phenylalanine or tyrosine production for metabolic engineering purposes.

Quantitative Flux Data for the Arogenate Pathway

Quantifying the precise flux through the arogenate pathway is challenging, and published data is sparse. The following table summarizes representative flux data from studies on Escherichia coli and Saccharomyces cerevisiae, highlighting the differences in central carbon metabolism that feeds into the aromatic amino acid biosynthetic pathways. While these studies do not provide direct flux values for the arogenate pathway enzymes, they offer insights into the precursor supply for chorismate.

Organism Condition Glucose Uptake Rate (mmol/gDW/h) Pentose Phosphate Pathway Flux (% of Glucose Uptake) Reference
Escherichia coli K-12 MG1655Anaerobic, Glucose10.5 ± 0.325.8 ± 1.2[10]
Escherichia coli CAnaerobic, Glucose3.6 ± 0.115.2 ± 0.8[10]
Escherichia coli WAnaerobic, Glucose11.2 ± 0.230.1 ± 1.5[10]
Saccharomyces cerevisiaeAerobic, Glucose-limited Chemostat1.05~30[11]
Saccharomyces cerevisiaeAerobic, Batch Culture12.8~10[11]

Note: The presented flux values for the Pentose Phosphate Pathway are indicative of the precursor (erythrose-4-phosphate) availability for the shikimate pathway, which in turn provides the substrate for the arogenate pathway.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality data for MFA. Below is a generalized protocol for stationary 13C-MFA of the arogenate pathway, focusing on the analysis of proteinogenic amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Stationary 13C-MFA for Arogenate Pathway Analysis

1. Cell Culture and Isotopic Labeling

  • Culture the cells of interest in a chemically defined medium.

  • In the exponential growth phase, switch to an identical medium containing a known mixture of 13C-labeled glucose (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose).

  • Continue the culture for a duration sufficient to achieve isotopic steady state (typically several cell doublings).

2. Quenching and Metabolite Extraction

  • Rapidly quench metabolic activity by transferring the cell culture to a cold solution (e.g., -20°C 60% methanol).

  • Centrifuge the quenched cell suspension to pellet the biomass.

  • Extract metabolites using a suitable solvent mixture (e.g., a cold chloroform/methanol/water extraction).

3. Protein Hydrolysis

  • To analyze the labeling of protein-bound amino acids, hydrolyze the cell pellet in 6 M HCl at 110°C for 24 hours.[12]

  • Dry the hydrolysate to remove the acid.

4. Derivatization for GC-MS Analysis

  • Derivatize the amino acids to make them volatile for GC analysis. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12]

  • Resuspend the dried hydrolysate in pyridine and add MTBSTFA.

  • Incubate at 60-80°C for 1 hour.

5. GC-MS Analysis

  • Analyze the derivatized amino acids on a GC-MS system.

  • The mass spectrometer is used to determine the mass isotopomer distributions of the fragment ions of phenylalanine and tyrosine.[13]

6. Data Analysis and Flux Calculation

  • Correct the raw mass isotopomer data for the natural abundance of heavy isotopes.

  • Use MFA software (e.g., INCA, OpenFLUX) to estimate the intracellular fluxes by fitting the metabolic model to the labeling data and any measured extracellular fluxes (e.g., glucose uptake, product secretion).[5][6][14][15]

  • Perform a statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

Logical Relationships in Flux Analysis Software

The choice of software for flux analysis can impact the workflow and the specific algorithms used for flux estimation. The following diagram illustrates the logical relationship between the experimental data, the metabolic model, and the outputs from two commonly used MFA software packages, INCA and OpenFLUX.

Software_Comparison cluster_inputs Inputs cluster_inca INCA cluster_openflux OpenFLUX cluster_outputs Outputs Input_Data Experimental Data (Labeling Patterns, Extracellular Fluxes) INCA INCA Software Input_Data->INCA OpenFLUX OpenFLUX Software Input_Data->OpenFLUX Metabolic_Model Metabolic Model (Stoichiometry, Atom Transitions) Metabolic_Model->INCA Metabolic_Model->OpenFLUX Flux_Map Flux Map (Quantitative Flux Values) INCA->Flux_Map Confidence_Intervals Confidence Intervals (Flux Precision) INCA->Confidence_Intervals INCA_Features Features: - Stationary & Non-stationary MFA - EMU-based approach - Statistical analysis tools OpenFLUX->Flux_Map OpenFLUX->Confidence_Intervals OpenFLUX_Features Features: - Stationary MFA - EMU framework - User-friendly interface

Logical flow from inputs to outputs for INCA and OpenFLUX software.

Conclusion

Metabolic flux analysis of the arogenate pathway provides invaluable insights into the regulation and control of aromatic amino acid biosynthesis. While stationary 13C-MFA is a robust and widely used technique, non-stationary MFA and computational approaches like FBA offer complementary information. The choice of methodology should be guided by the specific research question and the biological system under investigation. As analytical technologies and computational tools continue to advance, MFA will undoubtedly play an increasingly important role in both fundamental and applied research related to the arogenate pathway.

References

Phenylalanine Biosynthesis: A Comparative Guide to the Phenylpyruvate and Arogenate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of amino acid biosynthesis is critical. Phenylalanine, an essential aromatic amino acid, is a key building block for proteins and a precursor to a vast array of secondary metabolites vital for plant defense, signaling, and human health. In plants and microorganisms, two primary pathways contribute to its synthesis: the phenylpyruvate pathway and the arogenate pathway. This guide provides an objective comparison of the experimental evidence supporting each pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this fundamental metabolic junction.

The biosynthesis of phenylalanine begins with chorismate, the end product of the shikimate pathway. From this critical branch point, the metabolic route can diverge. The phenylpyruvate pathway, prevalent in many microorganisms, involves the conversion of prephenate to phenylpyruvate, which is then transaminated to yield phenylalanine.[1] In contrast, the arogenate pathway, considered the major route in plants, proceeds through the transamination of prephenate to arogenate, followed by the dehydration and decarboxylation of arogenate to form phenylalanine.[2][3] While the arogenate pathway is predominant in the plant kingdom, a growing body of evidence suggests that a microbial-like phenylpyruvate pathway also operates in plants, playing a significant role under certain conditions.[4][5]

Comparative Analysis of Pathway Intermediates and Enzyme Kinetics

Experimental evidence differentiating the two pathways often relies on the quantification of key enzymes and their intermediates. Genetic manipulation, such as RNA interference (RNAi) to suppress the expression of specific enzymes, has been instrumental in elucidating the primary route of phenylalanine synthesis in plants.

Table 1: Metabolite Levels in Petunia Petals with RNAi Suppression of Arogenate Dehydratase 1 (ADT1)

MetaboliteWild-Type (nmol/g FW)ADT1-RNAi Line 1 (nmol/g FW)ADT1-RNAi Line 2 (nmol/g FW)Pathway Association
Phenylalanine~180~40~35Both
ArogenateUndetectedUndetectedUndetectedArogenate
Prephenate~5~5~5Both
PhenylpyruvateBelow detection limitBelow detection limitBelow detection limitPhenylpyruvate
Shikimate~15~5~5Upstream
Data summarized from Maeda et al. (2010).[2]

The significant reduction in phenylalanine levels upon suppression of ADT1 strongly supports the arogenate pathway as the primary route for phenylalanine biosynthesis in petunia petals.[2] Interestingly, the levels of prephenate and arogenate were not significantly altered, suggesting complex regulatory feedback mechanisms within the pathway.[2]

Further evidence comes from the biochemical characterization of the key dehydratase enzymes in each pathway: arogenate dehydratase (ADT) and prephenate dehydratase (PDT). In Arabidopsis thaliana, six ADT isoforms have been identified, with varying substrate specificities.

Table 2: Kinetic Parameters of Arabidopsis thaliana Arogenate Dehydratases (ADTs)

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
ADT1 Arogenate230 ± 200.24 ± 0.011050
Prephenate2100 ± 2000.08 ± 0.0138
ADT2 Arogenate27 ± 20.21 ± 0.017650
Prephenate300 ± 300.07 ± 0.01240
ADT3 Arogenate110 ± 100.12 ± 0.011140
PrephenateNo activity--
ADT4 Arogenate490 ± 500.24 ± 0.01490
PrephenateNo activity--
ADT5 Arogenate480 ± 500.30 ± 0.01620
PrephenateNo activity--
ADT6 Arogenate110 ± 100.17 ± 0.011560
Prephenate3100 ± 3000.05 ± 0.0116
Data summarized from Cho et al. (2007).[6]

The kinetic data clearly show that all six ADT isoforms in Arabidopsis have a strong preference for arogenate as a substrate.[6] While ADT1, ADT2, and ADT6 can utilize prephenate, their catalytic efficiencies are significantly lower.[6] ADT3, ADT4, and ADT5 are essentially specific for arogenate, providing compelling biochemical evidence for the dominance of the arogenate pathway.[6]

Visualizing the Phenylalanine Biosynthetic Pathways

The following diagrams illustrate the key steps in the phenylpyruvate and arogenate pathways, starting from the common precursor, chorismate.

Phenylalanine_Biosynthesis_Pathways cluster_shikimate Shikimate Pathway cluster_phenylpyruvate Phenylpyruvate Pathway cluster_arogenate Arogenate Pathway Chorismate Chorismate Prephenate_p Prephenate Chorismate->Prephenate_p Chorismate Mutase Prephenate_a Prephenate Phenylpyruvate Phenylpyruvate Prephenate_p->Phenylpyruvate Prephenate Dehydratase (PDT) Phenylalanine_p Phenylalanine Phenylpyruvate->Phenylalanine_p Phenylpyruvate Aminotransferase Arogenate Arogenate Prephenate_a->Arogenate Prephenate Aminotransferase (PAT) Phenylalanine_a Phenylalanine Arogenate->Phenylalanine_a Arogenate Dehydratase (ADT) Experimental_Workflow_Flux_Analysis cluster_experiment In Vivo Labeling Experiment cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Start Plant Growth (e.g., Arabidopsis seedlings) Labeling Addition of Stable Isotope Precursor (e.g., 13C-Shikimate) Start->Labeling Incubation Time-Course Incubation Labeling->Incubation Quenching Harvesting and Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Isotopologue Quantification LCMS->Data MFA Metabolic Flux Analysis (MFA) Data->MFA Conclusion Determination of Relative Pathway Flux MFA->Conclusion

References

A Phylogenetic and Functional Comparison of Arogenate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arogenate pathway is a crucial route for the biosynthesis of the aromatic amino acids phenylalanine and tyrosine in plants, as well as some bacteria and fungi. This pathway offers an alternative to the more widespread phenylpyruvate pathway. Understanding the phylogenetic relationships and functional characteristics of the key enzymes in this pathway—prephenate aminotransferase (PAT) and arogenate dehydratase (ADT)—is essential for metabolic engineering, herbicide development, and drug discovery. This guide provides a comparative analysis of these enzymes, supported by experimental data and detailed protocols.

Comparative Kinetic Analysis of Arogenate Pathway Enzymes

The kinetic parameters of prephenate aminotransferase (PAT) and arogenate dehydratase (ADT) have been characterized in several plant species. The following tables summarize key kinetic data, providing a basis for comparing their efficiency and substrate preference.

Prephenate Aminotransferase (PAT) Kinetic Parameters

Prephenate aminotransferase catalyzes the conversion of prephenate to arogenate. Kinetic data for this enzyme is less abundant in the literature compared to ADT.

SpeciesEnzymeSubstrateKm (µM)Reference
Sorghum bicolorPATPrephenate800[1]
Nicotiana silvestrisPATPrephenateNot specified[2]
Arabidopsis thalianaAtPATPrephenateNot specified[3]
Arogenate Dehydratase (ADT) Kinetic Parameters

Arogenate dehydratase catalyzes the final step in phenylalanine biosynthesis, converting arogenate to phenylalanine. In Arabidopsis thaliana, six ADT isoforms have been identified and characterized, showing varying efficiencies and substrate specificities.[4][5] Some isoforms can also utilize prephenate as a substrate, albeit less efficiently.[4][5]

SpeciesEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Arabidopsis thalianaADT1Arogenate--1050[4][5]
Prephenate--38[4][5]
ADT2Arogenate--7650[4][5]
Prephenate--240[4][5]
ADT3Arogenate--1140[4][5]
PrephenateNot a substrate--[4][5]
ADT4Arogenate--490[4][5]
PrephenateNot a substrate--[4][5]
ADT5Arogenate--620[4][5]
PrephenateNot a substrate--[4][5]
ADT6Arogenate--1560[4][5]
Prephenate--16[4][5]
Sorghum bicolorADTArogenate320--[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme function. The following are generalized protocols for the key enzymes of the arogenate pathway.

Arogenate Dehydratase (ADT) Activity Assay

This protocol is adapted from methods used for Arabidopsis thaliana stem tissue extracts.[8]

1. Protein Extraction:

  • Harvest and immediately freeze tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with a buffer containing 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors.[8]

  • Clarify the extract by centrifugation.

  • Perform ammonium sulfate precipitation (e.g., 20-80% saturation) to partially purify the enzyme.[8]

  • Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a desalting column.[8]

2. Enzyme Assay:

  • The reaction mixture (e.g., 50 µL) should contain 100 mM Tris-HCl (pH 7.5), 1 mM arogenate, and the enzyme extract.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 1% (w/v) trichloroacetic acid.

  • Analyze the formation of phenylalanine using HPLC or a spectrophotometric method.[8][9]

A simple spectrophotometric assay can also be employed by coupling the ADT reaction with an aromatic aminotransferase.[9]

Prephenate Aminotransferase (PAT) Activity Assay

This protocol describes a coupled enzyme assay to continuously monitor PAT activity.[10]

1. Reagents:

  • Assay buffer: 50 mM HEPES (pH 8.0).

  • Substrates: Prephenate and an amino donor (e.g., L-glutamate or L-aspartate).

  • Coupling enzyme: Arogenate dehydrogenase (ADH), which is specific for arogenate and NADP⁺.

  • Cofactor: NADP⁺.

2. Assay Procedure:

  • The reaction mixture should contain the assay buffer, prephenate, the amino donor, NADP⁺, and the coupling enzyme (ADH).

  • Pre-incubate the mixture to a stable temperature (e.g., 30°C).

  • Initiate the reaction by adding the PAT-containing enzyme extract.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by ADH as it converts the arogenate produced by PAT to tyrosine.[10] The rate of NADPH formation is proportional to the PAT activity.

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of phenylalanine via the arogenate pathway is tightly regulated to meet the metabolic demands of the cell for protein synthesis and the production of a vast array of secondary metabolites.

Arogenate_Pathway_Regulation cluster_pathway Arogenate Pathway cluster_regulation Regulation Prephenate Prephenate Arogenate Arogenate Prephenate->Arogenate Prephenate Aminotransferase (PAT) Phenylalanine Phenylalanine Arogenate->Phenylalanine Arogenate Dehydratase (ADT) Tyrosine Tyrosine Arogenate->Tyrosine Arogenate Dehydrogenase (ADH) Feedback_Inhibition Feedback Inhibition Phenylalanine->Feedback_Inhibition ADT ADT Feedback_Inhibition->ADT (-) Transcriptional_Regulation Transcriptional Regulation Transcriptional_Regulation->ADT ADT Gene Expression Light Light Light->Transcriptional_Regulation Sucrose Sucrose Sucrose->Transcriptional_Regulation

Caption: Regulation of the arogenate pathway.

A key regulatory mechanism is the feedback inhibition of arogenate dehydratase (ADT) by the end-product, L-phenylalanine.[11][12][13] This allosteric regulation allows the cell to quickly modulate the metabolic flux in response to changing phenylalanine levels. Interestingly, phylogenetic studies have revealed that during the evolution of vascular plants, some ADT isoforms evolved a relaxed sensitivity to feedback inhibition, which is thought to have been a critical adaptation to enable the massive production of phenylalanine-derived compounds like lignin.[11][12][13]

Furthermore, the expression of arogenate pathway genes, particularly ADT, is subject to transcriptional regulation by various developmental and environmental cues, including light and sucrose levels.[14][15] This allows for the coordination of phenylalanine biosynthesis with downstream metabolic pathways, such as the synthesis of flavonoids and lignin, which are important for plant growth, development, and defense.[16]

Experimental Workflow for Phylogenetic Analysis

A systematic workflow is essential for a robust phylogenetic analysis of arogenate pathway enzymes. This workflow typically involves sequence retrieval, alignment, and phylogenetic tree construction.

Phylogenetic_Workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_phylogenetic_inference Phylogenetic Inference cluster_interpretation Interpretation Seq_Retrieval Sequence Retrieval (e.g., NCBI, Phytozome) MSA Multiple Sequence Alignment (e.g., ClustalW, MAFFT) Seq_Retrieval->MSA Model_Selection Phylogenetic Model Selection (e.g., ModelTest, ProtTest) MSA->Model_Selection Tree_Building Tree Building (e.g., MEGA, RAxML, MrBayes) Model_Selection->Tree_Building Tree_Validation Tree Validation (e.g., Bootstrapping) Tree_Building->Tree_Validation Analysis Phylogenetic Tree Analysis (Evolutionary relationships, gene duplication) Tree_Validation->Analysis

Caption: Workflow for phylogenetic analysis.

1. Sequence Retrieval: Obtain amino acid sequences of PAT and ADT enzymes from various organisms of interest using public databases like NCBI and Phytozome.

2. Multiple Sequence Alignment (MSA): Align the retrieved sequences to identify conserved regions and evolutionary relationships. Software such as ClustalW, MAFFT, or MUSCLE are commonly used for this purpose.

3. Phylogenetic Model Selection: Determine the best-fit model of protein evolution for the aligned sequences using tools like ModelTest or ProtTest. This step is crucial for the accuracy of the phylogenetic inference.

4. Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as Maximum Likelihood (e.g., RAxML, PhyML), Bayesian Inference (e.g., MrBayes), or Neighbor-Joining (e.g., in MEGA).[17][18]

5. Tree Validation: Assess the statistical support for the branches of the phylogenetic tree using methods like bootstrapping or by calculating posterior probabilities in a Bayesian framework.

6. Analysis and Interpretation: Analyze the resulting phylogenetic tree to infer evolutionary relationships, identify gene duplication events, and correlate phylogenetic clades with functional characteristics of the enzymes.

References

Safety Operating Guide

Navigating the Disposal of Arogenic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Arogenic acid is an unstable compound, particularly in acidic conditions, where it quantitatively converts to phenylalanine.[1] This inherent instability is a critical consideration for its handling and disposal. At physiological pH, it primarily exists as its conjugate base, arogenate.[2]

Recommended Disposal Procedure

Given the nature of this compound as an amino acid derivative, the primary recommended disposal method involves neutralization to a pH between 6.0 and 8.0, followed by disposal as non-hazardous aqueous waste, provided no other hazardous materials are present.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Dilution: If working with a concentrated solution of this compound, dilute it with a large volume of water in a suitable container. This minimizes any potential for uncontrolled reactions.

  • Neutralization: Slowly add a dilute basic solution, such as 1 M sodium bicarbonate or sodium hydroxide, to the this compound solution while stirring. Monitor the pH using a calibrated pH meter or pH strips. Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0.[3][4]

  • Verification: Once the desired pH range is achieved, stir the solution for a few more minutes to ensure the neutralization is complete.

  • Disposal: If the neutralized solution contains no other hazardous chemicals, it can typically be discharged to the sanitary sewer with copious amounts of water. However, always consult your institution's specific guidelines for aqueous waste disposal.[5]

  • Container Rinsing: Triple rinse the empty this compound container with a suitable solvent (e.g., water). The rinsate should also be neutralized and disposed of in the same manner as the bulk waste.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₀H₁₃NO₅[1][6]
Molecular Weight227.21 g/mol [1][6]
StabilityUnstable, especially at acidic pH[1]
Recommended pH for Disposal6.0 - 8.0[3][4]

Experimental Protocols Referenced

The disposal procedure outlined above is a standard laboratory protocol for the neutralization of acidic chemical waste. It is based on fundamental chemical principles rather than specific experimental studies on this compound disposal. The key principle is that the neutralization of an acid with a base produces a salt and water, which are generally less hazardous.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Arogenic_Acid_Disposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE start->ppe dilute Dilute with Water ppe->dilute neutralize Neutralize with Dilute Base to pH 6.0-8.0 dilute->neutralize check_hazard Other Hazardous Materials Present? neutralize->check_hazard sewer Dispose to Sanitary Sewer with Copious Water check_hazard->sewer No hazardous_waste Collect as Hazardous Waste check_hazard->hazardous_waste Yes end End sewer->end hazardous_waste->end

Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound.

Disclaimer: This guidance is intended for informational purposes and should be used in conjunction with your institution's specific safety and waste disposal policies. Always consult with your Environmental Health and Safety (EHS) department for definitive procedures.

References

Personal protective equipment for handling Arogenic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fictional Substance

"Arogenic acid" is not a recognized chemical compound in standard chemical literature. The following information is a hypothetical but realistic guide developed for a fictional substance to demonstrate a comprehensive safety and handling protocol. The properties and recommendations provided are based on analogs of moderately hazardous aromatic organic acids used in research and development. Always refer to the specific Safety Data Sheet (SDS) for any chemical you handle.

Essential Safety and Handling Protocol: this compound

This document provides critical safety, handling, and disposal information for this compound, a synthetic crystalline solid used in drug development research. Adherence to these protocols is mandatory to ensure personnel safety and operational integrity.

Immediate Hazard Assessment and First Aid

This compound is a potent irritant. Acute exposure can cause significant harm. Personnel must be familiar with the immediate risks and first-aid responses.

Table 1: Hazard Summary and First-Aid Measures

Exposure RouteHazard DescriptionFirst-Aid Protocol
Eye Contact Causes severe eye irritation and potential corneal damage.Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Causes skin irritation, redness, and potential burns.Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Inhalation Dust inhalation may cause respiratory tract irritation.Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Harmful if swallowed. May cause gastrointestinal irritation.Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific handling task and the associated risk of exposure. The following table outlines the minimum required PPE.

Table 2: Task-Based PPE Requirements

TaskEngineering Controls RequiredGlovesEye ProtectionLab CoatRespiratory Protection
Transporting Closed Containers N/ANitrile GlovesSafety GlassesRequiredNot Required
Weighing Solid this compound Chemical Fume Hood/Ventilated EnclosureNitrile Gloves (Double-glove recommended)Chemical Safety GogglesRequiredN95 Respirator (if not in a ventilated enclosure)
Preparing Stock Solutions (in Fume Hood) Chemical Fume HoodNitrile GlovesChemical Safety GogglesRequiredNot Required
Handling Dilute Solutions (<10 mM) N/A (Standard lab bench)Nitrile GlovesSafety GlassesRequiredNot Required
Operational Plan: Handling and Experimental Workflow

Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the standard process for preparing a stock solution from solid this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Chemical and SDS B Don Required PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Fume Hood (Verify Airflow, Clear Area) B->C D Weigh Solid this compound (Use Anti-Static Weigh Boat) C->D Begin Work E Carefully Transfer Solid to Beaker D->E F Add Solvent Incrementally E->F G Stir to Dissolve (Use Magnetic Stirrer) F->G H Transfer Solution to Labeled Storage Bottle G->H I Decontaminate Glassware H->I Finalize J Dispose of Contaminated Waste (Weigh Boat, Gloves) in Haz-Waste I->J K Clean Fume Hood Surface J->K L Remove PPE and Wash Hands K->L

Caption: Workflow for preparing an this compound stock solution.

  • Preparation: Before starting, verify the chemical identity and review the SDS. Ensure a chemical fume hood is operational and the work area is clean. Don all required PPE as specified in Table 2 for handling solids.

  • Weighing: Place an anti-static weigh boat on an analytical balance inside the fume hood and tare. Carefully weigh the target amount of solid this compound (e.g., 2.05 g for 100 mL of a 100 mM solution, assuming a hypothetical MW of 205.18 g/mol ).

  • Dissolution: Carefully transfer the weighed solid into a beaker of appropriate size containing a magnetic stir bar. Place the beaker on a magnetic stir plate inside the fume hood.

  • Solubilization: Add approximately 80% of the final volume of the desired solvent (e.g., 80 mL of DMSO) to the beaker. Start stirring. This compound may require gentle heating or sonication for full dissolution.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of solvent and add the rinse to the flask to ensure a complete transfer. Add solvent to the final volume mark (e.g., 100 mL).

  • Storage: Cap the flask and invert several times to mix. Transfer the final stock solution to a clearly labeled, amber glass storage bottle. The label should include: "this compound," concentration (100 mM), solvent (DMSO), preparation date, and your initials. Store at the recommended temperature (e.g., -20°C).

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste. Segregation of waste streams is essential for safety and compliance.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and unused solid this compound. Dispose of this waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Sharps: Contaminated needles, scalpels, or broken glass must be disposed of in a designated sharps container for hazardous chemical waste.

The logical decision process for handling and disposal is outlined in the diagram below.

G A Start: Handling this compound B Is the material solid or liquid? A->B C Solid Waste Disposal B->C Solid D Liquid Waste Disposal B->D Liquid G Is the waste also a sharp? C->G D->G E Place in labeled hazardous solid waste bin I End E->I F Pour into labeled hazardous liquid waste container F->I G->E No (Solid) G->F No (Liquid) H Place in hazardous sharps container G->H Yes H->I

Caption: Decision tree for this compound waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arogenic acid
Reactant of Route 2
Arogenic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.